molecular formula C38H74NO10P B15548993 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine CAS No. 40290-43-5

1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine

货号: B15548993
CAS 编号: 40290-43-5
分子量: 736.0 g/mol
InChI 键: KLFKZIQAIPDJCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine is a useful research compound. Its molecular formula is C38H74NO10P and its molecular weight is 736.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFKZIQAIPDJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74NO10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863085
Record name O-{[2,3-Bis(hexadecanoyloxy)propoxy](hydroxy)phosphoryl}serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40290-43-5
Record name DL-Dipalmitoylphosphatidylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

What are the physicochemical properties of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS)

Introduction

This compound (DPPS) is a synthetic, anionic phospholipid that serves as a vital component in the toolkit of researchers in biophysics, biochemistry, and drug delivery. It is characterized by a glycerol backbone, two saturated 16-carbon palmitic acid chains, and a phospho-L-serine headgroup.[1][2] At physiological pH, the serine headgroup carries a net negative charge, a feature that is fundamental to its function and interactions within biological and model systems.[1]

This guide provides a comprehensive exploration of the core physicochemical properties of DPPS. It is designed for scientists and drug development professionals who utilize DPPS to construct biomimetic membranes, such as liposomes and supported lipid bilayers. These model systems are invaluable for investigating a wide array of biological phenomena, including protein-lipid interactions, membrane fusion events, ion channel function, and the mechanisms of drug action.[1][3] Understanding the distinct properties of DPPS is paramount for designing experiments that accurately replicate the complex characteristics of cellular membranes.

Core Physicochemical Properties

The fundamental properties of DPPS dictate its behavior both in isolation and as part of a larger lipid assembly. These characteristics are summarized below.

PropertyValueReference
Chemical Formula C₃₈H₇₄NO₁₀P[4][5]
Molecular Weight 735.97 g/mol [4][5]
CAS Number 3036-82-6[4][5]
Appearance White solid / powder[6]
Main Phase Transition (Tₘ) ~54 °C[7][8]
Storage Temperature -20°C[9]
  • Molecular Structure and Charge : DPPS is an anionic diacyl-phospholipid.[3] The presence of two saturated palmitic acid (16:0) tails results in a lipid with a strong tendency to form stable, well-ordered bilayer structures.[1][2] The defining feature of DPPS is its phospho-L-serine headgroup, which contains both a carboxyl (-COOH) and an amine (-NH₂) group.[2] This headgroup confers a net negative charge at physiological pH, which is critical for mediating electrostatic interactions with cations and positively charged domains of proteins.[1][10]

  • Solubility : Like most diacyl phospholipids, DPPS is soluble in organic solvents such as chloroform or chloroform/methanol mixtures, which are used to create homogeneous lipid mixtures for liposome preparation. It is sparingly soluble in aqueous solutions as monomers and instead self-assembles into larger structures like liposomes or micelles.

  • Purity : For research applications, particularly in the creation of artificial membranes, high purity (typically ≥99%) is essential to ensure that the observed biophysical behaviors are attributable to DPPS itself.[1][9]

Behavior in Aqueous Environments: Self-Assembly and Phase Transitions

When hydrated, DPPS molecules spontaneously organize to minimize the unfavorable interaction between their hydrophobic acyl chains and water, leading to the formation of larger aggregates.

Liposome Formation

DPPS is frequently used in the preparation of lipid vesicles or liposomes, which are spherical structures composed of one or more lipid bilayers enclosing an aqueous core.[2][3][11] The anionic nature of DPPS is often exploited to mimic the charge characteristics of the inner leaflet of the plasma membrane or to study the influence of charged lipids on membrane phase behavior and protein binding.[1]

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to form micelles.[12] For diacyl phospholipids like DPPS, the tendency to form planar bilayers is much stronger than the tendency to form small, highly curved micelles. Consequently, the CMC for DPPS is exceptionally low and not a commonly reported parameter. Instead, the critical concentration for vesicle formation is the more relevant measure of self-assembly.

Thermotropic Phase Behavior

Like other phospholipids, DPPS bilayers exhibit a distinct main phase transition temperature (Tₘ), which is the temperature at which the lipid assembly transitions from a tightly packed, ordered gel phase (Lβ) to a more loosely packed, disordered liquid-crystalline or fluid phase (Lα).[13][14]

  • Main Transition Temperature (Tₘ) : The Tₘ for pure, fully hydrated DPPS is approximately 54°C .[7][8] This is significantly higher than that of its phosphatidylcholine counterpart, DPPC (Tₘ ≈ 41°C), which is attributed to the intermolecular hydrogen bonding and electrostatic interactions involving the carboxyl and amino groups of the serine headgroup, leading to a more rigid and tightly packed structure.[7][15]

  • Gel Phase (Lβ) : Below the Tₘ, the saturated palmitoyl chains are in a highly ordered, all-trans conformation, resulting in a thicker, less permeable membrane.

  • Fluid Phase (Lα) : Above the Tₘ, rotational motion is introduced into the acyl chains, leading to a more disordered, fluid state. This results in a thinner, more permeable membrane.

The precise Tₘ can be influenced by factors such as hydration level, pH, ionic strength, and the presence of other molecules like cholesterol or proteins within the bilayer.

Interactions and Biological Significance

The negatively charged headgroup of DPPS is central to its role in mediating cellular signaling and other biological processes.[16][17]

Electrostatic Interactions with Ions and Proteins

The anionic surface of a DPPS-containing membrane creates a negative electrostatic potential that attracts and binds positively charged molecules.

  • Interaction with Cations : Divalent cations like Ca²⁺ and Mg²⁺ can interact strongly with the negatively charged headgroup, potentially neutralizing the surface charge and inducing changes in membrane structure and phase behavior.[18]

  • Interaction with Proteins : Phosphatidylserine (PS) in the inner leaflet of the cell membrane acts as a crucial docking site for a variety of signaling proteins that contain positively charged domains.[17][19] This electrostatic recruitment is a key step in activating numerous signaling cascades, including those involving Protein Kinase C (PKC) and the Akt pathway.[17][19]

Role in Cellular Signaling and Apoptosis

In healthy cells, PS is actively maintained in the inner leaflet of the plasma membrane.[17][19] Its presence there is essential for:

  • Activating Signaling Pathways : It serves as a platform for the assembly and activation of protein complexes that regulate cell survival, growth, and differentiation.[16][19]

During programmed cell death (apoptosis), the asymmetric distribution of PS is lost, and it becomes exposed on the outer surface of the cell.[17][20] This externalized PS acts as a potent "eat me" signal, triggering recognition and engulfment by phagocytic cells, which ensures the orderly removal of apoptotic cells without inducing an inflammatory response.[17][20]

Experimental Protocols & Methodologies

Protocol 1: Preparation of DPPS-Containing Liposomes

This protocol describes the widely used thin-film hydration method followed by extrusion to produce unilamellar vesicles of a defined size.

Methodology Steps:

  • Lipid Film Formation : Dissolve DPPS and other lipids (if creating a mixed lipid system) in chloroform or a 2:1 chloroform:methanol mixture in a round-bottom flask.

  • Solvent Evaporation : Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Vacuum Drying : Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration : Add the desired aqueous buffer to the dried lipid film. The buffer must be pre-heated to a temperature significantly above the Tₘ of the lipid with the highest transition temperature (for pure DPPS, >54°C).

  • Vortexing : Agitate the flask by vortexing to detach the lipid film from the glass, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Sizing by Extrusion :

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tₘ.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process disrupts the MLVs and forces them to re-form as large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.

G cluster_prep Part 1: Lipid Film Preparation cluster_hydration Part 2: Hydration & Sizing a Dissolve DPPS in Organic Solvent b Evaporate Solvent (Rotary Evaporator) a->b c Dry Film Under High Vacuum b->c d Hydrate with Heated Aqueous Buffer (>Tₘ) c->d Hydration Step e Vortex to Form Multilamellar Vesicles (MLVs) d->e f Size via Extrusion (>Tₘ, e.g., 100nm filter) e->f g Homogeneous Unilamellar Vesicles (LUVs) f->g

Workflow for preparing DPPS-containing liposomes.
Protocol 2: Determination of Tₘ by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the phase transition temperature.[21]

Methodology Steps:

  • Sample Preparation : Prepare a concentrated suspension of DPPS liposomes (e.g., 10-20 mg/mL) in the desired buffer.

  • Loading the DSC :

    • Accurately pipette a small volume (typically 10-20 µL) of the liposome suspension into an aluminum DSC pan.

    • Prepare a reference pan containing the exact same volume of buffer only.

    • Hermetically seal both pans.

  • Thermal Scan :

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tₘ (e.g., 25°C).

    • Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tₘ (e.g., 70°C).

  • Data Analysis :

    • Plot the differential heat flow as a function of temperature.

    • The phase transition will appear as an endothermic peak on the thermogram.

    • The Tₘ is typically defined as the temperature at the peak maximum of this transition.

G A Prepare Concentrated Liposome Suspension B Load Sample and Reference (Buffer) into DSC Pans A->B C Equilibrate System (e.g., 25°C) B->C D Perform Controlled Heating Scan (e.g., 1°C/min) C->D E Record Differential Heat Flow D->E F Analyze Thermogram: Identify Endothermic Peak E->F G Determine Tₘ at Peak Maximum F->G

Workflow for Tₘ determination using DSC.

Analytical Characterization Techniques

A suite of analytical methods is employed to characterize DPPS and the model membranes it forms. Each technique provides unique insights into the structure, dynamics, and interactions of these systems.

TechniqueInformation Provided
Differential Scanning Calorimetry (DSC) Determines the main phase transition temperature (Tₘ) and the enthalpy of the transition.[14][21]
Dynamic Light Scattering (DLS) Measures the size distribution and polydispersity of liposome populations in suspension.[22]
Mass Spectrometry (MS) Used for structural elucidation and quantification. Techniques like LC-MS/MS can identify fatty acid composition, while MALDI-MS can be used for imaging lipids in tissues.[23][24][25]
Atomic Force Microscopy (AFM) Provides high-resolution topographical images of lipid bilayers on solid supports, revealing phase separation, defects, and protein binding.[26][27]
³¹P Nuclear Magnetic Resonance (NMR) A powerful, non-invasive technique to study the headgroup conformation, phase behavior (bilayer vs. non-bilayer), and interactions of phospholipids with ions and proteins.[10][18]
Fluorescence Spectroscopy Uses fluorescent probes to report on membrane properties such as fluidity, hydration, and electrostatic potential.[14][26]

Conclusion

This compound is a phospholipid with well-defined physicochemical properties that make it an indispensable tool for membrane biophysics and drug delivery research. Its saturated acyl chains confer high stability, while its anionic headgroup governs its electrostatic interactions and crucial roles in cellular signaling. A thorough understanding of its phase behavior, self-assembly characteristics, and interactions with other molecules is essential for the rational design of model membrane systems that can effectively probe the complex functions of biological membranes. The experimental and analytical techniques outlined in this guide provide the foundational framework for leveraging the unique properties of DPPS to advance our understanding of cellular processes and develop novel therapeutic platforms.

References

A-Z Guide to 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS): Structure, Function, and Application in Cell Membrane Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS), a saturated phosphatidylserine species critical to the structural integrity and functional dynamics of cell membranes. We will delve into the physicochemical properties of DPPS, its pivotal roles in maintaining membrane asymmetry, and its functional implications in vital cellular processes including apoptosis and blood coagulation. Furthermore, this guide offers detailed experimental protocols for the preparation and characterization of DPPS-containing model membranes and functional assays. Finally, we will discuss the burgeoning applications of DPPS in the realms of drug delivery and therapeutics, providing a comprehensive resource for researchers in the field.

Part 1: The World of Phosphatidylserine and the Specificity of DPPS

Phosphatidylserine (PS) is an anionic phospholipid that, while a minor component of the total lipidome, plays an outsized role in a multitude of cellular functions.[1] Structurally, it consists of a glycerol backbone, two fatty acid chains, and a phosphate group esterified to a serine headgroup.[1] In healthy eukaryotic cells, PS is almost exclusively sequestered to the inner leaflet of the plasma membrane, a phenomenon known as phospholipid asymmetry.[2][3] This asymmetric distribution is crucial for maintaining membrane stability and regulating the activity of various membrane-associated proteins.[3][4]

This compound (DPPS) is a specific synthetic phosphatidylserine where the fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone are both palmitic acid, a 16-carbon saturated fatty acid. The "rac" designation indicates a racemic mixture at the glycerol backbone's chiral center, while the L-serine headgroup maintains its natural stereochemistry. The saturated nature of the dipalmitoyl chains imparts distinct biophysical properties to DPPS-containing membranes, such as a higher phase transition temperature and tighter lipid packing, making it an invaluable tool for studying specific membrane phenomena in a controlled manner.

Part 2: Physicochemical Properties of DPPS

The unique characteristics of DPPS are a direct result of its molecular structure.

  • Acyl Chains: The two 16-carbon saturated palmitoyl chains allow for strong van der Waals interactions, leading to a well-ordered and tightly packed lipid bilayer. This tight packing contributes to a higher main phase transition temperature (Tm) of approximately 54°C, significantly higher than that of phosphatidylcholines with the same acyl chains (e.g., DPPC at ~41°C).[5]

  • Headgroup: The phospho-L-serine headgroup carries a net negative charge at physiological pH. This charge is critical for its interaction with positively charged residues on proteins and for its role in cell signaling. Molecular dynamics simulations have shown that hydrogen bonding between the amine and phosphate groups of the headgroup contributes to a smaller headgroup area compared to phosphatidylcholine.[6]

  • Bilayer Properties: The presence of DPPS in a lipid bilayer significantly influences its mechanical properties. Increasing DPPS concentration can affect the lateral pressure, interfacial tension, and bending modulus of the membrane.[7][8] Counterions, such as Na+, play a crucial role in modulating the structural and electrostatic properties of a DPPS bilayer by binding to the carboxyl group of the serine headgroup.[6]

PropertyValue/DescriptionSignificance
Molecular Formula C38H74NO10PDefines the elemental composition.
Molecular Weight ~736 g/mol Important for molar calculations in experimental setups.
Main Phase Transition (Tm) ~54°CThe temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state.[5]
Acyl Chains 2 x Palmitic Acid (16:0)Saturated chains lead to high packing density and membrane rigidity.
Headgroup Charge Anionic (at physiological pH)Crucial for protein interactions and signaling.[1]

Part 3: The Critical Role of DPPS in Cell Membrane Function

The controlled distribution and exposure of phosphatidylserine are central to several key physiological and pathological processes.

Phosphatidylserine Asymmetry: A Tightly Regulated State

In healthy cells, the asymmetric distribution of PS to the inner leaflet of the plasma membrane is actively maintained by ATP-dependent enzymes called "flippases" (aminophospholipid translocases).[3][9] Conversely, "floppases" move lipids to the outer leaflet, and "scramblases" can facilitate bidirectional lipid movement, leading to the collapse of asymmetry.[3] This carefully controlled asymmetry is vital, as the exposure of PS on the cell surface acts as a powerful signal.[2][3]

Apoptosis: The "Eat-Me" Signal

One of the most well-characterized roles of PS is as an "eat-me" signal during apoptosis, or programmed cell death.[10][11] During the early stages of apoptosis, caspase activation leads to the inhibition of flippases and the activation of scramblases.[12] This results in the rapid externalization of PS to the outer leaflet of the plasma membrane.[10][13] This exposed PS is recognized by receptors on phagocytic cells, such as macrophages, triggering the engulfment and clearance of the apoptotic cell.[10][11] This process is crucial for preventing inflammation and maintaining tissue homeostasis. Interestingly, exogenous PS has also been shown to induce apoptosis in adherent cells.[14]

Blood Coagulation: A Procoagulant Surface

The exposure of PS on the surface of activated platelets is a critical event in the blood coagulation cascade.[15][16] The negatively charged PS surface acts as a scaffold for the assembly of key coagulation factor complexes, such as the prothrombinase complex (factors Xa and Va).[15] This assembly dramatically accelerates the conversion of prothrombin to thrombin, the central enzyme in clot formation.[15][16] The stereochemistry of the PS headgroup is vital for this pro-coagulant activity, with the natural L-serine configuration showing maximal effect.[17]

Signaling Pathway: PS Externalization in Apoptosis

apoptosis_ps_pathway cluster_membrane Plasma Membrane inner_leaflet Inner Leaflet (PS Sequestered) ps_exposure PS Exposure on Outer Leaflet inner_leaflet->ps_exposure PS Translocation outer_leaflet Outer Leaflet apoptotic_stimulus Apoptotic Stimulus caspase_activation Caspase Activation apoptotic_stimulus->caspase_activation flippase_inhibition Flippase Inhibition caspase_activation->flippase_inhibition scramblase_activation Scramblase Activation caspase_activation->scramblase_activation flippase_inhibition->ps_exposure scramblase_activation->ps_exposure phagocyte_recognition Phagocyte Recognition ps_exposure->phagocyte_recognition

Caption: Apoptotic signaling cascade leading to phosphatidylserine externalization.

Part 4: Experimental Methodologies with DPPS

The unique properties of DPPS make it a valuable tool in creating model membrane systems to study a variety of cellular processes.

Preparation of DPPS-Containing Liposomes

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are widely used as a model for cell membranes. The thin-film hydration method is a common technique for their preparation.

Step-by-Step Protocol: Thin-Film Hydration for Liposome Preparation

  • Lipid Mixture Preparation: Dissolve DPPS and other desired lipids (e.g., DPPC) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask.[18] The molar ratio of the lipids should be carefully chosen based on the experimental requirements.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This leaves a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure complete removal of any residual organic solvent, the flask is placed under a high vacuum for several hours or overnight.

  • Hydration: The dried lipid film is hydrated with an aqueous buffer of choice (e.g., PBS or HEPES buffer) by gentle agitation at a temperature above the Tm of the lipid with the highest transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion (Optional but Recommended): To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This process is typically repeated 10-20 times.

Characterization of DPPS-Containing Membranes

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the thermotropic properties of lipid bilayers, particularly the main phase transition temperature (Tm).[19][20]

Experimental Workflow: DSC Analysis of DPPS Liposomes

  • Sample Preparation: Prepare a suspension of DPPS-containing liposomes at a known concentration (e.g., 5-10 mg/mL).[21] A matching buffer solution is used as a reference.

  • Degassing: Both the sample and reference solutions should be thoroughly degassed prior to loading into the DSC cells to prevent the formation of bubbles.[21]

  • Data Acquisition: The samples are heated at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the expected phase transition. The instrument measures the differential heat flow between the sample and reference cells.

  • Data Analysis: The resulting thermogram plots heat capacity as a function of temperature. The peak of the endothermic transition corresponds to the Tm. The area under the peak is the enthalpy of the transition (ΔH). The presence of DPPS in a DPPC membrane can lead to a broadening of the transition peak.[22]

Lipid CompositionMain Transition Temperature (Tm)Enthalpy (ΔH)
DPPC ~41.5 °C[20]Varies with preparation
DPPC:DPPS (9:1) Broadened transition around 42-43°C[22]Lower than pure DPPC
DPPS ~54°C[5]Varies with preparation
Functional Assays

Annexin V Binding Assay for Apoptosis Detection

This assay is widely used to detect the externalization of PS during apoptosis.[13][23] Annexin V is a cellular protein that has a high affinity for PS in a calcium-dependent manner.[13][23]

Workflow: Annexin V Binding Assay

annexin_v_workflow induce_apoptosis Induce Apoptosis in Cell Culture harvest_cells Harvest Cells induce_apoptosis->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend add_annexin_v Add Fluorophore-conjugated Annexin V and PI resuspend->add_annexin_v incubate Incubate at RT in the Dark add_annexin_v->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Standard workflow for the Annexin V binding assay to detect apoptosis.

Step-by-Step Protocol: Annexin V Staining for Flow Cytometry

  • Cell Preparation: Induce apoptosis in your cell line of interest using a suitable method. Harvest both treated and untreated (control) cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[24]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[24]

  • Staining: To 100 µL of the cell suspension, add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or PE) and a viability dye such as Propidium Iodide (PI) or 7-AAD.[24][25]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24][25]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[24][25] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.

Part 5: Applications in Drug Development and Future Directions

The unique properties of phosphatidylserine are being increasingly leveraged in the field of drug development.

  • Targeted Drug Delivery: Liposomes and nanoparticles decorated with PS can be used to target macrophages.[1][26] This is because macrophages have receptors that recognize PS, a mechanism they normally use to clear apoptotic cells. This "apoptotic mimicry" can be exploited to deliver drugs specifically to macrophages, which is beneficial for treating diseases where these cells play a key role, such as in certain cancers and inflammatory conditions.[26][27] The inclusion of PS in lipid-based gene delivery systems has also been shown to improve transfection efficiency.[28]

  • Modulation of Immune Response: Given the role of PS in the anti-inflammatory clearance of apoptotic cells, PS-containing nanoparticles are being investigated for their ability to modulate the immune response.[27]

  • Therapeutic Targeting: The externalization of PS on cancer cells and enveloped viruses presents a target for novel therapeutics designed to recognize and eliminate these pathological entities.[16]

The continued exploration of the intricate roles of specific phosphatidylserine species like DPPS will undoubtedly open new avenues for the rational design of advanced drug delivery systems and novel therapeutic strategies.

Part 6: Conclusion

This compound is more than just a structural component of cell membranes. Its distinct physicochemical properties, conferred by its saturated acyl chains and charged headgroup, make it a key player in the dynamic regulation of membrane structure and function. From its fundamental role in maintaining membrane asymmetry to its critical signaling functions in apoptosis and blood coagulation, DPPS is a phospholipid of profound biological significance. The experimental systems and assays detailed in this guide provide researchers with the tools to further unravel the complexities of DPPS and to harness its unique properties for the development of next-generation therapeutics.

References

A Senior Scientist's Guide to the Synthesis and Purification of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of DPPS in Modern Research

1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) is an anionic glycerophospholipid of significant interest in biomedical research and pharmaceutical development.[1][2] Structurally, it comprises a glycerol backbone, two saturated 16-carbon palmitic acid chains, and a phospho-L-serine headgroup which imparts a net negative charge at physiological pH.[1][3] This specific molecular architecture is not merely incidental; it is central to its functional roles in cellular biology and its utility in advanced applications.

In biological systems, phosphatidylserine (PS) is a critical component of the cell membrane, predominantly sequestered in the inner leaflet.[2] Its translocation to the outer leaflet is a key signaling event, most notably as an "eat-me" signal that marks apoptotic cells for clearance by phagocytes.[3] This phenomenon has profound implications for immunology, oncology, and virology. Researchers leverage synthetic DPPS to create model membranes, liposomes, and lipid nanoparticles to study these processes, develop macrophage-targeting drug delivery systems, and design novel cancer immunotherapies.[4][5][6]

Given its pivotal role, the availability of high-purity, well-characterized DPPS is paramount. Impurities, such as unreacted starting materials or synthetic byproducts, can dramatically alter the physicochemical properties of lipid assemblies, leading to non-reproducible experimental results and potentially confounding biological interpretations. This guide provides a comprehensive, field-proven methodology for the robust synthesis and rigorous purification of DPPS, designed for researchers, scientists, and drug development professionals who require material of the highest quality for their work.

Strategic Synthesis: The Enzymatic Approach via Transphosphatidylation

While total chemical synthesis offers unparalleled flexibility for creating novel lipid analogs, the most efficient and scalable route to synthesizing DPPS from a common precursor is the enzymatic approach.[7][8] This strategy leverages the catalytic specificity of Phospholipase D (PLD) for a process known as transphosphatidylation.

The Causality Behind the Choice: The PLD-mediated approach is preferred for its operational simplicity, high conversion rates, and milder reaction conditions, which prevent the isomerization and degradation often associated with complex chemical manipulations. The reaction proceeds by transferring the phosphatidate moiety from a readily available precursor, 1,2-dipalmitoyl-rac-glycero-3-phosphocholine (DPPC), to the primary alcohol of L-serine, liberating choline.[9][10][11] This biocatalytic method is highly effective for producing the desired phospholipid with high fidelity.

Enzymatic_Synthesis_of_DPPS DPPC 1,2-Dipalmitoyl-rac-glycero-3-phosphocholine (DPPC) PLD Phospholipase D (PLD) Ca²⁺, Biphasic System DPPC->PLD Phosphatidyl Donor L_Serine L-Serine L_Serine->PLD Acceptor DPPS This compound (DPPS) PLD->DPPS Product Choline Choline (byproduct) PLD->Choline Released

Figure 1: PLD-catalyzed transphosphatidylation reaction for DPPS synthesis.
Detailed Protocol: Enzymatic Synthesis of DPPS

This protocol is designed for a laboratory scale and leverages a biphasic organic-aqueous system to facilitate the interaction between the lipid-soluble substrate and the water-soluble serine.[11]

Materials:

  • 1,2-Dipalmitoyl-rac-glycero-3-phosphocholine (DPPC)

  • L-Serine

  • Phospholipase D (PLD) from Streptomyces sp.

  • Calcium Chloride (CaCl₂)

  • Sodium Acetate

  • Acetic Acid

  • Ethyl Acetate

  • Deionized Water

Step-by-Step Methodology:

  • Prepare the Aqueous Phase:

    • Prepare a 0.2 M Sodium Acetate buffer and adjust the pH to 5.0 using Acetic Acid.

    • Dissolve L-Serine in the acetate buffer to a final concentration of 1.5 M. This high concentration is crucial to drive the reaction equilibrium towards transphosphatidylation over hydrolysis.

    • Add CaCl₂ to the buffer to a final concentration of 50 mM. Ca²⁺ is an essential cofactor for PLD activity.

  • Prepare the Organic Phase:

    • Dissolve DPPC in Ethyl Acetate to a concentration of 100 mg/mL. Gentle warming may be required to fully dissolve the lipid.

  • Set up the Biphasic Reaction:

    • In a sealed reaction vessel, combine the organic and aqueous phases at a 1:1 (v/v) ratio.

    • Add PLD to the aqueous phase at a concentration of ~15 U/mL of the total reaction volume.

    • Seal the vessel and place it in a shaker incubator set to 45°C and vigorous agitation (e.g., 200 rpm) to ensure efficient mixing between the two phases.

  • Reaction Monitoring:

    • The reaction progress can be monitored by taking small aliquots from the organic phase at time points (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by Thin-Layer Chromatography (TLC) (see Section 4.1).

    • The reaction is typically complete within 12-24 hours, indicated by the disappearance of the DPPC spot and the appearance of a new, lower Rf spot corresponding to DPPS.

  • Reaction Termination and Crude Product Extraction:

    • Once the reaction is complete, stop the agitation and allow the phases to separate.

    • Carefully remove the lower aqueous phase.

    • Wash the remaining organic phase twice with an equal volume of deionized water to remove residual serine and buffer salts.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude lipid mixture as a white solid.

ParameterRecommended ValueRationale
Substrates DPPC, L-SerineDPPC is the phosphatidyl donor; L-Serine is the acceptor.
Enzyme Phospholipase D (Streptomyces sp.)Catalyzes the specific transphosphatidylation reaction.
Solvent System Ethyl Acetate / Acetate BufferBiphasic system accommodates lipid and serine solubility.[11]
pH 5.0Optimal for PLD transphosphatidylation activity.[10]
Temperature 45-50°CBalances enzyme activity and stability.[11]
Cofactor 50 mM CaCl₂Essential for PLD catalytic function.[12]
Reaction Time 12-24 hoursSufficient time for high conversion, monitored by TLC.
Expected Conversion >90%High conversion is achievable under optimized conditions.[11]
Table 1: Summary of optimized parameters for the enzymatic synthesis of DPPS.

Rigorous Purification: Achieving >99% Purity

The crude product from the enzymatic synthesis is a mixture containing the desired DPPS, unreacted DPPC, and a key byproduct, 1,2-dipalmitoyl-rac-glycero-3-phosphate (phosphatidic acid, DPA), which arises from the competing hydrolysis reaction. A robust chromatographic purification is not just recommended; it is essential.

Purification_Workflow Crude Crude Reaction Mixture (DPPS, DPPC, DPA) IEC Ion-Exchange Chromatography (CM-Cellulose) Crude->IEC Fractions Collect & Analyze Fractions (TLC) IEC->Fractions Elution Gradient Pool Pool Pure DPPS Fractions Fractions->Pool Solvent_Removal Solvent Removal (Rotary Evaporation) Pool->Solvent_Removal Final_QC Final Product QC (NMR, MS) Solvent_Removal->Final_QC Pure_DPPS High-Purity DPPS (>99%) Final_QC->Pure_DPPS

Figure 2: Comprehensive workflow for the purification and quality control of DPPS.
Primary Purification: Ion-Exchange Chromatography

The Causality Behind the Choice: This technique is exceptionally effective because it separates phospholipids based on the charge of their headgroup.[9] At the selected pH, DPPS and DPA are anionic, while the starting material DPPC is zwitterionic and behaves as a neutral species. Carboxymethyl (CM)-cellulose is a weak cation-exchange resin that will retain the anionic lipids, allowing the neutral DPPC to be washed through.

Step-by-Step Methodology:

  • Column Preparation:

    • Prepare a slurry of CM-cellulose in chloroform.

    • Pack a glass chromatography column with the slurry to the desired bed volume (a 20:1 ratio of resin weight to crude lipid weight is a good starting point).

    • Equilibrate the column by washing with 5 column volumes of pure chloroform.

  • Sample Loading:

    • Dissolve the crude lipid mixture in a minimal amount of chloroform.

    • Carefully load the sample onto the top of the column.

  • Elution Gradient:

    • Step 1 (Elute DPPC): Elute the column with pure chloroform. Unreacted DPPC will not bind to the resin and will elute first. Monitor the fractions by TLC.

    • Step 2 (Elute DPPS): Once all DPPC has been eluted, begin a stepwise gradient of increasing methanol in chloroform. A typical gradient might be 5%, 10%, 15%, and 20% methanol in chloroform. DPPS will typically elute at methanol concentrations between 10-20%.[9][10] DPA, being more strongly anionic, will require a higher methanol concentration to elute.

  • Fraction Analysis and Pooling:

    • Collect fractions and analyze each one using TLC (see Section 4.1).

    • Fractions containing pure DPPS (single spot at the correct Rf) are pooled together.

  • Final Steps:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • The resulting pure DPPS should be stored as a solid under argon or nitrogen at -20°C to prevent oxidation.

Quality Control and Characterization: A Self-Validating System

This final stage is critical for ensuring the trustworthiness of the synthesized material. A multi-modal analytical approach provides a self-validating system, confirming identity, structure, and purity.

Thin-Layer Chromatography (TLC): Rapid In-Process Control

TLC is an indispensable tool for monitoring the reaction and column fractions.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of Chloroform / Methanol / Water (65:25:4, v/v/v) provides good separation of DPPC, DPPS, and DPA.

  • Visualization:

    • Iodine vapor (stains lipids brown/yellow).

    • Molybdenum Blue spray reagent (specific for phosphorus-containing compounds, stains blue).

    • Ninhydrin spray (stains primary amines like PS pink/purple).

Nuclear Magnetic Resonance (³¹P & ¹H NMR): Definitive Structural Verification

NMR spectroscopy provides unambiguous structural confirmation and quantitative purity assessment.[13][14] Samples are typically dissolved in CDCl₃/MeOD mixtures.

NucleusCompoundKey Signal (δ, ppm)Assignment
³¹P NMR DPPC~ -0.8Phosphocholine headgroup
DPPS ~ +0.5 Phosphoserine headgroup
DPA~ +2.0Phosphatidic acid headgroup
¹H NMR DPPC~ 3.4N(CH₃)₃ of choline
DPPS ~ 4.2 α-proton of serine
Both~ 0.88Terminal -CH₃ of fatty acids
Both~ 1.25-(CH₂)n- of fatty acids
Both~ 2.3-CH₂C(=O)O- of fatty acids
Both~ 5.2sn-2 proton of glycerol
Table 2: Expected ¹H and ³¹P NMR chemical shifts for DPPS and related compounds. The absence of the DPPC signal in the ³¹P spectrum is a key indicator of purity.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry confirms the molecular weight of the final product, providing the ultimate proof of identity.[15] Electrospray Ionization (ESI-MS) is commonly used.

Ion ModeAdductExpected m/z
Negative[M-H]⁻734.5
Positive[M+H]⁺736.5
Positive[M+Na]⁺758.5
Table 3: Expected m/z values for this compound (MW = 735.97 g/mol ).

Conclusion: From Synthesis to Application

The successful synthesis and purification of high-purity this compound is an enabling capability for any research group working in membrane biophysics, drug delivery, or cell signaling. The enzymatic transphosphatidylation method detailed here represents a robust and efficient strategy for obtaining this critical phospholipid. However, the synthesis is only half the story. A rigorous, multi-step purification workflow, validated by a comprehensive suite of analytical techniques including TLC, NMR, and MS, is absolutely essential to ensure the quality and reproducibility of downstream experimental results. By following this guide, researchers can confidently produce DPPS of the high purity required for the most demanding scientific applications.

References

The Role of 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) in Mimicking Biological Membrane Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The asymmetric distribution of phospholipids across the plasma membrane is a fundamental characteristic of eukaryotic cells, critical for maintaining cellular homeostasis and regulating complex signaling pathways. Phosphatidylserine (PS), with its net negative charge, is actively sequestered in the inner leaflet, and its exposure on the cell surface is a potent signal for processes such as apoptosis and blood coagulation. 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS), a saturated synthetic version of PS, has emerged as an indispensable tool for biophysicists and drug development professionals. Its well-defined physicochemical properties allow for the creation of robust, reproducible model membranes that can faithfully mimic key dynamic events. This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for using DPPS to model biological membrane dynamics, with a focus on apoptosis, protein-lipid interactions, and the analytical techniques used to probe these phenomena.

Introduction: The Significance of Asymmetry and the Utility of DPPS

Biological membranes are not homogenous, static structures; they are dynamic assemblies whose functions are dictated by their composition and organization.[1] A crucial organizational feature is lipid asymmetry, where the inner and outer leaflets of the plasma membrane have distinct lipid compositions.[2][3] In healthy cells, aminophospholipids like phosphatidylserine (PS) and phosphatidylethanolamine (PE) are predominantly located in the inner (cytosolic) leaflet, while choline-containing phospholipids are found in the outer leaflet.[2][3] This arrangement is maintained by ATP-dependent enzymes called "flippases" that transport PS and PE inward, countering the slow outward "flop" and the randomizing activity of "scramblases".[4]

The strict sequestration of PS is vital. Its negatively charged headgroup contributes to the inner membrane's electrostatic potential and serves as a docking site for a variety of signaling proteins.[5] The sudden loss of this asymmetry, resulting in the appearance of PS on the cell surface, is one of the earliest and most universal hallmarks of apoptosis.[4][6] This exposed PS acts as an "eat-me" signal, triggering phagocytic clearance of the dying cell by macrophages and preventing an inflammatory response.[4]

To study these dynamic processes in a controlled environment, researchers rely on model membrane systems. DPPS is an ideal lipid for this purpose due to its defined structure: a phosphatidylserine headgroup attached to two saturated 16-carbon acyl chains (palmitic acid).[7] This saturation results in a higher main phase transition temperature (T_m) compared to its unsaturated counterparts or other common saturated lipids like DPPC, leading to the formation of more rigid, well-ordered, and stable model membranes at physiological temperatures.[4] Its defined properties allow for the systematic investigation of the biophysical consequences of PS presence, asymmetry, and externalization.

Core Physicochemical Properties of DPPS

The utility of DPPS in membrane models stems from its distinct properties, which differ significantly from the more common zwitterionic lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

  • Structure and Charge: At physiological pH (~7.4), the carboxyl and phosphate groups in the serine headgroup are deprotonated, giving DPPS a net negative charge of -1.[6] This is in stark contrast to the electrically neutral (zwitterionic) headgroup of DPPC. This charge is fundamental to its role in electrostatic interactions with proteins and ions.

  • Phase Behavior: Due to strong intermolecular interactions involving its headgroup, DPPS molecules pack more tightly than DPPC.[4] This results in a significantly higher main phase transition temperature (T_m), the temperature at which the lipid bilayer transitions from a tightly packed gel state (L_β) to a fluid liquid-crystalline state (L_α).

  • Membrane Potential: The presence of DPPS on one or both leaflets of a liposome imparts a negative surface charge, which can be quantified as the zeta potential. Liposomes with a zeta potential greater than |30| mV are generally considered stable due to electrostatic repulsion, which prevents aggregation.[3][8]

Table 1: Comparative Physicochemical Properties of DPPS and DPPC

PropertyDPPS (16:0 PS)DPPC (16:0 PC)Rationale for Significance
Molar Mass ~736 g/mol ~734 g/mol Similar mass allows for mixing in models without significant density artifacts.
Acyl Chains 2x 16:0 (Palmitoyl)2x 16:0 (Palmitoyl)Identical saturated chains allow for direct comparison of headgroup effects.
Headgroup Charge (pH 7.4) Anionic (-1)Zwitterionic (0)The negative charge of DPPS is critical for mimicking the inner leaflet and for protein interactions.
Main Phase Transition (T_m) 54 °C [7]41 °C [7]The higher T_m of DPPS creates more ordered, less permeable membranes at physiological temperatures, providing a stable background for studying dynamic events.
Typical Zeta Potential Highly Negative (e.g., -30 to -50 mV)[9]Near-Neutral (~0 to -5 mV)The negative zeta potential confirms surface charge, is a measure of stability, and influences interactions with charged molecules.

Crafting the Mimic: Preparation of DPPS-Containing Model Membranes

The creation of Large Unilamellar Vesicles (LUVs) with a defined lipid composition is the cornerstone of using DPPS to model membrane dynamics. Here, we present a robust protocol for generating asymmetric LUVs that mimic the plasma membrane of a healthy cell, with DPPS confined to the inner leaflet. The method relies on the use of methyl-β-cyclodextrin (mβCD) to facilitate lipid exchange in the outer leaflet.[10]

Experimental Protocol: Preparation of Asymmetric LUVs (aLUVs)

Causality: This protocol is designed in two stages. First, we create two distinct populations of symmetric LUVs: "acceptor" vesicles with the desired final inner leaflet composition (e.g., POPC/DPPS) and "donor" vesicles with the desired final outer leaflet composition (e.g., POPC only). Second, we use a lipid-exchange catalyst (mβCD) to swap the outer leaflet lipids of the acceptors with lipids from the donors, followed by a separation step.

Step 1: Preparation of "Acceptor" LUVs (Inner Leaflet Composition)

  • Lipid Film Formation: Co-dissolve the lipids for the inner leaflet (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and DPPS at a 4:1 molar ratio) in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a suitable buffer (e.g., 25 mM NaCl, 10 mM HEPES, pH 7.4) by vortexing vigorously. The temperature of the buffer must be above the T_m of all lipids in the mixture (~55-60°C for DPPS-containing mixtures). This creates Multilamellar Vesicles (MLVs).

  • Freeze-Thaw Cycles: Subject the MLV suspension to 5-7 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. This promotes solute equilibration and increases the unilamellarity of the final product.

  • Extrusion: Extrude the suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This is performed at a temperature above T_m to produce a homogenous population of LUVs with a defined size.

Step 2: Preparation of "Donor" LUVs (Outer Leaflet Composition)

  • Repeat steps 1.1-1.5 using only the lipid(s) desired for the outer leaflet (e.g., 100% POPC).

Step 3: mβCD-Mediated Lipid Exchange

  • Incubation: Mix the "acceptor" LUVs, "donor" LUVs, and mβCD in a specific ratio (e.g., 1:10:2.5 acceptor lipid:donor lipid:mβCD).[10] Incubate the mixture at a controlled temperature (e.g., 37°C) for approximately 45 minutes. Causality: mβCD acts as a shuttle, extracting lipids from the outer leaflets of both vesicle populations and re-inserting them. The large excess of donor lipids ensures that the outer leaflet of the acceptor LUVs is effectively replaced with the donor lipid composition.

  • Separation: Separate the donor and acceptor vesicles. A common method is to include a negatively charged lipid that is not present in the donors (like DPPS in the acceptors) and use an ion-exchange column or density gradient centrifugation to separate the populations.

Step 4: Verification of Asymmetry

  • Compositional Analysis: The lipid composition of each leaflet must be quantified. This can be achieved using techniques like NMR with a lanthanide shift reagent (e.g., Pr³⁺) which only affects the signal from the outer leaflet lipids.[10]

  • Functional Assay: A functional confirmation of PS sequestration can be performed using an Annexin V binding assay (see Section 4). A properly formed aLUV population should show minimal Annexin V binding.

Visualization: Asymmetric LUV Preparation Workflow

G cluster_acceptor Acceptor LUVs (Inner Leaflet) cluster_donor Donor LUVs (Outer Leaflet) A1 1. Lipid Film (POPC + DPPS) A2 2. Hydration & Extrusion A1->A2 A3 Acceptor LUVs (Symmetric) A2->A3 Mix 3. Mix Acceptor, Donor & mβCD for Lipid Exchange A3->Mix D1 1. Lipid Film (POPC) D2 2. Hydration & Extrusion D1->D2 D3 Donor LUVs (Symmetric) D2->D3 D3->Mix Separate 4. Separate Vesicle Populations Mix->Separate Final Asymmetric LUVs (Inner: POPC/DPPS) (Outer: POPC) Separate->Final

Caption: Workflow for preparing asymmetric LUVs using mβCD-mediated lipid exchange.

Mimicking Apoptosis: Signaling and Detection of PS Externalization

The controlled externalization of PS is a defining feature of early apoptosis. This process is not a passive membrane collapse but a highly regulated signaling cascade.

The Apoptotic Signaling Pathway to PS Exposure

The process is initiated by intrinsic or extrinsic apoptotic signals, which converge on the activation of effector caspases, primarily caspase-3 . Activated caspase-3 then orchestrates the loss of asymmetry through a dual-pronged attack on the enzymes that maintain it.[4]

  • Inactivation of Flippase: Caspase-3 cleaves and inactivates the ATP-dependent flippases (e.g., ATP11A and ATP11C), which are responsible for pumping PS from the outer to the inner leaflet. This halts the active maintenance of asymmetry.[4]

  • Activation of Scramblase: Concurrently, caspase-3 cleaves and activates a phospholipid scramblase (e.g., Xkr8).[11] This enzyme facilitates the rapid, bidirectional, and ATP-independent movement of phospholipids between the two leaflets, leading to the randomization of their distribution and the appearance of PS on the cell surface.

An additional proposed mechanism involves oxidative stress. The release of cytochrome c from mitochondria during apoptosis can lead to the selective oxidation of PS at the inner leaflet, which may directly inhibit flippase activity, further promoting PS externalization.[12]

Visualization: Signaling Pathway for PS Externalization

G Apoptotic_Signal Apoptotic Signal (Intrinsic/Extrinsic) Caspase_3 Caspase-3 (Activated) Apoptotic_Signal->Caspase_3 Flippase Flippase (ATP11C) (Active) Caspase_3->Flippase Cleaves & Inactivates Scramblase Scramblase (Xkr8) (Inactive) Caspase_3->Scramblase Cleaves & Activates Flippase_Inactive Flippase (Inactive) Flippase->Flippase_Inactive Scramblase_Active Scramblase (Active) Scramblase->Scramblase_Active PS_Out PS Externalization (Outer Leaflet) Flippase_Inactive->PS_Out Scramblase_Active->PS_Out PS_In PS Sequestration (Inner Leaflet)

Caption: Caspase-3 mediated signaling pathway leading to phosphatidylserine (PS) externalization.

Experimental Protocol: Annexin V Binding Assay for Model Membranes

Causality: This assay leverages the high, calcium-dependent affinity of the protein Annexin V for the phosphatidylserine headgroup.[13] By conjugating Annexin V to a fluorophore (e.g., FITC), we can quantify the amount of PS exposed on the outer leaflet of our model liposomes using fluorescence techniques like flow cytometry or spectrofluorometry.

  • Reagent Preparation: Prepare Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Causality: The presence of Ca²⁺ is absolutely critical, as it mediates the interaction between Annexin V and the negatively charged PS headgroup.[13]

  • Sample Preparation: Dilute the liposome suspension (e.g., symmetric DPPS-containing LUVs or asymmetric aLUVs) to a suitable concentration in the binding buffer.

  • Staining: Add FITC-conjugated Annexin V to the liposome suspension. Incubate in the dark at room temperature for 15 minutes.

  • Analysis (Flow Cytometry):

    • Analyze the samples using a flow cytometer, exciting at 488 nm and measuring emission around 530 nm (FITC channel).

    • Expected Results:

      • Negative Control (POPC LUVs): Low fluorescence signal.

      • Positive Control (Symmetric POPC/DPPS LUVs): High fluorescence signal, as PS is present on the outer leaflet.

      • Test Sample (Asymmetric aLUVs): Should exhibit a low fluorescence signal, similar to the negative control, confirming successful sequestration of DPPS to the inner leaflet.

  • Inducing Scrambling (Optional): To mimic the loss of asymmetry, the aLUVs can be treated with a calcium ionophore (e.g., A23187) in the presence of high external Ca²⁺ to induce lipid scrambling, which should result in a significant increase in Annexin V binding.

DPPS and Membrane-Protein Interactions

The specific chemical structure and negative charge of the PS headgroup make it a critical interaction hub for numerous proteins. DPPS-containing models are essential for dissecting these interactions.

  • Electrostatic Steering and Docking: The negative charge of PS creates an electrostatic field that can attract and orient positively charged domains of proteins (e.g., polybasic regions) to the membrane surface.

  • Specific Binding Domains: Many proteins have evolved domains that specifically recognize the PS headgroup, often in a calcium-dependent manner.

    • C2 Domains: Found in proteins like Protein Kinase C (PKC) and Synaptotagmin, these domains mediate Ca²⁺-dependent binding to negatively charged membranes containing PS.[5][14]

    • Gla Domains: Found in blood coagulation factors (e.g., Prothrombin, Factor X), these domains contain γ-carboxyglutamic acid residues that chelate Ca²⁺ ions, forming a bridge to the PS headgroup.[14]

    • TIM and TAM Receptors: These are crucial receptors on phagocytes that recognize exposed PS on apoptotic cells, either directly (TIM family) or via bridging proteins like Gas6 (TAM family), to initiate engulfment.[11]

Visualization: Protein-DPPS Interaction Model

G cluster_membrane Membrane Surface Membrane POPC DPPS POPC Protein Protein C2 Domain Ca²⁺ Binding Pocket Ca_ion Ca²⁺ Protein:ca->Ca_ion Binds Ca_ion->Membrane:head_dpps Bridges to Negative Charge

Caption: Model of a Ca²⁺-dependent C2 domain binding to a DPPS-containing membrane.

Applications in Drug Development

Understanding and utilizing DPPS-driven membrane dynamics has direct applications in the pharmaceutical industry.

  • Targeting Apoptotic or Stressed Cells: Since exposed PS is a marker for apoptosis and is also found on tumor vasculature endothelial cells and some stressed viable cells, DPPS-containing liposomes can be used to design targeted drug delivery systems.[14] For example, a liposome decorated with a PS-binding protein could selectively deliver a cytotoxic agent to a tumor.

  • Studying Drug-Membrane Interactions: The inclusion of DPPS in model membranes allows for the study of how charged drugs interact with anionic membrane surfaces. This is critical for predicting drug permeability, partitioning, and potential toxicity mechanisms. A wide range of analytical techniques, from chromatography to calorimetry, can be employed to study these interactions.[12]

Conclusion

1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine is far more than just another lipid in the researcher's toolkit. Its unique combination of a defined saturated structure, anionic charge, and distinct phase behavior makes it an exceptionally powerful tool for constructing high-fidelity models of biological membranes. By using DPPS, scientists can deconstruct and investigate the complex interplay of lipid asymmetry, protein interactions, and signaling cascades that govern cellular life and death. The protocols and principles outlined in this guide provide a framework for leveraging DPPS to gain deeper insights into membrane dynamics, paving the way for novel diagnostic and therapeutic strategies in medicine.

References

1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine molecular formula and weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS)

Abstract

This compound (DPPS) is a synthetic phospholipid of significant interest in biophysical research and pharmaceutical sciences. As a member of the phosphatidylserine (PS) class, it features a glycerol backbone, two saturated 16-carbon palmitoyl chains, and a phospho-L-serine headgroup. This guide provides a comprehensive overview of the physicochemical properties of DPPS, its foundational role in mimicking biological membranes, and its applications in advanced drug delivery systems. We will explore the causality behind its use in experimental models, provide detailed protocols for the preparation and analysis of DPPS-containing vesicles, and present visual workflows to elucidate key processes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of DPPS in their work.

Core Physicochemical Properties and Structure

The specific molecular structure of DPPS dictates its physical behavior in aqueous solutions and its interactions with other molecules. Its defining features are the two saturated palmitoyl acyl chains, which result in a relatively high phase transition temperature (Tm) and a preference for forming rigid, ordered membrane structures.

The molecular identity of DPPS is established by its chemical formula and molecular weight. There can be slight variations in reported values based on the salt form or hydration state; however, the fundamental structure remains consistent. The most commonly cited details for the free acid form are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₈H₇₄NO₁₀P[1]
Molecular Weight 735.97 g/mol [1]
CAS Number 3036-82-6[1][2][]
Appearance Solid, white powder[1][4][5]
Lipid Type Phosphoglyceride[1]
Functional Group Phospholipid[1]
Storage Temperature -20°C[1][][6]

Structural Causality: The term "dipalmitoyl" signifies two palmitic acid chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. These fully saturated chains allow for tight packing via van der Waals forces, leading to a stable, less fluid lipid bilayer compared to lipids with unsaturated acyl chains. The "rac" (racemic) designation at the glycerol's stereocenter and the "L-serine" headgroup define the molecule's stereochemistry, which is crucial for its recognition by and interaction with biological enzymes and proteins.

The Pivotal Role of Phosphatidylserine in Cell Biology

To appreciate the utility of DPPS as a research tool, one must first understand the profound biological significance of phosphatidylserine (PS). In healthy mammalian cells, PS is a critical anionic phospholipid that is actively sequestered to the inner leaflet of the plasma membrane.[7][8] This asymmetric distribution is vital for maintaining cellular homeostasis and function.

  • Signaling Hub: The negatively charged headgroup of PS serves as an electrostatic docking site for a multitude of signaling proteins, including protein kinase C (PKC) and Akt, thereby localizing them to the membrane and modulating their activity.[7]

  • Apoptosis Signal: The loss of this asymmetry is a hallmark of apoptosis (programmed cell death). During this process, enzymes called scramblases are activated, leading to the rapid appearance of PS on the outer leaflet of the cell membrane.[7] This externalized PS acts as a potent "eat-me" signal, recognized by receptors on phagocytic cells like macrophages, which then engulf and clear the dying cell without inducing an inflammatory response.[7]

DPPS, with its well-defined chemical structure, provides an excellent model compound for studying these fundamental processes in reconstituted systems.

Applications in Research and Drug Formulation

The unique properties of DPPS make it a versatile tool in both fundamental research and applied pharmaceutical development.

Model Membranes and Biophysical Studies

Researchers frequently use DPPS to create artificial membranes, such as liposomes (vesicles) and lipid monolayers.[9] These model systems are instrumental for:

  • Investigating Membrane Properties: The influence of lipid composition on membrane fluidity, thickness, and lateral organization can be systematically studied.

  • Studying Lipid-Protein Interactions: The specific binding and functional modulation of proteins by PS can be analyzed in a controlled environment, free from the complexity of a native cell membrane.[9]

  • Drug-Membrane Interactions: The mechanism by which a drug candidate permeates or disrupts a lipid bilayer can be characterized.

Advanced Drug Delivery Systems

DPPS is a valuable component in the formulation of lipid-based drug delivery vehicles, particularly liposomes.[10][11] Its inclusion can be tailored to achieve specific therapeutic goals.

  • Modulating Surface Charge: As an anionic lipid, incorporating DPPS into a liposome formulation imparts a negative zeta potential. This can prevent vesicle aggregation through electrostatic repulsion and influence interactions with biological targets.

  • Enhancing Biocompatibility and Targeting: Liposomes containing PS can mimic the surface of apoptotic cells, potentially leading to enhanced uptake by phagocytic cells. This strategy can be exploited to target drugs to macrophages, which are implicated in various diseases, including certain cancers and inflammatory conditions.

  • Improving Stability: The saturated acyl chains of DPPS contribute to the formation of rigid and stable liposomal membranes, which can improve the retention of encapsulated drugs.[10] Phospholipids are generally well-tolerated and considered biocompatible excipients for various administration routes.[11][12]

Vaccine Development

Phospholipids like DPPS can serve as adjuvants in vaccine formulations.[10] They can help to form stable particulate delivery systems that enhance the immune response to a co-administered antigen, improving overall vaccine efficacy.[10]

Key Experimental Protocols

The following protocols provide step-by-step methodologies for common experimental workflows involving DPPS. These are foundational techniques that enable the study of membrane biophysics and the development of lipid-based formulations.

Protocol: Preparation of Large Unilamellar Vesicles (LUVs)

LUVs are vesicles with a single lipid bilayer, typically 100-200 nm in diameter. They are a standard tool for in vitro assays. This protocol is adapted from methodologies described for creating model membranes.[7][8]

Principle: Lipids are first dissolved in an organic solvent, which is then evaporated to create a thin lipid film. The film is hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which are then forced through a membrane with a defined pore size (extrusion) to produce uniform LUVs.

Materials:

  • This compound (DPPS)

  • Co-lipid(s) of choice (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., HBS: 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas source

Procedure:

  • Lipid Film Formation: a. Dissolve DPPS and any other lipids in chloroform in the round-bottom flask to achieve the desired molar ratio. Causality: Chloroform ensures all lipids are fully solubilized at a molecular level for homogenous mixing. b. Attach the flask to a rotary evaporator and remove the solvent under vacuum. This creates a thin, uniform lipid film on the flask wall. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent. Causality: Residual solvent can compromise bilayer integrity and stability.

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature (Tm) of all lipids in the mixture. For DPPS, this is >53°C. b. Add the warmed buffer to the flask containing the lipid film. c. Agitate the flask gently (vortexing) to hydrate the film. This will result in a milky suspension of MLVs. Causality: Hydrating above the Tm ensures the lipid chains are in a fluid state, facilitating proper sheet formation and swelling.

  • Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Transfer the MLV suspension into one of the extruder's syringes. c. Pass the suspension back and forth through the membrane an odd number of times (e.g., 21 passes). Causality: Repeated passes ensure a uniform size distribution and lamellarity, converting MLVs into LUVs.

  • Verification (Self-Validation): a. The final suspension should appear clearer than the initial MLV suspension. b. Vesicle size and distribution can be confirmed using Dynamic Light Scattering (DLS). c. Lamellarity can be assessed using techniques like cryo-transmission electron microscopy (cryo-TEM).[8]

LUV_Preparation_Workflow cluster_prep Step 1: Lipid Film Formation cluster_hydrate Step 2: Hydration cluster_extrude Step 3: Extrusion dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Under Vacuum evaporate->dry hydrate Add Aqueous Buffer (T > Tm) dry->hydrate Thin Lipid Film vortex Vortex to form MLVs hydrate->vortex extrude Extrude through 100 nm Membrane vortex->extrude MLV Suspension luvs Final LUV Suspension extrude->luvs

Caption: Workflow for preparing Large Unilamellar Vesicles (LUVs).

Protocol: Liposome Co-sedimentation Assay for Protein Binding

Principle: This assay determines if a protein of interest binds to membranes containing DPPS. Liposomes are incubated with the protein and then pelleted by ultracentrifugation. If the protein binds, it will be found in the pellet fraction with the liposomes. This protocol is based on a general method for assessing protein-liposome interactions.[7]

Materials:

  • LUVs containing DPPS (prepared as above)

  • Control LUVs (e.g., containing only DPPC)

  • Purified protein of interest

  • Binding buffer (same as hydration buffer)

  • Ultracentrifuge and appropriate tubes

  • SDS-PAGE analysis equipment

Procedure:

  • Incubation: a. In separate microcentrifuge tubes, mix the protein of interest with DPPS-containing LUVs, control LUVs, and buffer only (no liposomes). b. The final concentrations should be consistent across all reactions. A typical starting point is 20 µM protein and 1 mM total lipid. c. Incubate the mixtures at room temperature for 30 minutes.

  • Sedimentation: a. Centrifuge the samples at high speed (>100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes. Causality: This g-force is sufficient to pellet 100 nm vesicles while leaving unbound protein in the supernatant.

  • Analysis: a. Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein). b. Resuspend the pellet in an equal volume of buffer. c. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining.

  • Interpretation (Self-Validation): a. The "buffer only" control should show all protein in the supernatant, validating that the protein does not pellet on its own. b. The presence of the protein band in the pellet fraction for DPPS-LUVs (and its absence in the control LUV pellet) indicates a specific interaction with phosphatidylserine.

Visualization of Biological Context

The asymmetric distribution of PS is a fundamental concept in cell biology, and its disruption is a key event in apoptosis.

PS_Asymmetry_and_Apoptosis cluster_healthy Healthy Cell cluster_apoptotic Apoptotic Cell label_outer label_inner o1 o2 o3 o4 i1 i2 i3 i4 key_healthy label_outer_apo label_inner_apo ao1 ao2 ao3 ao4 ai1 ai2 ai3 ai4 trigger Apoptotic Stimulus cluster_apoptotic cluster_apoptotic trigger->cluster_apoptotic Activates Scramblase phagocyte Phagocyte Recognition ('Eat-Me' Signal) cluster_apoptotic->phagocyte

Caption: Asymmetric distribution of PS and its externalization during apoptosis.

Conclusion

This compound is more than just a catalog chemical; it is a fundamental tool for deconstructing and understanding complex biological phenomena. Its well-defined structure allows for the creation of robust model systems to study membrane biophysics and protein interactions with a high degree of control. For drug development professionals, its utility as a formulation excipient offers a means to modulate the stability, charge, and biological targeting of advanced delivery vehicles like liposomes. The protocols and principles outlined in this guide provide a solid foundation for leveraging the unique properties of DPPS to advance scientific discovery and develop next-generation therapeutics.

References

An In-Depth Technical Guide to the Solubility and Stability of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) is a synthetic phospholipid that plays a crucial role in the development of liposomal drug delivery systems and as a component in model cell membranes for biophysical studies.[1][2] Its dipalmitoyl saturated acyl chains provide a high degree of lipid bilayer rigidity, which can influence the stability and release characteristics of encapsulated therapeutic agents. A thorough understanding of the solubility and stability of DPPS in various solvent systems and under different environmental conditions is paramount for its effective application in research and pharmaceutical development.

This technical guide provides a comprehensive overview of the solubility and stability of DPPS. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively work with this important phospholipid. The information presented herein is a synthesis of available literature and expert insights, intended to facilitate informed decisions in experimental design and formulation development.

Physicochemical Properties of DPPS

DPPS is a glycerophospholipid with a molecular formula of C38H74NO10P and a molecular weight of approximately 736.0 g/mol .[3] It consists of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions, and a phosphoserine head group at the sn-3 position. The presence of the saturated dipalmitoyl chains results in a relatively high phase transition temperature (Tm), which is a key parameter influencing the fluidity and permeability of DPPS-containing lipid bilayers.

Solubility of DPPS

The solubility of DPPS is a critical factor in its handling and formulation. Due to its amphiphilic nature, with a polar phosphoserine headgroup and long nonpolar acyl chains, its solubility is highly dependent on the solvent's polarity.

Qualitative Solubility Overview

Generally, DPPS, like other long-chain, saturated acidic phospholipids, exhibits poor solubility in many common solvents. Its solubility is a function of the solvent's ability to interact favorably with both the hydrophilic headgroup and the hydrophobic tails.

Quantitative Solubility Data

Obtaining precise, quantitative solubility data for DPPS is challenging, as it is not widely published. However, based on information from product data sheets and related lipids, a general solubility profile can be constructed. It is important to note that the exact solubility can be influenced by factors such as the purity of the lipid, the presence of counter-ions, temperature, and the method of measurement.

Solvent SystemSolubilityRemarks
ChloroformSparingly soluble (approx. 0.5 mg/mL for the related 1,2-Dimyristoyl-sn-glycero-3-PS)[4]Solubility can be enhanced by the addition of a small amount of methanol (e.g., 2%) and water (e.g., 0.5-1%).[5]
Chloroform:Methanol (95:5, v/v)Soluble (up to 50 mg/mL for a generic phosphatidylserine)[1]This solvent mixture is effective at solvating both the polar headgroup and the nonpolar tails.
Chloroform:Methanol (2:1, v/v)Good solvent for phospholipids.[6]A commonly used solvent mixture for dissolving and mixing lipids for liposome preparation.[7]
EthanolSparingly soluble[8]The presence of ethanol can induce an ordered gel phase in DPPS bilayers at room temperature.[9]
MethanolSparingly solubleOften used in combination with chloroform to improve solubility.
Dimethyl Sulfoxide (DMSO)Soluble[10]Can be a useful solvent for preparing stock solutions, but care must be taken as residual DMSO can be difficult to remove and may affect biological assays.[11]
WaterInsolubleDPPS does not dissolve in water but can form stable colloidal dispersions of vesicles (liposomes).[12]

Causality Behind Solvent Choices: The use of chlorinated solvents like chloroform is effective due to their ability to interact with the hydrophobic acyl chains. The addition of a polar co-solvent like methanol is crucial for solvating the polar phosphoserine headgroup, thereby disrupting the intermolecular interactions that hold the lipid molecules in a solid state. The optimal ratio of these solvents will depend on the desired concentration and the specific application.

Experimental Protocol for Determining DPPS Solubility

To ensure accuracy and reproducibility, it is highly recommended that researchers determine the solubility of DPPS in their specific solvent system and under their experimental conditions. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable approach.

Objective: To determine the saturation solubility of DPPS in a given solvent at a specific temperature.

Materials:

  • This compound (DPPS) powder

  • Solvent of interest (e.g., chloroform, ethanol, DMSO)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) or another suitable quantitative analytical technique.

Procedure:

  • Add an excess amount of DPPS powder to a glass vial.

  • Add a known volume of the solvent of interest to the vial.

  • Seal the vial tightly with a Teflon-lined cap.

  • Vortex the mixture vigorously for 1-2 minutes to ensure good initial dispersion.

  • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking should be continuous to facilitate dissolution.

  • After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filter the aliquot through a syringe filter compatible with the solvent to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of DPPS in the diluted solution using a validated HPLC method or another appropriate analytical technique.

  • Calculate the saturation solubility of DPPS in the solvent at the specified temperature.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess DPPS to vial B Add known volume of solvent A->B C Seal and vortex B->C D Incubate with shaking at constant temperature (24-48h) C->D E Allow undissolved solid to settle D->E F Withdraw and filter supernatant E->F G Dilute filtrate F->G H Quantify DPPS concentration (e.g., HPLC) G->H I Calculate saturation solubility H->I

Caption: Workflow for determining the equilibrium solubility of DPPS.

Stability of DPPS

The stability of DPPS is a critical consideration for its storage, handling, and use in formulations. Degradation of the phospholipid can lead to changes in the physicochemical properties of the final product, potentially impacting its efficacy and safety. The primary degradation pathways for phospholipids like DPPS are hydrolysis and oxidation.

Hydrolytic Stability

Hydrolysis is the chemical breakdown of the ester linkages in the DPPS molecule in the presence of water. This can lead to the formation of lysophosphatidylserine (with one fatty acid chain cleaved) and ultimately glycerophosphoserine (with both fatty acid chains cleaved).

Influence of pH: The rate of hydrolysis of phospholipids is highly dependent on the pH of the surrounding medium.[13] For phosphatidylcholines, which are structurally similar to phosphatidylserines, the hydrolysis rate is at a minimum around pH 6.5.[14] The rate increases in both acidic and alkaline conditions. This pH-rate profile is a critical consideration when formulating DPPS in aqueous dispersions.

Influence of Temperature: The rate of hydrolysis is also strongly influenced by temperature. As with most chemical reactions, the rate of hydrolysis increases with increasing temperature. The relationship between the rate constant of hydrolysis and temperature can be described by the Arrhenius equation. This means that for long-term storage of DPPS-containing formulations, particularly in aqueous media, low temperatures are essential.

Oxidative Stability

Oxidation involves the reaction of the lipid molecules with oxygen, often initiated by factors such as light, heat, or the presence of metal ions. This process primarily affects the unsaturated fatty acid chains. Since DPPS contains two saturated palmitic acid chains, it is inherently more stable against oxidation compared to phospholipids with unsaturated acyl chains. However, under harsh conditions, some level of oxidation may still occur.

Long-Term Storage and Handling

For optimal stability, solid DPPS powder should be stored at low temperatures, typically -20°C, in a tightly sealed container to protect it from moisture and light.[15] When stored as a solution in an organic solvent, it is recommended to use a glass container with a Teflon-lined cap and to store it at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[5]

Aqueous dispersions of DPPS (liposomes) are prone to both physical and chemical instability. Physical instability can manifest as aggregation or fusion of the vesicles over time.[12] Chemical stability is primarily dictated by hydrolysis. Therefore, aqueous dispersions should be prepared fresh whenever possible and stored at 4°C for short-term use. For long-term storage, lyophilization (freeze-drying) can be considered, although the reconstitution process needs to be carefully optimized.

Experimental Protocol for Assessing DPPS Stability

A robust stability-indicating analytical method is essential to monitor the degradation of DPPS over time. This typically involves an HPLC method capable of separating the intact DPPS from its potential degradation products.

Objective: To evaluate the chemical stability of DPPS under specific conditions (e.g., in an aqueous dispersion at a certain pH and temperature).

Materials:

  • DPPS dispersion (e.g., liposomes) at a known concentration.

  • pH buffer of interest.

  • Temperature-controlled incubator or water bath.

  • HPLC system with a suitable detector (as described in the solubility protocol).

  • Vials for stability samples.

Procedure:

  • Prepare a batch of the DPPS dispersion under the desired conditions (e.g., specific pH, buffer composition).

  • Dispense aliquots of the dispersion into several vials.

  • Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, 40°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a vial from each temperature condition.

  • Immediately analyze the sample to determine the concentration of intact DPPS. This typically involves disrupting the liposomes (e.g., with a suitable solvent) and then quantifying the DPPS concentration using a validated HPLC method.

  • Plot the concentration of DPPS as a function of time for each storage condition.

  • Determine the degradation kinetics (e.g., by fitting the data to a suitable kinetic model, such as zero-order or first-order kinetics) and calculate the degradation rate constant.

G cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis A Prepare DPPS dispersion B Aliquot into stability vials A->B C Store at different temperatures B->C D Withdraw samples at specified intervals C->D t=0, 1, 2, 4... weeks E Analyze for intact DPPS concentration (e.g., HPLC) D->E F Plot DPPS concentration vs. time E->F G Determine degradation kinetics and rate constant F->G

Caption: Workflow for assessing the chemical stability of DPPS.

Conclusion

The solubility and stability of this compound are critical parameters that dictate its successful application in research and pharmaceutical development. While quantitative data in the literature is sparse, this guide provides a comprehensive overview of the expected behavior of DPPS based on its physicochemical properties and data from related phospholipids. The provided experimental protocols offer a framework for researchers to determine the solubility and stability of DPPS under their specific experimental conditions, ensuring the reliability and reproducibility of their work. A thorough understanding and careful management of these properties will ultimately enable the full potential of DPPS to be realized in the advancement of drug delivery and biophysical research.

References

A Senior Application Scientist's Guide to High-Purity 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of DPPS in Advanced Scientific Applications

1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) is a synthetic, anionic phospholipid that has become an indispensable tool for researchers and drug development professionals. Its structure, consisting of a glycerol backbone, two saturated 16-carbon palmitic acid chains, and a phosphoserine headgroup, imparts unique biophysical properties that make it ideal for a range of sophisticated applications.[1][2] At physiological pH, the phosphoserine headgroup carries a net negative charge, which is crucial for its function in mimicking biological membranes and its use in advanced drug delivery systems.[3] This guide provides an in-depth technical overview of high-purity DPPS, including a comparative analysis of commercial suppliers, quality control considerations, and practical guidance for its application in research and pharmaceutical development.

The Landscape of Commercial DPPS Suppliers: A Comparative Analysis

The selection of a suitable supplier for high-purity DPPS is a critical first step in any research or development endeavor. The quality and purity of the lipid can significantly impact the reproducibility and success of experiments. The following table provides a comparative overview of prominent commercial suppliers of high-purity DPPS.

SupplierProduct Name/SynonymPurity SpecificationPhysical FormStorage TemperatureNoteworthy Features
Avanti Polar Lipids (distributed by Sigma-Aldrich) 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt); DPPS≥99% (TLC)Powder-20°CA leading and highly cited supplier in the lipid research community, known for high-purity standards.
Lipoid GmbH Phosphatidylserine (PS)Not explicitly stated, but GMP and ISO 9001 certified.[4]Powder (inferred)Not explicitly statedA major supplier to the pharmaceutical industry with a strong focus on quality management and regulatory support.[4]
BroadPharm DPPSInquire for GMP-gradeNot explicitly stated-20°C[2]Offers GMP-grade inquiries, suggesting suitability for later-stage drug development.[2]
Sigma-Aldrich This compound~98%[5]Solid[5]-20°C[5]A well-established chemical supplier with a broad range of products for research use.

Quality Control and Analytical Validation: Ensuring Experimental Integrity

The reliability of experimental outcomes using DPPS is intrinsically linked to its purity and structural integrity. Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the results of various quality control tests. Researchers should critically evaluate this documentation.

Key Analytical Techniques for DPPS Characterization:
  • Thin-Layer Chromatography (TLC): A fundamental technique for assessing the purity of phospholipids. A single spot on the TLC plate indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed for the quantitative determination of phosphatidylserine.[6] It can separate PS from other phospholipids, allowing for precise quantification.[7] When coupled with mass spectrometry (LC-MS), it provides comprehensive insights into the composition and purity of the lipid.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P-NMR is a powerful, non-destructive technique for the quantitative analysis of phospholipids.[8] It provides detailed information about the phosphate headgroup and can be used to identify and quantify impurities.[8]

  • Mass Spectrometry (MS): Mass spectrometry is a cornerstone for the identification and quantification of phosphatidylserine.[7] Techniques like Electrospray Ionization (ESI) are commonly used to generate charged ions for mass analysis, allowing for the confirmation of the molecular weight and structural integrity of the DPPS molecule.[1]

The following diagram illustrates a typical workflow for the quality control of commercially supplied DPPS:

QC_Workflow cluster_0 Supplier cluster_1 Researcher's Laboratory supplier Commercial Supplier coa Certificate of Analysis Review supplier->coa Provides visual Visual Inspection (White Powder) coa->visual analytical Analytical Validation visual->analytical tlc TLC for Purity analytical->tlc hplc HPLC for Quantification analytical->hplc nmr 31P-NMR for Structure analytical->nmr ms Mass Spectrometry for MW analytical->ms decision Acceptance for Use tlc->decision hplc->decision nmr->decision ms->decision

Figure 1: Quality control workflow for incoming DPPS.

Core Applications in Research and Drug Development

High-purity DPPS is a versatile tool with significant applications in both basic research and pharmaceutical development. Its ability to form stable lipid bilayers makes it a fundamental component in the creation of model membranes and drug delivery vehicles.[9]

Liposome Formulation for Drug Delivery

DPPS is frequently incorporated into liposomal formulations to enhance the delivery of therapeutic agents.[10] The negative charge of the phosphoserine headgroup can improve the stability of liposomes and influence their interaction with cells.

Experimental Protocol: Preparation of DPPS-Containing Liposomes by Extrusion

  • Lipid Film Hydration:

    • Co-dissolve DPPS and other lipids (e.g., a neutral phospholipid like DPPC) in a suitable organic solvent (e.g., chloroform).

    • Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) at a temperature above the phase transition temperature of the lipids.

    • Vortex the mixture to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into an extruder.

    • Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes). This process generates unilamellar vesicles (LUVs) with a more uniform size distribution.

The following diagram illustrates the process of liposome formation using DPPS:

Liposome_Formation start DPPS + Other Lipids in Organic Solvent film Lipid Film Formation (Solvent Evaporation) start->film hydration Hydration with Aqueous Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion through Polycarbonate Membrane mlv->extrusion luv Unilamellar Vesicles (LUVs) extrusion->luv

Figure 2: Workflow for preparing DPPS-containing liposomes.
Model Membranes and Cell Membrane Studies

DPPS is used to create model membranes that mimic the inner leaflet of the plasma membrane, where phosphatidylserine is predominantly found in healthy cells. These model systems are invaluable for studying protein-lipid interactions, membrane fusion, and the physical properties of biological membranes.[10] The externalization of phosphatidylserine is a key indicator of apoptosis, and DPPS-containing model membranes are used to study the mechanisms of this process.[11]

Conclusion

High-purity this compound is a cornerstone lipid for a multitude of applications in research and drug development. The selection of a reputable supplier with stringent quality control measures is paramount to ensure the reliability and reproducibility of experimental data. A thorough understanding of the analytical techniques used to characterize DPPS, coupled with its appropriate application in areas such as liposome formulation and model membrane studies, will empower researchers to advance their scientific discoveries.

References

Unveiling the Interface: A Technical Guide to the Interaction of Ions with 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) Headgroups

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of the Ion-Lipid Interface

In the intricate landscape of cellular biology and advanced drug delivery, the cell membrane is not merely a passive barrier but a dynamic interface where critical molecular events unfold. Among the key players in this arena are anionic phospholipids, with phosphatidylserine (PS) being of paramount importance.[1][] Typically sequestered in the inner leaflet of the plasma membrane, its exposure on the outer surface is a profound signal for cellular processes like apoptosis and blood coagulation.[3][4][5] The highly charged headgroup of PS lipids, such as the synthetically crucial 1,2-dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS), serves as a docking site for a host of proteins and, critically, for inorganic ions.

The interaction of cations with the DPPS headgroup is a nuanced and powerful phenomenon that dictates the physicochemical properties of the membrane itself. These interactions govern membrane rigidity, fusion, phase behavior, and the formation of domains, processes that are fundamental to both cellular function and the efficacy of lipid-based nanocarriers in medicine.[6][7][8] This guide provides a deep dive into the molecular mechanics of these interactions, synthesizing field-proven insights with foundational scientific principles to equip researchers and developers with the knowledge to harness and control these effects.

Molecular Architecture: The DPPS Headgroup as an Ion Binding Hub

To comprehend the interaction with ions, one must first appreciate the molecular structure of the DPPS headgroup. It is a zwitterionic molecule at physiological pH but carries a net negative charge due to the spatial arrangement and pKa values of its functional groups. The key moieties are:

  • The Phosphate Group (PO₄⁻): This group is permanently ionized, providing a primary, high-density negative charge.

  • The Carboxyl Group (COO⁻): The serine's carboxyl group is also deprotonated at neutral pH, contributing to the overall negative charge.

  • The Amine Group (NH₃⁺): The serine's amine group is protonated, providing a positive charge that partially offsets the negative charges.

This unique combination of a primary phosphate, a carboxylate, and an ammonium group creates a complex electrostatic surface with specific coordination sites for cations. It is this structure that allows for the distinct and functionally significant differences in binding between monovalent and divalent ions.

glycerol Glycerol Backbone palmitoyl1 Palmitoyl Chain (sn-1) glycerol->palmitoyl1 Ester Linkage palmitoyl2 Palmitoyl Chain (sn-2) glycerol->palmitoyl2 Ester Linkage phosphate Phosphate (PO₄⁻) glycerol->phosphate Phosphate Ester serine Serine phosphate->serine carboxyl Carboxyl (COO⁻) serine->carboxyl amine Amine (NH₃⁺) serine->amine cation Cation (e.g., Ca²⁺) cation->phosphate Coordination cation->carboxyl Coordination cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis p1 1. Dissolve DPPS in Organic Solvent p2 2. Create Thin Lipid Film p1->p2 p3 3. Hydrate Film with Ion Buffer p2->p3 p4 4. Pack Sample into MAS Rotor p3->p4 n1 5. Insert Rotor & Set Parameters p4->n1 n2 6. Acquire 1D/2D Spectra n1->n2 a1 7. Process Spectra n2->a1 a2 8. Analyze Chemical Shifts & Dynamics a1->a2 a3 9. Map Binding Sites & Effects a2->a3 cluster_prep Sample Preparation cluster_xrd X-Ray Diffraction cluster_analysis Data Analysis p1 1. Prepare Concentrated DPPS Suspension p2 2. Load into Capillary & Equilibrate Temp p1->p2 x1 3. Mount Sample in Beamline p2->x1 x2 4. Collect 2D Diffraction Pattern x1->x2 a1 5. Integrate to 1D Intensity vs. q Plot x2->a1 a2 6. Analyze SAXS Peaks (d-spacing) a1->a2 a3 7. Analyze WAXS Peaks (Lipid Phase) a1->a3 cluster_build System Building cluster_sim Simulation cluster_analysis Trajectory Analysis b1 1. Generate DPPS Bilayer Coordinates b2 2. Solvate with Water & Add Ions b1->b2 s1 3. Energy Minimize & Equilibrate b2->s1 s2 4. Run Production MD Simulation s1->s2 a1 5. Calculate Area per Lipid & Bilayer Thickness s2->a1 Analyze Trajectory a2 6. Analyze Ion Density & Binding Sites (RDFs) s2->a2 Analyze Trajectory a3 7. Quantify Hydration Changes s2->a3 Analyze Trajectory

References

Methodological & Application

A Practical Guide to the Preparation and Characterization of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) Liposomes

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive, technically grounded protocol for the preparation of unilamellar liposomes composed of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS). The methodology is built upon the well-established thin-film hydration technique followed by extrusion, a robust and reproducible approach for generating liposomes with a defined size distribution. The causality behind each step is explained to empower researchers to adapt the protocol to their specific needs while maintaining scientific integrity.

Introduction & Significance

This compound (DPPS) is an anionic, saturated phospholipid. In biological systems, phosphatidylserine (PS) is a critical component of cell membranes, playing a key role in cellular signaling.[][2] Its externalization to the outer leaflet of the plasma membrane is a well-known hallmark of apoptosis, serving as a signal for phagocytic cells to clear the dying cell.[3] Consequently, DPPS-containing liposomes are invaluable tools in various research fields, including:

  • Drug Delivery: The negative charge of PS can influence liposome-cell interactions and biodistribution, potentially enabling targeted delivery to specific cell types like macrophages.[2]

  • Apoptosis Research: DPPS liposomes serve as mimics of apoptotic cell surfaces to study the recognition mechanisms by phagocytes.[3]

  • Biophysics: They are used to create model membranes for investigating lipid-protein interactions, membrane fusion, and the physical properties of lipid bilayers.[4]

This guide details a protocol to produce Large Unilamellar Vesicles (LUVs) of a consistent, user-defined size (e.g., ~100 nm), which is critical for reproducibility in experimental studies.[5]

Principles of Liposome Formation & Sizing

The protocol employs a two-stage process: the formation of multilamellar vesicles (MLVs) via thin-film hydration, followed by size reduction and homogenization into LUVs using extrusion.

Thin-Film Hydration (Bangham Method)

This is the most common method for liposome preparation.[6][7] The core principle relies on the amphipathic nature of phospholipids.

  • Lipid Solubilization: DPPS is first dissolved in an organic solvent (typically a chloroform/methanol mixture). This ensures that the lipid molecules are fully dissociated into a homogenous mixture.[8]

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process deposits a thin, uniform film of lipid on the inner surface of a round-bottom flask.[6][9] Complete removal of residual solvent is critical, as it can disrupt membrane formation and stability.[7]

  • Hydration: The lipid film is hydrated with an aqueous buffer.[7] This step must be performed at a temperature above the main phase transition temperature (Tm) of the lipid. For DPPS (sodium salt), the Tm is approximately 54°C .[10] Above this temperature, the lipid acyl chains are in a disordered, fluid state (liquid crystalline phase), which allows the lipid film to hydrate properly and swell, peeling off the flask wall to form large, heterogeneous MLVs.[6][7]

Liposome Sizing by Extrusion

The MLVs formed during hydration are large and have a wide size distribution, which is unsuitable for most applications. Extrusion is a highly effective technique for reducing vesicle size and generating a population of liposomes with a narrow, uniform size distribution.[11][12][13][14]

The process involves forcibly passing the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[5][11] As the large MLVs are forced through the smaller pores, they rupture and spontaneously reassemble into smaller unilamellar vesicles (LUVs) whose diameter is close to the pore size of the membrane.[11][12] This technique is reproducible, rapid, and can be applied to a wide variety of lipid compositions.[11]

Experimental Workflow & Logic

The overall process is a sequential flow from raw material to a characterized final product. Each phase is designed to produce a specific intermediate required for the subsequent step.

G cluster_prep Phase 1: Film Preparation cluster_form Phase 2: Liposome Formation & Sizing cluster_char Phase 3: Validation A Weigh & Dissolve DPPS in Chloroform B Rotary Evaporation to form thin film A->B C Dry under Vacuum (remove residual solvent) B->C D Hydrate film with buffer (>Tm) to form MLVs C->D E Assemble Extruder with 100 nm membrane D->E F Extrude MLV suspension (≥11 passes) E->F G Final Product: ~100 nm LUVs F->G H Characterize Size (DLS) & Surface Charge (Zeta Potential) G->H

Caption: High-level workflow for DPPS liposome preparation.

Materials and Equipment

Item Example Supplier Purpose & Rationale
Lipid
This compound (DPPS)Avanti Polar LipidsThe primary building block of the liposome bilayer. Saturated lipid provides membrane rigidity.
Solvents
Chloroform, HPLC GradeSigma-AldrichPrimary solvent for dissolving the phospholipid.
Buffer Components
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Fisher ScientificBuffering agent to maintain physiological pH.
Sodium Chloride (NaCl)VWRAdjusts the ionic strength of the buffer.
Equipment
Rotary EvaporatorHeidolphFor efficient and controlled removal of organic solvent to create a thin lipid film.
Water BathVWRTo control the temperature during hydration and extrusion steps.
Mini-ExtruderAvanti Polar LipidsDevice for sizing liposomes by forcing them through a polycarbonate membrane.
Polycarbonate Membranes (100 nm pore size)Whatman / AvantiThe filter that determines the final size of the extruded liposomes.
Glass Syringes (1 mL)HamiltonUsed with the mini-extruder; glass is required to prevent interaction with potential residual solvents.
Round-Bottom Flask (50 mL)PyrexVessel for thin-film creation; its shape facilitates uniform film formation.
Dynamic Light Scattering (DLS) InstrumentMalvern PanalyticalFor measuring vesicle size (hydrodynamic diameter) and polydispersity index (PDI).[15][16][17][18][19]
Zeta Potential AnalyzerMalvern PanalyticalFor measuring the surface charge of the liposomes.[20][21]

Detailed Step-by-Step Protocol

Phase 1: Preparation of the DPPS Thin Film
  • Lipid Preparation: Weigh 20 mg of DPPS powder and transfer it to a 50 mL glass round-bottom flask.

  • Solubilization: Add 2 mL of chloroform to the flask. Gently swirl the flask until the lipid powder is completely dissolved and the solution is clear.

    • Scientist's Note: A clear solution is essential as it indicates that the lipid is fully monomeric. Any haze suggests incomplete dissolution, which will result in a non-uniform film.

  • Solvent Removal: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to 40-45°C. Begin rotation and gradually apply a vacuum to evaporate the chloroform. Continue until a thin, uniform, milky-white film is visible on the inner surface of the flask and all liquid is gone.

  • Final Drying: Place the flask on a high-vacuum pump for at least 2 hours (overnight is recommended) to remove any residual chloroform.[8] This is a critical step for bilayer integrity.

Phase 2: Hydration of the Lipid Film
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Hydration: Preheat the buffer to approximately 60-65°C, which is well above the 54°C Tm of DPPS.[10] Add 2 mL of the pre-warmed buffer to the dried lipid film.

  • Vortexing: Immediately seal the flask and vortex vigorously for 2-5 minutes. The lipid film should lift off the glass and the solution will become turbid and milky, indicating the formation of Multilamellar Vesicles (MLVs).[22]

    • Scientist's Note: Maintaining the temperature above the Tm during this process is crucial for proper lipid hydration and MLV formation.[7]

Phase 3: Liposome Sizing by Extrusion

G MLV MLV Suspension (Heterogeneous Size) Syringe1 Syringe A MLV->Syringe1 Load Extruder Extruder Block (with 100 nm membrane) Heated to 60-65°C Syringe1->Extruder Pass 1 Syringe1->Extruder ... Extruder->Syringe1 Collect Syringe2 Syringe B Extruder->Syringe2 Collect Extruder->Syringe2 Pass 11 Syringe2->Extruder Pass 2 LUV LUV Suspension (Homogeneous Size) Syringe2->LUV Collect Final

Caption: The extrusion process for sizing liposomes.

  • Extruder Assembly: Assemble the mini-extruder with two 100 nm polycarbonate membranes and the corresponding filter supports as per the manufacturer's instructions.

  • Heating: Place the assembled extruder block into a heating block or water bath set to 60-65°C and allow it to equilibrate.

  • Loading: Draw the 2 mL of MLV suspension into one of the 1 mL glass syringes. Carefully expel any air and attach it to one side of the extruder. Attach an empty 1 mL syringe to the other side.

  • Extrusion: Firmly and smoothly push the plunger of the loaded syringe, forcing the lipid suspension through the membrane into the empty syringe. This completes one pass.

  • Repeat: Push the suspension back and forth between the two syringes. Repeat this process for a total of 11 to 21 passes .

    • Scientist's Note: An odd number of passes is recommended to ensure the entire sample is processed through the membrane an equal number of times, resulting in the final collection being in the opposite syringe from the starting one. The solution should transition from milky and opaque to slightly opalescent and translucent.[23]

  • Collection: After the final pass, the resulting LUV suspension is collected from the extruder.

Characterization and Quality Control

This phase is essential to validate the success of the preparation protocol.

Parameter Method Principle Expected Result for 100 nm Extrusion
Mean Particle Size Dynamic Light Scattering (DLS)Measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[15] Larger particles move slower, resulting in slower fluctuations.Z-Average Diameter: 100 - 120 nm. The extruded liposomes are often slightly larger than the nominal pore size.[13][14]
Size Distribution Dynamic Light Scattering (DLS)The Polydispersity Index (PDI) is calculated from the DLS data, indicating the breadth of the size distribution.PDI < 0.1, indicating a monodisperse or highly uniform population of vesicles.
Surface Charge Zeta Potential AnalysisMeasures the electrophoretic mobility of the liposomes in an applied electric field. This mobility is converted to the zeta potential, an indicator of surface charge.[20]Highly negative value (e.g., -30 mV to -60 mV) at pH 7.4, due to the negatively charged phosphate and carboxyl groups of the serine headgroup.[][21] A value more negative than -30 mV suggests good colloidal stability due to electrostatic repulsion.[24][25]

Storage and Stability

  • Storage Temperature: Store the final liposome suspension at 4-8°C. Do not freeze , as ice crystal formation can rupture the vesicles and alter the size distribution.[26]

  • Atmosphere: For long-term storage, purging the vial with an inert gas like argon or nitrogen can reduce lipid oxidation.[27][28]

  • Shelf-Life: Due to hydrolysis, which produces lysolipids that can destabilize the membrane, it is recommended to use the liposomes within 5-7 days for applications where membrane integrity is critical.[26][29] For some applications, storage for up to a few weeks may be acceptable.[22]

Troubleshooting

Problem Potential Cause(s) Solution(s)
Low Yield / Clogged Extruder Incomplete hydration of the lipid film. Extrusion temperature was too low (below Tm). Lipid concentration is too high.Ensure the hydration buffer is pre-warmed well above the Tm. Maintain the extruder temperature. If the problem persists, consider reducing the initial lipid concentration.
High PDI (>0.2) after Extrusion Insufficient number of extrusion passes. Membrane was torn or improperly installed.Increase the number of passes to at least 11 (21 is better). Re-assemble the extruder with new membranes, ensuring they are seated correctly.
Final Size Much Larger than Pore Size Membrane integrity issue. Aggregation of liposomes post-extrusion.Check membrane for tears. Ensure the buffer has sufficient ionic strength to prevent aggregation; the negative zeta potential of DPPS should provide stability, but this can be medium-dependent.[20]
Liposomes Aggregate Over Time Low surface charge (insufficient electrostatic repulsion). Hydrolysis leading to membrane fusion.Confirm the pH of the buffer is appropriate (e.g., 7.4). A highly negative zeta potential should prevent this. Use the liposomes within the recommended timeframe to avoid degradation products.[26]

References

Application Note & Protocol: Leveraging DPPS for Advanced In Vitro Drug Delivery System Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of DPPS in Liposomal Drug Delivery

In the landscape of advanced drug delivery, liposomes represent a versatile and clinically proven platform for enhancing the therapeutic index of a wide range of pharmaceutical agents.[1][2] The choice of phospholipid is a critical determinant of a liposome's physicochemical properties and its ultimate biological fate.[3] 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) is an anionic phospholipid that offers distinct advantages in the formulation of sophisticated drug delivery vehicles.[4][5] Its dipalmitoyl acyl chains confer a high phase transition temperature (Tm), resulting in rigid and stable bilayers at physiological temperatures, which can minimize premature drug leakage.[6]

The defining feature of DPPS is its negatively charged phosphoserine headgroup.[4][7] This anionic surface charge is not merely a passive feature; it plays a crucial role in the liposome's interaction with the cellular environment. In normal physiological conditions, phosphatidylserine (PS) is sequestered to the inner leaflet of the plasma membrane.[7][8] However, its externalization is a key "eat-me" signal on apoptotic cells, triggering recognition and engulfment by phagocytes.[8][9][10] This biological cue can be harnessed to design liposomes that are recognized and internalized by specific cell populations, such as macrophages or cancer cells that overexpress PS receptors.[10][11] This application note provides a comprehensive guide to the formulation, characterization, and in vitro application of DPPS-containing liposomes for drug delivery research.

Part 1: Foundational Principles of DPPS Liposome Formulation

The formulation of DPPS-containing liposomes is a multi-step process that requires careful consideration of lipid composition, preparation methodology, and purification. The goal is to produce homogenous, stable vesicles with high drug encapsulation efficiency.

The Rationale Behind Lipid Composition

While DPPS provides the core functionality of a negative surface charge, it is often formulated with other lipids to optimize the liposome's properties:

  • Structural Lipids: A neutral "helper" lipid, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), is often included to form the bulk of the bilayer. DPPC shares the same acyl chains as DPPS, ensuring a homogenous and stable membrane.

  • Cholesterol: The inclusion of cholesterol is critical for modulating membrane fluidity and stability.[12] It intercalates between the phospholipid tails, reducing permeability to encapsulated drugs and enhancing retention, particularly for hydrophilic molecules.[6]

A typical starting molar ratio for a DPPS-containing formulation might be DPPC:Cholesterol:DPPS at 55:40:5. This ratio can be systematically varied to optimize for specific drug properties and desired biological interactions.

The Thin-Film Hydration Method: A Cornerstone Technique

The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for preparing liposomes.[13][14][15] It involves the dissolution of lipids in an organic solvent, followed by evaporation to create a thin lipid film, and subsequent hydration with an aqueous buffer to form multilamellar vesicles (MLVs).[13][14]

Part 2: Experimental Protocols

These protocols provide a step-by-step guide for the preparation and characterization of DPPS-containing liposomes.

Protocol 2.1: Preparation of DPPS Liposomes by Thin-Film Hydration

This protocol describes the formation of multilamellar vesicles (MLVs) which will subsequently be processed to form smaller, unilamellar vesicles.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt (DPPS)[16]

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Lipid Dissolution: Accurately weigh the desired amounts of DPPC, cholesterol, and DPPS and dissolve them in the chloroform/methanol solvent mixture in a round-bottom flask.[17]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (Tc) to ensure proper mixing. Apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface.[13][14]

  • Solvent Removal: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[18]

  • Hydration: Add the aqueous buffer, pre-heated to a temperature above the lipid Tc, to the flask containing the dried lipid film.[13] For encapsulation of hydrophilic drugs, the drug should be dissolved in this buffer.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[13]

Protocol 2.2: Liposome Sizing by Sonication and Extrusion

MLVs are typically large and heterogeneous in size.[14] Sonication and extrusion are employed to reduce the size and lamellarity of the liposomes, producing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.[19][20][21]

Materials:

  • MLV suspension from Protocol 2.1

  • Probe-tip sonicator or bath sonicator[19][22]

  • Liposome extruder with polycarbonate membranes of desired pore sizes (e.g., 100 nm)[15]

  • Heating block or water bath

Procedure:

  • Sonication (Optional Pre-treatment): To facilitate easier extrusion, the MLV suspension can be briefly sonicated.[19] This helps to break down the larger lamellar structures.

    • Probe Sonication: Immerse the tip of the sonicator in the liposome suspension and sonicate in pulses to avoid overheating.[19]

    • Bath Sonication: Place the vial containing the liposome suspension in a bath sonicator.

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid Tc.

    • Load the MLV suspension into one of the extruder syringes.

    • Force the liposome suspension through the membrane by alternately pushing the plungers of the syringes.

    • Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure the entire sample passes through the membrane a consistent number of times. The resulting suspension will contain LUVs with a size distribution close to the pore size of the membrane.[21][23]

Diagram of the Liposome Formulation Workflow

G cluster_prep Part 1: MLV Preparation cluster_sizing Part 2: Vesicle Sizing A 1. Dissolve Lipids (DPPC, Cholesterol, DPPS) in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B Evaporation C 3. Hydrate with Aqueous Buffer (+/- Drug) B->C Hydration D 4. Multilamellar Vesicles (MLVs) (Heterogeneous Size) C->D Spontaneous Formation E 5. Sonication (Optional) (Reduces Lamellarity) D->E F 6. Extrusion (Through Polycarbonate Membrane) D->F E->F G 7. Unilamellar Vesicles (LUVs) (Homogeneous Size) F->G

Caption: Workflow for DPPS-liposome formulation.

Part 3: Characterization of DPPS-Containing Liposomes

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the liposomal formulation.[2][24]

Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes. A low PDI value (<0.2) indicates a monodisperse population. Zeta potential analysis measures the surface charge of the liposomes, which should be negative for DPPS-containing formulations, confirming the incorporation of the anionic lipid.[19]

Parameter Technique Typical Values for DPPS LUVs Significance
Mean Diameter Dynamic Light Scattering (DLS)100 - 150 nmInfluences circulation time and cellular uptake
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates homogeneity of the liposome population
Zeta Potential Laser Doppler Velocimetry-30 to -60 mVConfirms negative surface charge from DPPS
Protocol 3.2: Determination of Encapsulation Efficiency

Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully entrapped within the liposomes relative to the total amount of drug used.[25][][27]

Materials:

  • Drug-loaded liposome suspension

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50) or ultracentrifugation equipment[28]

  • Spectrophotometer or HPLC system for drug quantification

  • Lysis agent (e.g., Triton X-100 or an appropriate organic solvent)[28]

Procedure:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposomes.[27][28]

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column. The larger liposomes will elute first, followed by the smaller, free drug molecules.[28]

    • Ultracentrifugation: Pellet the liposomes by ultracentrifugation, leaving the free drug in the supernatant.[28]

  • Quantification of Free Drug: Measure the concentration of the drug in the fractions corresponding to the free drug (from SEC) or in the supernatant (from ultracentrifugation).

  • Quantification of Total Drug: Disrupt a known volume of the original, unpurified liposome suspension with a lysis agent to release the encapsulated drug.[28] Measure the total drug concentration.

  • Calculation of Encapsulation Efficiency: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[28]

Part 4: In Vitro Applications and Cellular Interaction

DPPS-containing liposomes are expected to exhibit distinct interactions with cells due to their anionic surface.

Cellular Uptake Mechanisms

The negative charge of DPPS liposomes influences their interaction with the negatively charged cell membrane. While electrostatic repulsion might seem intuitive, anionic liposomes are readily taken up by various cell types through endocytic pathways.[29][30] Studies have shown that anionic liposomes can be internalized via macropinocytosis or clathrin-mediated endocytosis, depending on the cell line.[29] The presence of phosphatidylserine receptors on the cell surface can further mediate the uptake of DPPS-liposomes, mimicking the clearance of apoptotic cells.[10]

Diagram of Anionic Liposome Cellular Uptake

G cluster_cell Cell Interior endosome Endosome lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release Fusion & Degradation liposome Anionic Liposome (DPPS) cell_membrane Cell Membrane liposome->cell_membrane Binding cell_membrane->endosome Endocytosis

Caption: Cellular uptake of anionic liposomes.

Protocol 4.2: In Vitro Drug Delivery and Cytotoxicity Assay

This protocol outlines a general method to assess the efficacy of a drug-loaded DPPS liposomal formulation against a cancer cell line in vitro.

Materials:

  • Cancer cell line of interest (e.g., U87MG glioblastoma cells)[29]

  • Cell culture medium and supplements

  • Drug-loaded DPPS liposomes

  • Free drug solution (as a control)

  • Empty liposomes (as a control)

  • Cell viability assay kit (e.g., MTT, XTT)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the drug-loaded liposomes, free drug, and empty liposomes in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the treatment solutions. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After the incubation period, assess cell viability using a standard cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for the free drug and the liposomal formulation. An improved therapeutic effect is indicated by a lower IC50 for the liposomal drug compared to the free drug.

Conclusion

DPPS is a powerful tool in the design of liposomal drug delivery systems. Its anionic nature and biomimetic properties can be exploited to create stable, effective, and potentially targeted nanocarriers. The protocols and principles outlined in this application note provide a robust framework for researchers to formulate and evaluate DPPS-containing liposomes for a variety of in vitro drug delivery applications. Careful characterization and a thorough understanding of the underlying biophysical principles are paramount to the successful development of these advanced therapeutic platforms.

References

The Application of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) in Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Significance of Phosphatidylserine in Model Membranes

1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) is a saturated phospholipid of significant interest in the construction of biomimetic surfaces. As a member of the phosphatidylserine (PS) family, it carries a net negative charge at physiological pH, a feature that is central to its biological and biophysical functionality.[1][2] In healthy cells, PS is asymmetrically distributed, predominantly residing in the inner leaflet of the plasma membrane.[3] However, its exposure on the outer leaflet is a critical signaling event in processes like apoptosis, where it acts as an "eat me" signal for phagocytes, and in blood coagulation.[3][4]

Supported lipid bilayers (SLBs) are powerful in vitro tools that replicate the planar structure of cell membranes on a solid support.[5][6] Incorporating DPPS into SLBs allows researchers to create robust model systems for investigating a wide array of biological phenomena. These models are instrumental in studying protein-lipid interactions, the effects of divalent cations on membrane structure, and cellular responses to specific membrane compositions.[6][7][8] The saturated dipalmitoyl (16:0) acyl chains of DPPS confer distinct physical properties, particularly a higher main phase transition temperature, leading to more ordered and rigid membrane structures compared to their unsaturated counterparts.[9] This guide provides a detailed overview of the physicochemical properties of DPPS and comprehensive protocols for its application in forming and characterizing supported lipid bilayers.

Physicochemical Properties of DPPS

Understanding the fundamental properties of DPPS is a prerequisite for designing successful experiments. The behavior of DPPS in a bilayer is largely dictated by its structure: two saturated 16-carbon acyl chains, a glycerol backbone, and a phosphoserine headgroup.

PropertyValue / DescriptionSignificance in SLB ApplicationsSource
Molecular Formula C37H74NO8PDefines the basic chemical identity.[10]
Molecular Weight ~736 g/mol (acid form)Essential for calculating molar concentrations for vesicle preparation.[11]
Main Phase Transition (Tm) 54 °C Critical Parameter: Above Tm, DPPS is in a fluid (liquid-crystalline) state, necessary for vesicle fusion and lateral mobility in the SLB. Below Tm, it is in a rigid (gel) state.[9]
Headgroup Charge Anionic (net -1) at neutral pHThe negative charge is crucial for electrostatic interactions with cations (e.g., Ca²⁺) and positively charged protein domains. It is a key driver for many biological recognition events.[2][12]
Physical Form White PowderStandard appearance for high-purity lipid stocks.[10]
Storage Temperature -20°CRecommended for preventing lipid oxidation and degradation, ensuring experimental reproducibility.[11]

Core Application: Forming DPPS-Containing Supported Lipid Bilayers

The most common method for forming SLBs is the vesicle fusion technique. This process involves preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing DPPS, which then spontaneously rupture and fuse onto a hydrophilic substrate to form a continuous, planar bilayer.

Diagram of SLB Formation via Vesicle Fusion

SLB_Formation cluster_0 Step 1: Vesicle Adsorption cluster_1 Step 2: Rupture & Fusion cluster_2 Step 3: Bilayer Completion Vesicles Vesicles (DPPS-containing) Substrate1 Hydrophilic Substrate Vesicles->Substrate1 Adsorption Ruptured Vesicle Rupture Vesicles->Ruptured Fusion Substrate2 Substrate Ruptured->Substrate2 Spreading SLB Supported Lipid Bilayer (SLB) Ruptured->SLB Self-Assembly Substrate3 Substrate

Caption: Vesicle fusion process to form a supported lipid bilayer (SLB).

Protocol 1: Preparation of DPPS-Containing Unilamellar Vesicles

This protocol details the creation of Large Unilamellar Vesicles (LUVs) with a defined diameter, a crucial prerequisite for forming high-quality SLBs.

Materials:

  • This compound (DPPS)

  • Co-lipid, e.g., 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1-Palmitoyl-2-Oleo yl-sn-glycero-3-phosphocholine (POPC)

  • Chloroform and/or Methanol

  • Hydration Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Glass vial

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Methodology:

  • Lipid Film Preparation:

    • In a clean glass vial, dissolve the desired amounts of DPPS and any co-lipids in chloroform or a chloroform:methanol mixture. The goal is a clear solution.

    • Expert Insight: Co-lipids like DPPC (gel phase) or POPC (fluid phase, Tm = -2°C) are often used to modulate the physical properties of the bilayer, such as fluidity and charge density.[13][14] The molar ratio should be chosen based on the experimental goal.

    • Evaporate the organic solvent using a gentle stream of nitrogen or argon gas while rotating the vial. This creates a thin, uniform lipid film on the vial's inner surface.

    • Place the vial in a vacuum desiccator for at least 2 hours (overnight is recommended) to remove any residual solvent.[15]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tm of all lipids in the mixture . For pure DPPS, this is >54°C; a working temperature of 60-65°C is advisable.[9][16]

    • Add the pre-heated buffer to the vial containing the dry lipid film to achieve the desired final lipid concentration (typically 1-5 mg/mL).

    • Vortex the vial vigorously. This process rehydrates the lipid film, causing it to swell and detach from the glass, forming multilamellar vesicles (MLVs). The solution will appear milky.

  • Vesicle Homogenization (Freeze-Thaw & Extrusion):

    • To create unilamellar vesicles, the MLV suspension must be homogenized. Subject the suspension to 5-7 freeze-thaw cycles by alternately placing it in liquid nitrogen until frozen and then thawing in a warm water bath (~60°C).[16] This helps to break up the multilamellar structure.

    • Expert Insight: This step increases the efficiency of the subsequent extrusion process.

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, pre-heating the extruder block to the same temperature as the hydration buffer (e.g., 60-65°C).

    • Load the MLV suspension into one of the syringes. Pass the suspension through the membranes back and forth for an odd number of passes (e.g., 21 times).[15][16]

    • Causality: Extrusion forces the lipids through defined pores, resulting in a population of vesicles with a uniform diameter (LUVs).[16] Performing this above the Tm is non-negotiable, as the lipid bilayer must be in a fluid state to be reshaped without defects.[17]

  • Storage:

    • Store the resulting LUV suspension at a temperature above the lipid Tm if using immediately, or at 4°C for short-term storage (a few days). For long-term storage, vesicles can be frozen, but their integrity upon thawing should be verified.

Protocol 2: SLB Formation on a Hydrophilic Substrate (e.g., Silica or Glass)

Materials:

  • DPPS-containing LUV suspension (from Protocol 1)

  • Substrate (e.g., glass coverslips, silicon wafers with a SiO₂ layer, or quartz crystals)

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide) - EXTREME CAUTION

  • Milli-Q or ultrapure water

  • Formation Buffer (e.g., 10 mM Tris, 150 mM NaCl, with or without CaCl₂)

  • Heating source for temperature control

Methodology:

  • Substrate Cleaning and Hydrophilization:

    • Clean the substrate meticulously to ensure a hydrophilic surface, which is essential for vesicle fusion. A common method for silica-based substrates is Piranha etching. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).

    • Alternatively, plasma cleaning or treatment with detergents followed by extensive rinsing with ultrapure water can be used. The goal is to remove all organic contaminants and render the surface hydrophilic.

  • Vesicle Deposition and Fusion:

    • Place the clean substrate in a suitable chamber (e.g., a fluid cell for a QCM-D or a petri dish).

    • Heat the substrate and the formation buffer to a temperature above the DPPS Tm (>54°C) .

    • Introduce the formation buffer. It is often beneficial to include divalent cations.

    • Expert Insight: For anionic vesicles containing PS, the presence of 2-5 mM Ca²⁺ in the buffer is often critical to trigger fusion.[18][19] Calcium ions bridge the negatively charged vesicles and the negatively charged silica surface, reducing electrostatic repulsion and promoting rupture.[6][20]

    • Inject the DPPS-containing LUV suspension into the chamber to a final lipid concentration of 0.05-0.1 mg/mL.

    • Incubate for 30-60 minutes at this elevated temperature to allow for vesicle adsorption, rupture, and fusion into a complete bilayer.

  • Rinsing:

    • After incubation, gently rinse the surface with pre-warmed formation buffer (without vesicles) to remove any unruptured or excess vesicles.

    • The SLB is now formed and can be slowly cooled to the desired experimental temperature. The system is now ready for characterization and application.

Experimental Workflow & Characterization

A typical experiment involves sequential steps of preparation, formation, characterization, and the application-specific interaction study.

Diagram of a Typical Experimental Workflow

Workflow A 1. Lipid Film Preparation B 2. Vesicle Hydration & Extrusion (>Tm) A->B Rehydration D 4. SLB Formation (Vesicle Fusion, >Tm) B->D Deposition C 3. Substrate Cleaning C->D E 5. Quality Control (AFM, FRAP, QCM-D) D->E Characterization F 6. Application Study (e.g., Protein Binding) E->F Proceed if QC passes G 7. Data Analysis F->G

Caption: A standard workflow for SLB experiments.

Key Characterization Techniques

Validating the formation and quality of the DPPS-containing SLB is a critical step. Several surface-sensitive techniques are commonly employed.

TechniqueInformation ProvidedWhy It's Useful for DPPS-SLBs
Quartz Crystal Microbalance with Dissipation (QCM-D) Measures changes in frequency (mass) and dissipation (viscoelasticity) upon vesicle adsorption and bilayer formation.Provides real-time kinetics of the fusion process, confirming the transition from adsorbed vesicles (high mass, high dissipation) to a thin, rigid bilayer (lower mass, low dissipation).[21][22]
Atomic Force Microscopy (AFM) Provides high-resolution topographical images of the surface.Can visualize the completed bilayer to confirm full coverage and the absence of defects. It can also image domains in phase-separated mixtures.[21][23]
Fluorescence Recovery After Photobleaching (FRAP) Measures the lateral mobility of fluorescently labeled lipids within the bilayer.Confirms the fluidity of the bilayer. For DPPS-SLBs, this can be used to study the transition from a fluid state (>Tm) to a gel state (8][24]

Selected Applications

  • Studying Ion-Membrane Interactions: DPPS-containing SLBs are an excellent platform to study the specific effects of cations like Ca²⁺ and Mg²⁺. These ions are known to induce significant structural changes in PS-containing membranes, including the formation of rigid domains and lipid clustering.[7][18] This is relevant for understanding cellular signaling cascades.

  • Investigating Protein Binding and Aggregation: Many proteins interact specifically with PS. For instance, the aggregation of amyloid-beta (Aβ) peptide, implicated in Alzheimer's disease, is known to be promoted by the presence of anionic lipids like PS.[1][12] SLBs allow for the controlled study of these binding and aggregation events at a membrane interface.[2]

  • Biomaterials and Immuno-engineering: The surface of a material can be functionalized with a DPPS-SLB to modulate cellular responses. For example, PS-containing SLBs on titanium surfaces have been shown to influence the polarization of macrophages toward an anti-inflammatory M2 phenotype, which is beneficial for tissue healing around implants.[8]

Conclusion

This compound is a powerful tool for creating biologically relevant model membranes. Its distinct anionic headgroup and high phase transition temperature allow for the construction of SLBs with tunable charge, rigidity, and phase behavior. By carefully controlling experimental parameters—most notably temperature and the presence of divalent cations—researchers can form high-quality bilayers to probe fundamental questions in biophysics, cell biology, and materials science. The protocols and insights provided in this guide offer a robust framework for the successful application of DPPS in supported lipid bilayer research.

References

Application Notes and Protocols: 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) in Model Biological Membranes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of DPPS in Biomimetic Membranes

1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) is a glycerophospholipid critical for the construction of sophisticated model biological membranes. Its structure, featuring a phosphatidylserine headgroup and two saturated 16-carbon acyl chains (palmitic acid), imparts unique physicochemical properties that are instrumental for mimicking specific aspects of cellular membranes. In eukaryotic cells, phosphatidylserine (PS) is predominantly located in the inner leaflet of the plasma membrane, and its externalization is a key signal for apoptosis.[1][2] The anionic nature of the DPPS headgroup at physiological pH allows for the creation of charged membrane surfaces, crucial for investigating electrostatic interactions with proteins, peptides, and small molecule drugs.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of DPPS in creating and characterizing model biological membranes. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying principles that govern each experimental step.

Physicochemical Properties of DPPS

A thorough understanding of the physical characteristics of DPPS is fundamental to its application in model membranes. These properties dictate the behavior of DPPS-containing bilayers and influence the experimental conditions required for their formation and study.

PropertyValueSource
Molecular Formula C37H74NO8P[5]
Molecular Weight 735.97 g/mol
Appearance White powder[5]
Purity Typically ≥98%[6]
Main Phase Transition (Tm) ~54 °C[4][7]
Functional Group Phospholipid
Storage Temperature -20°C[6]

The main phase transition temperature (Tm) is a critical parameter, representing the temperature at which the lipid bilayer transitions from a tightly packed, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα).[8][9] For DPPS, this transition occurs at approximately 54°C.[4][7] This relatively high Tm, a consequence of its long, saturated acyl chains, means that at physiological temperatures (~37°C), pure DPPS membranes will exist in a gel state. This characteristic is often exploited to study phase separation and domain formation in mixed-lipid models.[10]

Part 1: Preparation of DPPS-Containing Model Membranes

The choice of model membrane system depends on the specific research question. Liposomes (vesicles) are versatile for a wide range of applications, while supported lipid bilayers (SLBs) are ideal for surface-sensitive analytical techniques.[11]

Protocol 1: Preparation of DPPS-Containing Liposomes via Thin-Film Hydration and Extrusion

This is the most common method for producing unilamellar vesicles of a defined size.[12]

Causality Behind the Method: The principle lies in dissolving the lipid(s) in an organic solvent, creating a high surface area film, and then hydrating this film above the lipid's Tm. This encourages the spontaneous self-assembly of lipids into multilamellar vesicles (MLVs). Subsequent extrusion through polycarbonate membranes with defined pore sizes breaks down the MLVs into more uniform large unilamellar vesicles (LUVs).[12][13]

Materials:

  • This compound (DPPS)

  • Co-lipid(s) of choice (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Chloroform or a 2:1 chloroform:methanol mixture

  • Hydration buffer (e.g., PBS, Tris-HCl, HEPES) filtered through a 0.22 µm filter

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath or heating block

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Step-by-Step Methodology:

  • Lipid Film Formation: a. Dissolve the desired amounts of DPPS and any co-lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.[13] The total lipid concentration is typically 1-10 mg/mL. b. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature below the lipid's Tm. This creates a thin, uniform lipid film on the flask's inner surface.[12][13] c. To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[13][14] This step is critical as residual solvent can alter membrane properties.

  • Hydration: a. Pre-heat the hydration buffer to a temperature significantly above the Tm of the lipid with the highest Tm in the mixture (for DPPS, >54°C).[12] Hydrating below the Tm will result in inefficient vesicle formation. b. Add the pre-heated buffer to the flask containing the dried lipid film.[12] c. Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended in the buffer. This will form a milky suspension of multilamellar vesicles (MLVs). Allow the suspension to hydrate for at least 30 minutes above the Tm, with intermittent agitation.

  • Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Pre-heat the extruder block to the same temperature as the hydration buffer. b. Draw the MLV suspension into a syringe and place it in one of the extruder ports. Place an empty syringe in the opposing port. c. Gently push the lipid suspension back and forth through the membrane. An odd number of passes (e.g., 11 or 21) is recommended to ensure the final product is collected in the second syringe. This process generates LUVs with a diameter close to the pore size of the membrane. d. The resulting liposome solution should appear more translucent than the initial MLV suspension.

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use a buffer containing a bacteriostatic agent or to store them under an inert gas like argon to prevent lipid oxidation. Note that DPPS-containing liposomes can be prone to aggregation over time.[2]

Diagram: Liposome Preparation Workflow

Liposome_Preparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion a Dissolve Lipids in Organic Solvent b Rotary Evaporation a->b c High Vacuum Drying b->c d Add Pre-heated Hydration Buffer c->d e Agitation & Incubation (Forms MLVs) d->e f Assemble Extruder (> Tm) e->f g Pass Suspension Through Membrane f->g h Collect LUVs g->h

Caption: Workflow for preparing LUVs using the thin-film hydration and extrusion method.

Part 2: Characterization of DPPS-Containing Membranes

Characterization is a self-validating step to ensure the model membrane has the desired properties.

Technique 1: Differential Scanning Calorimetry (DSC) to Determine Phase Behavior

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. For lipid vesicles, an endothermic peak is observed at the Tm, corresponding to the energy required to transition from the gel to the liquid-crystalline phase.[8][10]

Protocol Outline:

  • Prepare a concentrated sample of DPPS-containing liposomes (e.g., 5-10 mg/mL).

  • Load a precise volume of the liposome suspension into a DSC sample pan. Use the hydration buffer as a reference.

  • Scan the sample over a temperature range that brackets the expected Tm (e.g., 25°C to 70°C for DPPS). A typical scan rate is 1-2°C/min.

  • The peak of the endotherm in the heating scan corresponds to the Tm. The width and shape of the peak can provide information about the cooperativity of the transition.[8]

Technique 2: Dynamic Light Scattering (DLS) for Size and Polydispersity

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to calculate the hydrodynamic radius of the liposomes and the polydispersity index (PDI), a measure of the size distribution homogeneity.

Protocol Outline:

  • Dilute the liposome sample in filtered buffer to an appropriate concentration for DLS analysis (typically 0.1-1.0 mg/mL).

  • Equilibrate the sample to a controlled temperature.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analyze the correlation function to obtain the average particle size (Z-average) and PDI. For extruded liposomes, a PDI below 0.2 is generally considered acceptable.

Technique 3: Atomic Force Microscopy (AFM) for Surface Imaging

Principle: AFM provides high-resolution topographical images of surfaces.[15] For model membranes, it can be used to visualize the structure of supported lipid bilayers (SLBs), including the presence of lipid domains, defects, and the effects of protein binding.[10][15]

Protocol for SLB formation for AFM:

  • Cleave a mica substrate to obtain a fresh, atomically flat surface.

  • Prepare DPPS-containing LUVs as described in Protocol 1.

  • Deposit a small volume of the LUV solution onto the mica surface. For lipids with high Tm like DPPS, this process should be carried out above the Tm to facilitate vesicle fusion and bilayer formation.[16]

  • Incubate for 30-60 minutes to allow for vesicle rupture and fusion into a continuous bilayer.

  • Gently rinse the surface with buffer to remove unfused vesicles.

  • The sample can then be imaged in buffer using AFM.

Part 3: Applications of DPPS in Model Membranes

Application 1: Studying Asymmetric Membranes and Apoptosis Signaling

The asymmetric distribution of lipids is a key feature of biological membranes.[1][15] DPPS is almost exclusively found in the inner leaflet of the plasma membrane in healthy cells.[2] Its exposure on the outer leaflet is a critical signal for apoptosis. Model membranes containing DPPS are invaluable for studying the molecular mechanisms of this process.

Experimental Approach:

  • Asymmetric Liposomes: Create asymmetric liposomes where DPPS is primarily in one leaflet. This can be achieved through techniques like cyclodextrin-mediated lipid exchange.

  • Protein Binding Studies: Use techniques like fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) to quantify the binding affinity of apoptosis-related proteins (e.g., Annexin V) to DPPS-containing membranes versus symmetric, non-DPPS membranes.[3]

Diagram: Protein Interaction with an Asymmetric DPPS Membrane

Asymmetric_Membrane cluster_membrane Plasma Membrane Model Outer Leaflet Outer Leaflet Inner Leaflet Inner Leaflet pc1 pc2 pc3 pc4 pc5 ps1 pc6 ps2 protein Anionic Lipid- Binding Protein protein->ps2 Electrostatic Interaction

Caption: Model of a protein interacting with the anionic DPPS in the inner leaflet.

Application 2: Investigating Protein-Lipid Interactions

The negative charge of DPPS facilitates the study of electrostatic interactions with proteins.[17] Many peripheral membrane proteins contain positively charged domains that specifically interact with anionic lipids like PS.

Experimental Approach:

  • Liposome Co-sedimentation Assay: Incubate DPPS-containing liposomes with a protein of interest. Centrifuge the mixture; if the protein binds to the liposomes, it will co-sediment with them in the pellet. Analyze the supernatant and pellet by SDS-PAGE to quantify binding.

  • Fluorescence Spectroscopy: Use fluorescent probes embedded in the lipid bilayer to monitor changes in the membrane environment upon protein binding.[18] For example, a change in the fluorescence of a probe like Laurdan can indicate alterations in membrane hydration and fluidity.

Application 3: Development of Drug Delivery Systems

Liposomes are widely used as drug delivery vehicles.[19][20] Incorporating DPPS can offer several advantages:

  • Targeting: In certain contexts, the negative charge of DPPS can be used to target specific cells or tissues.

  • Modulating Release: The phase behavior of DPPS can be exploited to create thermosensitive liposomes, where drug release is triggered by a local increase in temperature above the Tm.

  • Enhanced Stability: The interaction of DPPS with other lipids can influence the mechanical properties and stability of the liposome.[21]

Experimental Approach:

  • Encapsulation Efficiency: Prepare DPPS-containing liposomes in the presence of a drug. Separate the liposomes from the unencapsulated drug (e.g., by size exclusion chromatography) and quantify the amount of encapsulated drug.

  • In Vitro Release Studies: Place the drug-loaded liposomes in a release medium (e.g., PBS at 37°C) and measure the amount of drug released over time. Compare the release profiles of liposomes with and without DPPS.

Conclusion

This compound is a powerful tool for creating biologically relevant model membranes. Its distinct anionic headgroup and saturated acyl chains enable the investigation of a wide array of biophysical phenomena, from the fundamental principles of lipid asymmetry to the development of advanced drug delivery systems. By carefully following the protocols outlined in these notes and understanding the rationale behind each step, researchers can effectively harness the properties of DPPS to advance their scientific inquiries.

References

Langmuir monolayer studies with 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application and protocols for studying 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) at the air-water interface.

Introduction: The Significance of DPPS in Biomembrane Research

This compound (DPPS) is a saturated phospholipid of immense interest in biophysics and drug development. As a key component of eukaryotic cell membranes, particularly the inner leaflet, it plays a critical role in cellular signaling, apoptosis, and blood coagulation. The defining feature of DPPS is its negatively charged headgroup at physiological pH, which governs its interactions with ions, proteins, and pharmaceutical compounds.

Langmuir monolayer studies provide a powerful, yet simplified, model system to investigate the behavior of DPPS in a controlled two-dimensional environment. By forming a single-molecule-thick layer of DPPS at an air-water interface, researchers can precisely control the molecular packing and measure the resulting surface pressure, mimicking the lateral pressure experienced in a biological membrane. This guide details the principles, protocols, and applications of using Langmuir troughs to characterize pure and mixed DPPS monolayers, offering insights into their fundamental physicochemical properties and interactions.

Fundamental Principles: The Langmuir Monolayer Technique

A Langmuir trough is a specialized apparatus used to form and characterize insoluble monolayers at a liquid-gas or liquid-liquid interface. The core of the technique involves depositing a solution of an amphiphilic molecule (like DPPS) onto a liquid subphase (typically purified water or a buffer). The solvent evaporates, leaving the amphiphiles oriented at the interface, with their hydrophilic headgroups in the water and hydrophobic tails in the air.

Movable barriers then compress this monolayer, reducing the area available to each molecule. A sensitive balance measures the resulting increase in surface pressure (Π), which is the reduction in the surface tension of the pure subphase. The output is a surface pressure-area (Π-A) isotherm, a plot that is analogous to a pressure-volume (P-V) isotherm in three dimensions. This isotherm reveals distinct phases of the monolayer:

  • Gas (G) Phase: At large areas per molecule, the DPPS molecules are far apart and behave like a 2D gas.

  • Liquid-Expanded (LE) Phase: As the monolayer is compressed, molecules begin to interact, forming a more ordered but still fluid phase.

  • Liquid-Condensed (LC) Phase: Further compression forces the molecules into a more tightly packed, ordered state. The hydrocarbon tails are largely parallel and perpendicular to the interface.

  • Solid (S) Phase: A highly ordered, solid-like state is reached.

  • Collapse: Beyond a certain pressure, the monolayer structure breaks down, and molecules are forced out of the 2D plane into 3D aggregates. This point is known as the collapse pressure (Πc).

Core Protocol: Characterization of a Pure DPPS Monolayer

This protocol outlines the essential steps for obtaining a reproducible surface pressure-area isotherm of a pure DPPS monolayer. The causality behind each step is explained to ensure a robust experimental setup.

Materials and Equipment
  • Langmuir Trough: A properly cleaned trough (preferably PTFE) with movable barriers and a Wilhelmy plate pressure sensor.

  • DPPS: High-purity (>99%) this compound.

  • Spreading Solvent: A volatile, water-immiscible solvent mixture, typically chloroform/methanol (9:1 v/v), to ensure complete dissolution of DPPS and uniform spreading.

  • Subphase: Ultrapure water (resistivity > 18.2 MΩ·cm) is crucial, as trace ionic impurities can significantly alter the behavior of the charged DPPS headgroups. For specific experiments, a buffered solution (e.g., Tris or HEPES) at a controlled pH may be used.

  • Microsyringe: A high-precision microsyringe for accurate deposition of the DPPS solution.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase p1 1. Trough Cleaning (Ethanol, then copious ultrapure water) p2 2. Subphase Filling (Fill with ultrapure water/buffer) p1->p2 p3 3. Surface Purity Check (Compress surface, ensure ΔΠ < 0.2 mN/m) p2->p3 e1 5. Deposit DPPS Solution (Dropwise onto subphase surface) p3->e1 If pure p4 4. Prepare DPPS Solution (~0.5 mg/mL in Chloroform/Methanol) e2 6. Solvent Evaporation (Wait 15-20 minutes) e1->e2 e3 7. Monolayer Compression (Constant barrier speed, e.g., 5 mm/min) e2->e3 e4 8. Record Data (Surface Pressure vs. Area per Molecule) e3->e4 a1 9. Plot Π-A Isotherm e4->a1 a2 10. Determine Key Parameters (A_lift-off, A_c, Π_c, C_s⁻¹) a1->a2

Caption: Workflow for a Langmuir monolayer experiment.

Step-by-Step Methodology
  • Trough Cleaning: Thorough cleaning is paramount. Wash the trough and barriers with ethanol followed by extensive rinsing with ultrapure water. Wear powder-free gloves to avoid contamination.

  • Subphase Preparation and Purity Check: Fill the trough with the chosen subphase. Aspirate the surface to remove any dust or contaminants. Perform a "blank run" by compressing the barriers over the pure subphase. An increase in surface pressure of less than 0.2 mN/m upon full compression indicates a clean system.

  • DPPS Solution Preparation: Prepare a DPPS solution of approximately 0.5 mg/mL in the spreading solvent. This concentration is a balance between being too dilute (requiring large volumes) and too concentrated (risking incomplete spreading).

  • Monolayer Deposition: Using the microsyringe, deposit small droplets of the DPPS solution onto the subphase surface at various points. The total volume should be calculated to ensure the desired range of area per molecule is covered.

  • Solvent Evaporation: Wait for 15-20 minutes. This allows the volatile solvent to fully evaporate, leaving only the DPPS monolayer at the interface. Insufficient waiting time is a common source of experimental artifacts.

  • Compression: Begin compressing the monolayer at a slow, constant rate (e.g., 5-10 cm²/min or a barrier speed of 5 mm/min). A slow speed allows the monolayer to remain in equilibrium as it transitions through its different phases.

  • Data Acquisition: Record the surface pressure (Π) as a function of the mean area per molecule (A). The experiment is typically stopped once the monolayer collapses, indicated by a plateau or drop in surface pressure after a steep rise.

Data Interpretation: The DPPS Isotherm

The resulting Π-A isotherm for a pure DPPS monolayer on an aqueous subphase reveals its characteristic behavior. Key parameters are extracted to quantify its properties.

ParameterTypical Value (Pure Water Subphase, ~20-25°C)Description
Lift-off Area (Alift-off) ~90-100 Ų/moleculeThe area per molecule at which the surface pressure begins to rise above zero, marking the transition from the gas to the liquid-expanded phase.
Collapse Area (Ac) ~40-45 Ų/moleculeThe limiting area per molecule just before the monolayer structure collapses. This represents the tightest possible packing in the 2D plane.
Collapse Pressure (Πc) ~50-55 mN/mThe maximum surface pressure the monolayer can withstand before collapsing. It is a measure of monolayer stability.
Compressibility Modulus (Cs⁻¹) LE phase: 50-100 mN/mLC phase: 150-250 mN/mCalculated as Cs⁻¹ = -A(dΠ/dA), this parameter describes the stiffness of the monolayer. Higher values indicate lower compressibility (a more rigid film).

Application Note 1: Influence of Cations on DPPS Monolayers

The negatively charged phosphate and carboxyl groups on the DPPS headgroup readily interact with cations in the subphase. This interaction is of high physiological relevance, particularly with Na⁺ and Ca²⁺. Divalent cations like Ca²⁺ are known to have a much stronger condensing effect on anionic phospholipid monolayers than monovalent cations like Na⁺.

This is because a single Ca²⁺ ion can bridge two adjacent DPPS molecules, neutralizing their electrostatic repulsion and allowing for much tighter molecular packing. This leads to a significant shift of the isotherm to smaller molecular areas and an increase in monolayer stability.

G cluster_DPPS1 DPPS Molecule 1 cluster_DPPS2 DPPS Molecule 2 p1 PO₄⁻ c1 COO⁻ p2 PO₄⁻ c2 COO⁻ Ca Ca²⁺ Ca->p1 Electrostatic Interaction Ca->c2 Bridging

Caption: Ca²⁺ bridging two adjacent DPPS headgroups.

Protocol for Cation Interaction Study
  • Prepare a stock solution of a salt (e.g., 1 M CaCl₂ or NaCl) in ultrapure water.

  • Prepare the subphase by dissolving the salt in ultrapure water to the desired final concentration (e.g., 10 mM, 150 mM). Ensure the pH is controlled and measured.

  • Follow the Core Protocol (Steps 1-7) using this new salt-containing subphase.

  • Compare the resulting Π-A isotherm to the one obtained on a pure water subphase.

Expected Outcome: The presence of Ca²⁺ will cause a noticeable shift of the isotherm to the left (smaller molecular areas) and potentially a higher collapse pressure, indicating a more condensed and stable monolayer.

Application Note 2: Drug Interaction with DPPS-Containing Monolayers

Langmuir monolayers are an excellent primary screen for studying how a drug candidate interacts with cell membrane components. By incorporating DPPS, one can specifically probe interactions with anionic lipid domains. The drug can be either injected into the subphase beneath a pre-formed monolayer or co-spread with the lipid.

Protocol for Subphase Injection
  • Form a DPPS monolayer according to the Core Protocol and compress it to a specific initial surface pressure (e.g., 15 mN/m), which is physiologically relevant.

  • Hold the barrier position constant to maintain a fixed area.

  • Prepare a concentrated solution of the drug in a suitable solvent (preferably the subphase itself, or a minimal amount of a co-solvent like DMSO).

  • Carefully inject the drug solution into the subphase underneath the monolayer, ensuring minimal disturbance of the interface.

  • Record the change in surface pressure (ΔΠ) over time at a constant area.

Interpretation:

  • ΔΠ > 0: An increase in surface pressure indicates that the drug is inserting into the lipid monolayer, causing it to expand. This suggests a significant hydrophobic and/or electrostatic interaction.

  • ΔΠ ≈ 0: No change suggests a lack of significant interaction at the interface.

  • ΔΠ < 0: A decrease in pressure is rare but may indicate that the drug is disrupting the monolayer or inducing a phase change to a more condensed state.

By comparing the magnitude of ΔΠ for different drugs, one can rank their relative affinity for DPPS-containing membranes.

Application Note: Characterizing the Thermotropic Phase Behavior of DPPS Liposomes Using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for characterizing the thermotropic phase transitions of 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) using Differential Scanning Calorimetry (DSC). Authored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural list to explain the scientific rationale behind key experimental steps. By grounding the protocol in established principles of lipid biophysics and calorimetry, this note serves as a self-validating system for obtaining high-quality, reproducible data on the phase behavior of DPPS, a critical component in model membranes and drug delivery systems.

Introduction: The Significance of DPPS Phase Transitions

1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) is an anionic phospholipid that plays a crucial role in various biological processes and is a key ingredient in the formulation of liposomal drug delivery vehicles. The physical state of the lipid bilayer—whether it is in a rigid gel phase or a more fluid liquid-crystalline phase—profoundly impacts membrane properties such as permeability, stability, and interaction with other molecules.[1]

Differential Scanning Calorimetry (DSC) is a powerful and non-perturbing thermoanalytical technique used to measure the heat changes associated with the phase transitions of materials.[2][3][4] By precisely monitoring the heat flow into a sample relative to a reference as a function of temperature, DSC can identify the temperatures at which phase transitions occur and quantify their associated enthalpy changes.[2] For phospholipids like DPPS, these transitions appear as endothermic peaks on a DSC thermogram, providing a detailed fingerprint of the lipid's thermotropic behavior.[5]

This application note will detail the necessary steps to prepare DPPS liposomes and analyze their phase transitions using DSC, with a focus on explaining the "why" behind each step to ensure robust and reliable results.

Foundational Concepts: Understanding DPPS Phase Behavior

Phospholipid bilayers, such as those formed by DPPS, exhibit distinct temperature-dependent phases. The primary transitions of interest are:

  • Main Phase Transition (Tm): This is the transition from a well-ordered gel phase (Lβ') to a disordered liquid-crystalline phase (Lα).[1] Below the Tm, the hydrocarbon chains of the lipids are tightly packed and fully extended in an all-trans configuration. Above the Tm, the chains become more mobile with rotational gauche isomers, leading to a more fluid and permeable membrane.

  • Pre-transition (Tp): Observed in some phospholipids like dipalmitoylphosphatidylcholine (DPPC), this is a lower-enthalpy transition from the lamellar gel phase (Lβ') to a ripple phase (Pβ').[6][7] In the ripple phase, the bilayer surface is undulated. The presence and characteristics of a pre-transition are sensitive to the lipid headgroup and hydration.

The precise temperatures and enthalpies of these transitions for DPPS are influenced by factors such as the purity of the lipid, the hydration level, and the ionic strength and pH of the buffer.

Experimental Design and Causality

A successful DSC experiment relies on meticulous sample preparation and a well-considered experimental design. The choices made at each stage directly impact the quality and interpretability of the final data.

Materials and Reagents
  • DPPS: High-purity (>99%) 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine, sodium salt (Avanti Polar Lipids or equivalent). Lipid purity is paramount, as impurities can broaden transition peaks and shift transition temperatures.[2]

  • Buffer: A buffer of choice, for example, 20 mM potassium phosphate, pH 7.4. The buffer composition should be kept consistent across all experiments as ions can interact with the charged serine headgroup of DPPS, influencing its phase behavior.

  • Organic Solvent: Chloroform or a chloroform/methanol mixture for initial lipid dissolution. Ensure high purity to avoid introducing contaminants.

Liposome Preparation: The Thin Film Hydration and Extrusion Method

The goal of liposome preparation is to create a homogenous suspension of vesicles with a defined size distribution. Large Multilamellar Vesicles (MLVs) or Large Unilamellar Vesicles (LUVs) are typically used for DSC analysis. LUVs often yield sharper, more reproducible transitions.[8]

G cluster_prep Liposome Preparation Workflow A 1. Lipid Dissolution DPPS powder dissolved in chloroform B 2. Film Formation Solvent evaporated under nitrogen stream to form a thin lipid film A->B Evaporation C 3. Hydration Film hydrated with buffer above Tm, forming Multilamellar Vesicles (MLVs) B->C Hydration & Vortexing D 4. Extrusion MLV suspension passed through polycarbonate filters of defined pore size to form Large Unilamellar Vesicles (LUVs) C->D Size Reduction E 5. Annealing LUVs stored overnight at 4°C to stabilize D->E Stabilization

Caption: Workflow for preparing Large Unilamellar Vesicles (LUVs).

Causality Behind the Steps:

  • Thin Film Formation: Creating a thin, uniform film maximizes the surface area for hydration, ensuring that all lipid molecules are exposed to the aqueous buffer. This prevents the formation of large, non-hydrated lipid aggregates.

  • Hydration Above Tm: Hydrating the lipid film at a temperature above its main transition temperature ensures that the lipids are in a fluid state, facilitating the spontaneous formation of bilayer sheets that close into MLVs.

  • Extrusion: Passing the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) is a critical step for producing a homogenous population of LUVs.[8] This size homogeneity is crucial for obtaining sharp and well-defined phase transitions in the DSC thermogram.

  • Annealing: Storing the prepared liposomes overnight at a temperature below the Tm (e.g., 4°C) allows the lipid bilayers to anneal and reach a more stable, ordered gel state.[8] This step improves the reproducibility of the DSC scans.

Detailed Experimental Protocol

Protocol 1: Preparation of DPPS LUVs
  • Lipid Film Preparation:

    • Weigh a desired amount of DPPS powder (e.g., 10 mg) into a clean, round-bottom flask.

    • Dissolve the lipid in chloroform (or a suitable organic solvent) to ensure complete solubilization.

    • Attach the flask to a rotary evaporator and remove the solvent under vacuum to form a thin lipid film on the flask wall. Alternatively, a gentle stream of nitrogen gas can be used.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the buffer of choice (e.g., 20 mM potassium phosphate, pH 7.4) to a temperature approximately 10-20°C above the expected Tm of DPPS.

    • Add the pre-warmed buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 2-5 mg/mL).

    • Hydrate the film by vortexing the flask for several minutes until all the lipid is suspended, forming a milky suspension of MLVs.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder assembly to the same temperature as the hydration buffer.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times). This process transforms the MLVs into LUVs of a relatively uniform size.[8]

  • Post-Preparation Handling:

    • Store the resulting LUV suspension at 4°C overnight before DSC analysis to allow the vesicles to stabilize.[8]

Protocol 2: DSC Measurement
  • Instrument Preparation:

    • Power on the DSC instrument and allow it to stabilize.

    • Perform any necessary calibrations (e.g., temperature and enthalpy) according to the manufacturer's instructions, often using standards like indium.

  • Sample Loading:

    • Accurately pipette a precise volume of the DPPS LUV suspension (e.g., 25-50 µL) into a clean DSC sample pan.[9]

    • Pipette an identical volume of the corresponding buffer into a reference pan. Using the same buffer as the reference is critical for accurate baseline subtraction.[9]

    • Hermetically seal both pans to prevent solvent evaporation during the experiment.

  • Experimental Run:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected transitions (e.g., 25°C).

    • Program the instrument to perform at least two heating and cooling cycles. The first scan is often used to erase the sample's thermal history, and the second scan is typically used for analysis to ensure reproducibility.[8]

    • Set the desired scan rate. A rate of 1-2°C/min is common for lipid analysis to ensure thermal equilibrium is maintained.[10]

    • Set the temperature range to encompass all expected transitions (e.g., 25°C to 75°C).

G cluster_dsc DSC Analysis Workflow A 1. Instrument Calibration Ensure temperature and enthalpy accuracy B 2. Sample Loading DPPS LUVs in sample pan, buffer in reference pan A->B Preparation C 3. Thermal Program Equilibrate at start temperature B->C Setup D 4. Heating/Cooling Cycles Scan 1: Erase thermal history Scan 2: Data acquisition C->D Execution E 5. Data Analysis Baseline correction, peak integration to determine Tm and ΔH D->E Processing

Caption: Workflow for performing a DSC experiment on DPPS liposomes.

Data Interpretation and Analysis

The output from a DSC experiment is a thermogram, which plots heat flow versus temperature.

  • Baseline Correction: The first step in analysis is to perform a baseline correction to account for any instrumental drift.[11]

  • Peak Analysis: The endothermic peaks are then analyzed to determine key thermodynamic parameters.

    • Transition Temperature (Tm): This is the temperature at the peak maximum of the endotherm.[2] It represents the point where the maximum rate of heat absorption occurs.

    • Enthalpy Change (ΔH): This is calculated by integrating the area under the transition peak. It represents the total amount of heat required to complete the phase transition and is a measure of the cooperativity of the transition.

    • Peak Width: The width of the peak at half-height (ΔT1/2) provides an indication of the cooperativity of the transition. Sharper peaks (smaller ΔT1/2) indicate a more cooperative, two-state transition, typical of pure, homogenous lipid systems.[2]

Table 1: Expected Thermodynamic Parameters for Saturated Phospholipids

PhospholipidPre-transition (Tp)Main Transition (Tm)Main Transition Enthalpy (ΔH)
DPPC (16:0 PC)~35-36°C[10]~41.4°C[12]~35-42 kJ/mol
DPPS (16:0 PS) ~43°C ~53°C ~38-45 kJ/mol
DSPC (18:0 PC)~50.5°C[13]~55°C[12]~45-50 kJ/mol

Note: Exact values can vary depending on experimental conditions such as pH, ionic strength, and scan rate.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained data, the following self-validation steps should be integrated into the protocol:

  • Reproducibility: Always run multiple heating/cooling cycles. The data used for final analysis should be from a scan that is superimposable on the subsequent scan, indicating that the sample has reached a stable thermodynamic state.[2]

  • Control Samples: Run a well-characterized lipid standard, such as DPPC, under identical conditions to validate the instrument's performance and your sample preparation technique. The obtained Tm for the standard should be within the accepted literature range.

  • Concentration Independence: Within a reasonable range, the Tm should be independent of the lipid concentration. Running samples at two different concentrations can help verify this.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for characterizing the thermotropic properties of DPPS and other phospholipids. By following a meticulously planned protocol that emphasizes not only the "how" but also the "why" of each step—from lipid purity and liposome preparation to the specifics of the DSC run and data analysis—researchers can generate high-quality, reliable, and reproducible data. This detailed understanding of the phase behavior of DPPS is fundamental for its effective application in both basic membrane research and the development of advanced drug delivery systems.

References

Troubleshooting & Optimization

How to prevent aggregation of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine liposomes?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) liposomes. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome the common challenge of liposome aggregation and ensure the stability and reproducibility of your formulations.

The Root Cause: Why Do My DPPS Liposomes Aggregate?

Understanding the underlying physicochemical principles driving aggregation is the first step toward prevention. DPPS liposomes are inherently prone to aggregation due to the unique properties of the phosphatidylserine (PS) headgroup.

Q1: What makes DPPS liposomes so susceptible to aggregation?

A1: The primary driver of DPPS liposome aggregation is the electrostatic nature of the PS headgroup. At biological pH, the phosphate and carboxyl groups on the serine moiety are deprotonated, conferring a significant negative charge to the liposome surface.[1][2] This high negative surface charge, characterized by a large negative zeta potential, typically ensures colloidal stability through electrostatic repulsion.[3][4] However, this stability is easily disrupted.

Key Mechanisms of Aggregation:

  • Divalent Cation Bridging: This is the most common cause of aggregation. Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), can act as bridges between the negatively charged PS headgroups of adjacent liposomes.[5][6] This neutralizes the surface charge, eliminates the repulsive forces, and allows attractive van der Waals forces to dominate, leading to rapid aggregation and fusion.[7][8] The ability of various divalent cations to induce aggregation generally follows the order: Cd²⁺ > Ba²⁺, Sr²⁺ > Ca²⁺ >> Mn²⁺.[9]

  • High Ionic Strength: Increasing the ionic strength of the buffer solution (e.g., with high concentrations of NaCl or KCl) compresses the electrical double layer around the liposomes.[4][10] This "charge screening" effect reduces the range of electrostatic repulsion between vesicles, making them more susceptible to aggregation.[11]

  • Low pH: At acidic pH, the carboxyl group on the serine headgroup becomes protonated. This reduces the overall negative charge of the liposome, lowers the zeta potential, and diminishes the repulsive forces, thereby promoting aggregation.[12]

Diagram: Mechanism of Divalent Cation-Induced Aggregation

G cluster_0 Stable Liposomes (High Repulsion) cluster_1 Aggregated Liposomes (Cation Bridging) L1 DPPS Liposome L2 DPPS Liposome label_repel L3 DPPS Liposome Ca1 Ca²⁺ L3->Ca1 Ca2 Ca²⁺ L3->Ca2 L4 DPPS Liposome Ca1->L4 Ca2->L4 label_attract InvisibleNode->L3  + Divalent Cations (e.g., Ca²⁺)  

Caption: Divalent cations neutralize surface charge, leading to aggregation.

Troubleshooting Guide & Preventative Strategies

Proactive measures during formulation, processing, and storage are critical to maintaining a stable, monodisperse liposomal suspension.

Q2: How can I prevent aggregation during the formulation stage?

A2: Strategic selection of formulation components is your first line of defense.

  • Incorporate PEGylated Lipids (Steric Stabilization): Including a small percentage (typically 2-10 mol%) of a PEG-lipid conjugate (e.g., DSPE-PEG2000) is the most effective method for preventing aggregation.[13][14][15] The long, hydrophilic polyethylene glycol (PEG) chains extend from the liposome surface, creating a physical, steric barrier that prevents close contact between vesicles.[16][17] This "stealth" effect works independently of surface charge and is effective even in the presence of divalent cations.[13]

  • Add Cholesterol: Cholesterol is a crucial component for enhancing membrane stability. It modulates the packing of the phospholipid acyl chains, increasing the mechanical rigidity of the bilayer and reducing permeability.[18][19] While it doesn't directly prevent cation bridging, a more stable membrane is less prone to fusion events that can follow aggregation. A common ratio is 70:30 (phospholipid:cholesterol) on a molar basis.[19]

  • Control Lipid Concentration: While not always intuitive, very high lipid concentrations can increase the frequency of particle collisions, potentially leading to aggregation. If you observe instability, consider optimizing the total lipid concentration.

Q3: My formulation seems correct, but I still see aggregation after preparation. What went wrong in my process?

A3: The preparation method and buffer choice are critical.

  • Buffer Selection is Key:

    • Avoid Divalent Cations: Prepare and hydrate your lipid film in buffers free of Ca²⁺ and Mg²⁺. If these ions are required for your application, add them at the very last step, or consider using a chelating agent like EDTA in your initial preparation buffers to sequester any trace contaminants.[20]

    • Optimize Ionic Strength: Use buffers with low to moderate ionic strength (e.g., 10-50 mM). Avoid high salt concentrations unless required by the experimental design.[4]

    • Control pH: Maintain a neutral to slightly alkaline pH (7.0-8.0) to ensure the PS headgroup remains fully deprotonated and negatively charged.[12]

  • Proper Hydration and Sizing:

    • Hydration Temperature: Always hydrate the lipid film at a temperature above the phase transition temperature (Tc) of all lipid components. For DPPS, this is crucial to ensure proper formation of the bilayer.

    • Homogenization: Use proven sizing methods like extrusion or sonication to produce a homogenous population of unilamellar vesicles. Passing the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) is highly recommended for achieving a narrow size distribution.[21][22][23] A uniform population is generally more stable than a polydisperse one.

Diagram: Recommended Workflow for Stable DPPS Liposome Preparation

workflow start 1. Lipid Film Preparation (DPPS, Cholesterol, DSPE-PEG) hydration 2. Hydration (Divalent-cation-free buffer, pH 7.4, Temp > Tc) start->hydration sizing 3. Sizing (Extrusion) (e.g., 11 passes through 100 nm membrane) hydration->sizing qc 4. Quality Control (DLS & Zeta Potential) sizing->qc storage 5. Storage (4°C, protected from light) qc->storage

Caption: A robust workflow for preparing stable DPPS liposomes.

Q4: How should I store my DPPS liposomes to ensure long-term stability?

A4: Proper storage is essential to prevent delayed aggregation.[24]

  • Temperature: For short-term storage (days to weeks), 4°C is generally recommended. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and induce aggregation upon thawing.

  • Light Protection: Store liposomes in amber vials or protect them from light to prevent lipid oxidation, which can compromise membrane integrity.

  • Long-Term Storage: For storage longer than a few weeks, lyophilization (freeze-drying) is the preferred method. This requires the use of a cryoprotectant (e.g., sucrose or trehalose) to protect the vesicles during the process.

Frequently Asked Questions (FAQs)

Q5: How can I tell if my liposomes are aggregated?

A5: A combination of visual inspection and analytical techniques is best.

  • Visual Inspection: A stable, monodisperse liposome suspension should appear slightly opalescent or translucent. Aggregation often leads to visible cloudiness, precipitation, or the formation of a sediment.

  • Dynamic Light Scattering (DLS): This is the primary technique for measuring particle size and size distribution (Polydispersity Index, PDI).[25][26][27] An increase in the average hydrodynamic diameter (Z-average) and a high PDI value (>0.3) are strong indicators of aggregation.[28]

  • Zeta Potential Measurement: This technique measures surface charge. For DPPS liposomes, a highly negative zeta potential (e.g., below -30 mV) is indicative of good electrostatic stability.[3][29][30] A shift towards neutral values suggests charge neutralization and an increased risk of aggregation.

ParameterStable LiposomesAggregated Liposomes
Appearance Translucent/OpalescentCloudy/Precipitated
Z-Average (DLS) Consistent with target size (e.g., 100-150 nm)Significant increase (>300 nm)
PDI (DLS) < 0.2> 0.3
Zeta Potential Highly Negative (< -30 mV)Closer to Zero (-10 to 0 mV)
Q6: Can I reverse aggregation once it has occurred?

A6: Reversing aggregation is very difficult and often impossible. Mild aggregation might sometimes be reversed by gentle sonication, but this is not reliable. If significant aggregation or precipitation has occurred, it indicates a fundamental instability in the formulation or storage conditions. It is highly recommended to discard the aggregated sample and prepare a new batch, addressing the root cause identified in this guide.

Q7: My liposomes are stable in buffer, but aggregate as soon as I add my drug/protein. Why?

A7: The payload itself can be a source of instability.

  • Charge Interactions: If you are encapsulating a positively charged molecule, it can interact with the negatively charged DPPS, neutralizing the surface charge and causing aggregation.

  • Ionic Contribution: The drug may be formulated as a salt, which can increase the ionic strength of the final suspension, leading to charge screening.

  • Solution: If this occurs, incorporating a PEG-lipid is the most robust solution, as steric stabilization is less affected by these interactions.[15]

Essential Protocols

Protocol: Preparation of Stable PEGylated DPPS Liposomes by Extrusion
  • Lipid Preparation: In a round-bottom flask, combine DPPS, cholesterol, and DSPE-PEG2000 in a molar ratio of (e.g., 85:10:5). Dissolve the lipids in a chloroform/methanol solvent mixture.

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.[21]

  • Hydration: Add a divalent cation-free buffer (e.g., 10 mM HEPES, 140 mM NaCl, pH 7.4) to the flask. Hydrate the film by vortexing or gentle shaking at a temperature well above the lipid transition temperature (e.g., 65°C). The solution will appear milky, containing large multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: To improve encapsulation efficiency and lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath.[21]

  • Extrusion: Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder to the same high temperature used for hydration. Load the liposome suspension into one of the syringes and pass it through the membrane 11 to 21 times.[22][23] The final suspension should be much more translucent.

  • Characterization: Cool the sample to room temperature. Characterize the final liposome preparation using DLS and zeta potential analysis to confirm size, PDI, and surface charge.

  • Storage: Store the final product at 4°C, protected from light.

References

Technical Support Center: Optimizing Hydration of DPPS Powder for Vesicle Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) vesicle formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the hydration of DPPS powder. Here, we will address common challenges and provide robust troubleshooting strategies to ensure the successful and reproducible formation of high-quality DPPS vesicles.

Fundamentals of DPPS Hydration: The Critical Role of the Phase Transition Temperature

The successful hydration of a dry lipid film into a suspension of vesicles is fundamentally governed by the lipid's physical state.[1][2] For DPPS, the most critical parameter is its gel-to-liquid crystalline phase transition temperature (Tc or Tm). Liposomes are formed when these lipid films are hydrated, causing the stacks of liquid crystalline bilayers to become fluid and swell.[1][2]

Hydration must be performed at a temperature above the Tc of the lipid.[1][2] This ensures the lipid bilayers are in a fluid, disordered state, which allows them to detach from the surface during agitation and self-close into large, multilamellar vesicles (MLVs).[1][2] Attempting to hydrate DPPS below its Tc will result in poor and inefficient vesicle formation.

PropertyValueSource
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (Sodium Salt)
Abbreviation DPPS
Molecular Formula C38H73NO10PNa
Molecular Weight 758.0 g/mol
Phase Transition Temperature (Tc) ~54 °C [3][4]

Table 1: Key Physical Properties of DPPS (Sodium Salt)

The relatively high Tc of DPPS compared to other common phospholipids like DPPC (~41°C) is due to the rigid intermolecular interactions involving the carboxyl and amino groups in its headgroup region.[3]

Experimental Workflow for DPPS Vesicle Formation

The cornerstone of vesicle preparation from powdered lipid is the thin-film hydration method.[5][6] This process involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating this film with an aqueous buffer to form vesicles.[5]

Workflow cluster_prep Step 1: Lipid Film Preparation cluster_hydro Step 2: Hydration cluster_size Step 3: Sizing A Dissolve DPPS Powder in Organic Solvent (e.g., Chloroform) B Evaporate Solvent (Rotary Evaporator) A->B Complete Dissolution C Dry Film Under High Vacuum B->C Thin, Even Film Formed D Add Aqueous Buffer (Pre-heated > 54°C) C->D Ready for Hydration E Agitate Vigorously (Vortexing) D->E Lipid Swelling F Incubate > 54°C (~1 hour) E->F MLV Formation G Crude MLV Suspension F->G Ready for Sizing H Size Reduction (Extrusion or Sonication) G->H Energy Input I Homogeneous LUV Suspension H->I Defined Size Distribution

Caption: General workflow for preparing DPPS vesicles.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of organic solvent important for creating the lipid film?

The primary goal of this step is to create a homogeneous mixture of lipids, which is especially critical when working with multiple lipid types.[1][7] Chloroform or a chloroform:methanol mixture is commonly used because it effectively dissolves DPPS and evaporates cleanly.[1][7] The key is to achieve a clear lipid solution to ensure complete mixing before solvent removal.[1][7]

Q2: What is the purpose of drying the lipid film under a vacuum overnight?

Thoroughly drying the lipid film is crucial to remove any residual organic solvent.[1] Residual solvent can interfere with the hydration process, alter the properties of the lipid bilayer, and potentially affect the stability and encapsulation efficiency of the final vesicles.

Q3: Can I use sonication instead of extrusion for sizing my DPPS vesicles?

Yes, sonication is another method to reduce the size of MLVs.[2][8] Probe-tip sonication can produce small unilamellar vesicles (SUVs). However, this method can sometimes be harsh, leading to lipid degradation or contamination from the sonicator tip.[9][10] Extrusion is often preferred for producing large unilamellar vesicles (LUVs) with a more uniform and controlled size distribution.[8][11]

Q4: How should I store my final DPPS vesicle suspension?

For short-term storage, DPPS vesicle suspensions should be kept refrigerated at 4-8°C.[11] It is critical to store them above their freezing point, as ice crystal formation can rupture the vesicles.[11] The storage buffer should ideally be at a neutral pH to minimize lipid hydrolysis.[11][12] For long-term stability, freeze-drying (lyophilization) is the most effective method.[11]

Troubleshooting Guide

This section addresses specific problems that you may encounter during your experiments.

Issue 1: The DPPS powder is not fully dissolving or the resulting lipid film looks patchy and uneven.
  • Underlying Cause: An uneven lipid film is a primary cause of inefficient hydration. If the lipids are not evenly distributed, the aqueous buffer cannot interact uniformly with the lipid molecules, leading to the formation of large, non-hydrated lipid aggregates instead of a homogenous suspension of MLVs.[13]

  • Solution:

    • Ensure Sufficient Solvent: Use enough organic solvent (e.g., chloroform) to fully dissolve the DPPS powder. A common concentration is 10-20 mg of lipid per mL of solvent.[1][7]

    • Optimize Evaporation: Use a rotary evaporator to slowly and evenly remove the solvent.[1][5] Constant rotation ensures the film is deposited uniformly across the surface of the round-bottom flask. Avoid rapid evaporation, which can cause the lipid to accumulate in one spot.

    • Final Drying Step: After rotary evaporation, place the flask under a high vacuum for several hours (or overnight) to remove all traces of residual solvent.[1]

Issue 2: After adding the hydration buffer, the solution is clumpy and does not form a milky, homogenous suspension.
  • Underlying Cause: This is a classic sign of hydrating below the lipid's phase transition temperature (Tc). For DPPS, the Tc is approximately 54°C.[3][4] If the hydration medium is below this temperature, the lipid acyl chains are in a tightly packed, gel-like state, which prevents proper swelling and vesicle formation.[1][2]

  • Solution:

    • Pre-heat the Buffer: Always pre-heat your aqueous hydration buffer to a temperature well above the Tc of DPPS. A temperature of 60-65°C is recommended.

    • Maintain Temperature During Hydration: The entire hydration process should be conducted above the Tc.[2] After adding the warm buffer, continue to agitate (e.g., vortex) the flask while keeping it in a warm water bath.[2]

    • Sufficient Hydration Time: Allow at least 30 minutes to 1 hour for the hydration process, with intermittent vigorous mixing to ensure all of the lipid film is exposed to the buffer.[2]

Hydration cluster_below Hydration Below Tc (~54°C) cluster_above Hydration Above Tc (~54°C) Below_Tc DPPS in Gel Phase (Ordered, Rigid Chains) Poor_Hydration Incomplete Water Penetration Below_Tc->Poor_Hydration Aggregates Formation of Large Lipid Aggregates Poor_Hydration->Aggregates Above_Tc DPPS in Liquid Crystalline Phase (Fluid, Disordered Chains) Good_Hydration Water Penetrates Bilayer Stacks Above_Tc->Good_Hydration MLVs Swelling and Formation of Multilamellar Vesicles (MLVs) Good_Hydration->MLVs

Caption: Effect of temperature on DPPS hydration.

Issue 3: I am unable to extrude my DPPS vesicle suspension through the membrane, even at high pressure.
  • Underlying Cause: High resistance during extrusion can be due to several factors. The lipid concentration might be too high, or the initial MLVs may be too large and rigid to pass through the membrane pores.[14] Additionally, the presence of divalent cations like Ca²⁺ in the buffer can be problematic for anionic lipids like DPPS, as they can cause aggregation.[14]

  • Solution:

    • Maintain High Temperature: Ensure your extruder and the vesicle suspension are maintained at a temperature above the DPPS Tc (~60-65°C) throughout the extrusion process. This keeps the bilayers fluid and easier to deform.

    • Gradual Size Reduction: If using a small pore size membrane (e.g., 100 nm), first extrude the suspension through a larger pore size membrane (e.g., 400 nm) to break down the largest MLVs.[14]

    • Check Buffer Composition: Avoid using buffers with high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺). If their presence is necessary for your application, be aware that they can increase the difficulty of extrusion.

    • Optimize Lipid Concentration: If extrusion remains difficult, try diluting the lipid suspension. A concentration of 10 mg/mL can be challenging to extrude.[14]

Issue 4: My final DPPS vesicle suspension shows signs of aggregation over time.
  • Underlying Cause: Vesicle aggregation is often due to unfavorable electrostatic interactions. DPPS is an anionic phospholipid, and its stability in suspension is sensitive to pH and ionic strength.[15][16] At low ionic strength, electrostatic repulsion between the negatively charged vesicles helps maintain a stable dispersion.[15] At very high ionic strength or in the presence of counter-ions, these repulsive forces can be screened, leading to aggregation.[15][17]

  • Solution:

    • Optimize Ionic Strength: For storage, use a buffer with low to moderate ionic strength (e.g., 10 mM phosphate buffer with ≤150 mM NaCl). Avoid very high salt concentrations unless required for the application.

    • Control pH: Maintain a neutral to slightly basic pH (7.0-8.0). This ensures the serine headgroup remains deprotonated and negatively charged, promoting electrostatic repulsion between vesicles.

    • Store at Low Concentrations: Highly concentrated vesicle suspensions are more prone to aggregation due to an increased frequency of particle collisions.[11] If possible, store your vesicles at a lower concentration and concentrate them just before use.

Reference Protocols

Protocol 1: Thin-Film Hydration for DPPS MLV Formation
  • Lipid Preparation: Dissolve 20 mg of DPPS powder in 2 mL of chloroform in a round-bottom flask. Ensure the lipid is completely dissolved.[1][11]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of ~40-45°C until a thin, uniform lipid film is formed on the flask wall.[5]

  • Drying: Place the flask on a high-vacuum line for at least 2 hours (preferably overnight) to remove any residual solvent.[18]

  • Hydration: Add 2 mL of your desired aqueous buffer (e.g., 10 mM Phosphate, 150 mM NaCl, pH 7.4), which has been pre-heated to 65°C.[11]

  • Vesicle Formation: Immediately begin vigorous vortexing of the flask. Continue to agitate while maintaining the temperature above 60°C in a water bath for 1 hour to facilitate the swelling and formation of MLVs. The resulting suspension should appear milky and homogenous.[2]

Protocol 2: LUV Formation via Extrusion
  • Preparation: Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm pore size). Pre-heat the extruder assembly (e.g., heating block) to 65°C.[11]

  • Loading: Load the MLV suspension, prepared as described in Protocol 1 and maintained at 65°C, into one of the extruder's syringes.

  • Extrusion: Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times).[11] This ensures a narrow, unimodal size distribution. The final vesicle suspension should appear more translucent than the initial MLV suspension.

  • Storage: Store the final LUV suspension at 4°C for short-term use.[11]

References

Troubleshooting low encapsulation efficiency in DPPS liposomes.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for DPPS (1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine) liposome formulation. This guide, structured in a question-and-answer format, is designed to provide in-depth, actionable insights to troubleshoot and optimize your encapsulation efficiency. As Senior Application Scientists, we understand that achieving a high drug-to-lipid ratio is critical for therapeutic efficacy and cost-effectiveness.[1][2] This resource explains the causality behind experimental choices to help you navigate the nuances of working with anionic, high-transition-temperature lipids like DPPS.

Part 1: Troubleshooting Guide - Low Encapsulation Efficiency

This section addresses the most common and critical issue: unexpectedly low encapsulation efficiency (EE%). We will deconstruct the liposome preparation workflow to pinpoint potential failure points.

Q1: My encapsulation efficiency is very low. Where should I start my investigation?

Low encapsulation efficiency is a multifactorial problem. A logical starting point is to systematically evaluate each stage of your preparation process. We recommend a root cause analysis approach, beginning with the foundational steps.

Diagram: Troubleshooting Workflow for Low Encapsulation Efficiency This flowchart outlines a systematic approach to diagnosing the root cause of low EE% in DPPS liposome preparations.

TroubleshootingWorkflow Start Low Encapsulation Efficiency Detected Step1 Step 1: Evaluate Lipid Film Quality Start->Step1 Film_Issue Is the film thin, even, and translucent? Step1->Film_Issue Step2 Step 2: Assess Hydration & Drug Loading Process Hydration_Issue Was hydration performed >Tm of DPPS (~53°C)? Is the drug loading strategy appropriate? Step2->Hydration_Issue Step3 Step 3: Analyze Size Reduction Method Size_Issue Was extrusion performed >Tm? Are there signs of filter clogging? Step3->Size_Issue Step4 Step 4: Review Purification & Analysis Purification_Issue Is the purification method appropriate for the drug? Is the EE% assay validated? Step4->Purification_Issue Film_Issue->Step2 Yes Fix_Film Action: Re-optimize solvent evaporation. Ensure slow, even rotation. Film_Issue->Fix_Film No Hydration_Issue->Step3 Yes Fix_Hydration Action: Ensure all steps are >Tm. Re-evaluate loading method (Passive vs. Active). Hydration_Issue->Fix_Hydration No Size_Issue->Step4 Yes Fix_Size Action: Increase extrusion temp. Consider pre-filtering or reducing lipid concentration. Size_Issue->Fix_Size No Fix_Purification Action: Select method (dialysis, SEC, ultrafiltration) based on drug properties. Validate assay. Purification_Issue->Fix_Purification No Success Problem Resolved Purification_Issue->Success Yes Fix_Film->Step1 Fix_Hydration->Step2 Fix_Size->Step3 Fix_Purification->Step4

Caption: A systematic workflow for diagnosing low encapsulation efficiency.

Q2: How does the quality of the initial lipid film impact encapsulation?

The lipid film is the foundation of your liposomes. A poorly formed film leads to inefficient hydration and, consequently, low encapsulation.

  • The "Why": The goal of the thin-film method is to create a high-surface-area film that allows for uniform hydration.[3] When the hydration buffer is added, lipid molecules must self-assemble into concentric bilayers (multilamellar vesicles, or MLVs). A thick, uneven, or crystalline lipid deposit hydrates poorly, leading to fewer and more heterogeneous vesicles, which drastically reduces the aqueous volume available for encapsulating hydrophilic drugs.

  • Troubleshooting Steps:

    • Visual Inspection: After solvent evaporation, the film should be a thin, hazy, and uniform coating on the bottom third of the round-bottom flask.[4] If you see crystalline patches or a concentrated ring of lipid at the bottom, the film is not ideal.

    • Solvent Choice: Ensure your lipids, including DPPS and any helper lipids like cholesterol, are fully solubilized in the organic solvent (e.g., chloroform or a chloroform:methanol mixture).

    • Evaporation Technique: Use a rotary evaporator with slow and constant rotation. Avoid a fast evaporation rate which can cause the lipid to "crash out" of solution and deposit unevenly.[4] Ensure the final traces of solvent are removed under high vacuum for several hours to prevent interference with hydration.[3]

Q3: My process involves passive encapsulation of a hydrophilic drug. What are the critical parameters during hydration?

Passive loading entraps the drug during the formation of the liposomes, making the hydration step paramount.[5][6] For hydrophilic drugs, the efficiency is largely a function of the captured internal aqueous volume.

  • The "Why" - The Critical Role of Phase Transition Temperature (Tm): DPPS has a relatively high main phase transition temperature (Tm) of approximately 51-53°C.[7] Below this temperature, the dipalmitoyl chains are in a rigid, ordered gel state. Above the Tm, they transition to a disordered, liquid-crystalline state.[8] Hydration and all subsequent processing must be performed at a temperature significantly above the Tm (e.g., 60-65°C).[9][10] This ensures the lipid bilayer is fluid and flexible, allowing it to curve and form closed vesicles properly, thereby efficiently trapping the drug-containing buffer.[11]

  • Troubleshooting Steps:

    • Temperature Control: Confirm that your hydration buffer is pre-heated and that the entire hydration process (including vortexing or shaking) is conducted in a heated water bath well above the Tm.[12]

    • Hydration Buffer Composition:

      • pH and Ionic Strength: The pH and ionic strength of your buffer can influence both the drug and the liposome surface.[13] For DPPS, an anionic lipid, high ionic strength can screen the negative surface charge, potentially leading to vesicle aggregation.[14] Ensure your buffer conditions are compatible with your drug's stability and solubility.

      • Drug-Lipid Interactions: The charge of your drug is crucial. DPPS is anionic. If your drug is cationic at the working pH, strong electrostatic interactions can occur, potentially disrupting bilayer formation or causing aggregation. Conversely, for a neutral or anionic drug, encapsulation will be less influenced by charge interactions.

    • Lipid Concentration: An overly high lipid concentration can lead to incomplete hydration. If you suspect this, try reducing the total lipid amount while keeping the drug-to-lipid ratio constant.[15]

Q4: I'm using extrusion for size reduction. Could this be the cause of low efficiency and drug leakage?

Yes, the size reduction step is a common point of drug leakage, especially if not optimized. Extrusion involves forcing the MLV suspension through polycarbonate membranes of a defined pore size to create smaller, more uniform unilamellar vesicles (LUVs).[16]

  • The "Why": This is a high-pressure, high-shear process. If performed below the lipid Tm, the rigid gel-state bilayers will not pass through the pores easily. This can lead to extremely high backpressure, membrane rupture, and significant loss of encapsulated content.[17] Performing extrusion above the Tm ensures the bilayers are fluid and can deform and reform after passing through the pores, which is essential for retaining the encapsulated drug.[16][18]

  • Troubleshooting Steps:

    • Temperature is Non-Negotiable: Ensure your extruder's heating block is set to a temperature well above the DPPS Tm (e.g., 60-65°C). Allow the extruder and the liposome suspension to equilibrate at this temperature for at least 15-20 minutes before starting.[17]

    • Gradual Size Reduction: Do not attempt to go from large MLVs directly to a 100 nm pore size. This will cause clogging and product loss.[17] It's advisable to perform a pre-extrusion step through a larger pore size membrane (e.g., 400 nm or 200 nm) before the final sizing.

    • Number of Passes: Typically, 11 to 21 passes are sufficient to achieve a homogenous size distribution.[9] Excessive passes can sometimes lead to increased leakage.[16]

    • Lipid Concentration: Very concentrated lipid suspensions (~>20 mM) can be difficult to extrude.[17] If you are experiencing insurmountable backpressure, consider diluting your preparation.

Part 2: Frequently Asked Questions (FAQs)

Q5: What is the difference between passive and active loading, and which should I use for my drug?

The choice between passive and active (or remote) loading is one of the most critical decisions in liposome formulation and depends entirely on the physicochemical properties of your drug.

  • Passive Loading: In this method, the drug is encapsulated during the liposome formation process.[5]

    • Hydrophilic Drugs: Dissolved in the aqueous hydration buffer and trapped in the core. Efficiency is often low and depends on the trapped volume.[19][20]

    • Lipophilic (Hydrophobic) Drugs: Dissolved with the lipids in the organic solvent and incorporated into the lipid bilayer.[21][22]

  • Active Loading: This is a two-step process where empty liposomes are formed first, and then the drug is actively loaded into them, usually driven by a transmembrane gradient (e.g., a pH or ion gradient).[19][23]

    • The "Why": Active loading can achieve much higher encapsulation efficiencies and more stable drug retention for ionizable drugs.[19][24] For a weakly basic drug, for example, a low internal pH is created inside the liposome. The uncharged form of the drug crosses the lipid bilayer. Once inside, it becomes protonated (charged) and can no longer diffuse back out, leading to accumulation against its concentration gradient.[24]

    • When to Use: This method is ideal for weak acids or weak bases. It is not suitable for neutral, non-ionizable molecules.

Table 1: Comparison of Drug Loading Methods

FeaturePassive LoadingActive (Remote) Loading
Mechanism Entrapment during vesicle formation[6]Gradient-driven transport into pre-formed vesicles[23]
Typical EE% Low to moderate (often <10% for hydrophilic drugs)[20]Very high (often >90%)
Drug Types Universal: Hydrophilic, Lipophilic, Amphiphilic[21][23]Ionizable weak acids and weak bases
Stability Can be prone to leakageGenerally very stable drug retention
Complexity Simpler, one-step processMore complex, requires gradient creation and removal
Q6: How do I properly separate unencapsulated drug from my liposome preparation?

Incomplete removal of free drug will lead to an overestimation of your encapsulation efficiency. The best method depends on the properties of your drug and liposomes.[21]

  • Size Exclusion Chromatography (SEC): Using a column like Sephadex G-50, larger liposomes elute in the void volume while smaller, free drug molecules are retained, allowing for a clean separation. This is a fast and reliable method.[25]

  • Dialysis: A common and simple method where the liposome suspension is placed in a dialysis bag with a specific molecular weight cutoff (MWCO). The bag is placed in a large volume of buffer, and the free drug diffuses out.[26] This can be time-consuming (24-48 hours) and may not be suitable for lipophilic drugs with low aqueous solubility.[26]

  • Centrifugal Ultrafiltration: Uses specialized filter devices that retain the liposomes while allowing buffer and free drug to pass through with the application of centrifugal force.[26][27] This method is fast but can cause liposomes to concentrate on the filter, potentially leading to fusion or rupture.[28]

Q7: I'm encapsulating a cationic molecule. What special considerations are needed for anionic DPPS liposomes?

Encapsulating a cationic (positively charged) drug with an anionic (negatively charged) lipid like DPPS requires careful control of formulation parameters.

  • The "Why": The strong electrostatic attraction between the cationic drug and the anionic DPPS headgroups can be a double-edged sword. While it can enhance drug association with the liposome surface, it can also lead to aggregation, vesicle fusion, or disruption of the bilayer integrity if not properly managed.

  • Strategies for Success:

    • Control the Drug-to-Lipid Ratio: Start with a low drug-to-lipid molar ratio to minimize the charge neutralization effect that leads to aggregation.

    • Optimize Ionic Strength: Increasing the ionic strength of the hydration buffer (e.g., using 150 mM NaCl) can help screen the surface charges, reducing the intensity of the drug-lipid interaction and mitigating aggregation.[14]

    • Incorporate Helper Lipids: Including a neutral "spacer" lipid like DPPC (Dipalmitoylphosphatidylcholine) or cholesterol can reduce the surface charge density of the liposome, providing more stability.

Part 3: Protocols and Methodologies

Protocol 1: Preparation of DPPS Liposomes via Thin-Film Hydration and Extrusion (Passive Loading)

This protocol describes a standard method for preparing ~100 nm LUVs encapsulating a hydrophilic agent.

  • Lipid Film Formation: a. In a round-bottom flask, dissolve DPPS and other lipids (e.g., cholesterol at a 2:1 molar ratio) in a suitable volume of chloroform. b. Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to 40-45°C. c. Reduce the pressure and begin rotation (approx. 150 rpm) to create a thin, uniform lipid film on the flask wall. d. Once the film appears dry, place the flask under high vacuum for at least 4 hours (or overnight) to remove all residual solvent traces.[3]

  • Lipid Film Hydration: a. Prepare the hydration buffer (e.g., PBS, pH 7.4) containing your dissolved hydrophilic drug at the desired concentration. b. Pre-heat the hydration buffer and the flask containing the lipid film in a water bath to 65°C (well above the Tm of DPPS). c. Add the warm hydration buffer to the flask. d. Maintain the temperature at 65°C and agitate the flask (e.g., vortex or mechanical shaker) for 30-60 minutes until all the lipid film is suspended, forming a milky suspension of MLVs.[9]

  • Size Reduction by Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membranes (e.g., start with a 400 nm membrane). Place the extruder in its heating block, set to 65°C , and allow it to equilibrate for 20 minutes. b. Load the MLV suspension into one of the gas-tight syringes and place it in the extruder. c. Pass the suspension back and forth through the 400 nm membrane 11 times. d. Disassemble the extruder, replace the 400 nm membrane with a 100 nm membrane, and reassemble. e. Re-heat the extruder to 65°C. Pass the liposome suspension through the 100 nm membrane for 21 passes.[9] The resulting suspension should be significantly less opaque (translucent).

  • Purification: a. Remove the unencapsulated drug using an appropriate method from Q6 (e.g., size exclusion chromatography).

  • Characterization: a. Determine the final vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Calculate the encapsulation efficiency by quantifying the drug concentration before and after purification. The total drug is measured after lysing the liposomes with a suitable solvent (e.g., methanol or Triton X-100).[25]

    EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

References

Technical Support Center: Maintaining the Integrity of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) is a synthetic, saturated phospholipid critical for a range of applications, from creating model cell membranes and liposomal drug delivery vehicles to studying protein-lipid interactions. The integrity of this molecule is paramount for obtaining reproducible and accurate experimental results. Unlike unsaturated phospholipids, the primary degradation risk for DPPS is not oxidation, but hydrolysis. This guide provides a comprehensive overview of the principles and practices required to store, handle, and troubleshoot DPPS, ensuring its stability and performance in your research.

Section 1: The Chemical Basis of DPPS Stability

To properly store DPPS, it is essential to understand its molecular structure and inherent vulnerabilities. DPPS consists of a glycerol backbone esterified to two saturated palmitic acid chains at the sn-1 and sn-2 positions, and a phospho-L-serine headgroup at the sn-3 position.

The two ester bonds linking the fatty acid chains to the glycerol backbone are the primary sites of chemical instability. These bonds are susceptible to cleavage through hydrolysis, a reaction with water that yields a lysophospholipid (Lyso-PS) and a free fatty acid.[1][2][3] This degradation is problematic because Lyso-PS has detergent-like properties that can disrupt bilayer structures and alter the biophysical properties of membranes, leading to experimental artifacts.[3]

cluster_DPPS DPPS Structure Glycerol Glycerol Backbone PS Phospho-L-Serine Headgroup Glycerol->PS P1 Palmitic Acid (C16:0) (sn-1) E1 Ester Bond P1->E1 P2 Palmitic Acid (C16:0) (sn-2) E2 Ester Bond P2->E2 E1->Glycerol E2->Glycerol

Caption: Chemical structure of DPPS highlighting the vulnerable ester bonds.

The rate of hydrolysis is significantly influenced by temperature, pH, and the presence of water.[3][4] Because the palmitoyl chains are saturated (containing no double bonds), DPPS is highly resistant to oxidation, a common degradation pathway for lipids derived from natural sources like eggs or soy.[5][6]

DPPS Intact DPPS Degradation Hydrolysis (Accelerated by heat, non-neutral pH) DPPS->Degradation H2O + Water (H₂O) H2O->Degradation Products Lyso-PS Free Palmitic Acid Degradation->Products

Caption: The primary hydrolytic degradation pathway for DPPS.

Section 2: Recommended Storage Conditions

Proper storage is the most critical factor in maintaining DPPS integrity. The optimal conditions depend on the physical form of the lipid.

FormRecommended TemperatureContainerAtmosphereKey Considerations & Max Duration
Solid Powder -20°CGlass vial with Teflon-lined capStandard AirLong-term storage. MUST warm to room temp before opening to prevent moisture condensation and subsequent hydrolysis.[5][6]
Organic Solution -20°CGlass vial with Teflon-lined capInert Gas (Argon or Nitrogen)Medium-term storage. Avoid plastic containers which can leach contaminants.[5] Minimize freeze-thaw cycles. Do not store below -30°C unless in a sealed ampoule.[6][7]
Aqueous Suspension 4°C to 8°C (Refrigerated)Glass or Polypropylene VialStandard AirShort-term storage ONLY (< 1 week). Not recommended for long periods due to rapid hydrolysis.[3] DO NOT FREEZE, as this can fracture vesicles.[3]

Section 3: Protocols for Handling and Preparation

Adherence to strict protocols during handling and reconstitution is essential to prevent contamination and degradation.

Protocol 3.1: Handling and Aliquoting DPPS Powder
  • Equilibration: Remove the sealed vial of DPPS powder from the -20°C freezer.

  • Warm to Ambient Temperature: Place the unopened vial in a desiccator at room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold powder upon opening, which would introduce water and initiate hydrolysis.[5][6]

  • Weighing: In a controlled humidity environment if possible, quickly weigh the desired amount of powder and transfer it to a clean glass vial.

  • Storage of Remainder: Tightly reseal the original vial, purge with an inert gas like argon or nitrogen if available, and immediately return it to -20°C storage.

Protocol 3.2: Reconstituting DPPS in Organic Solvent
  • Solvent Choice: Chloroform is a common solvent for dissolving DPPS. A mixture of chloroform and methanol (e.g., 2:1 or 9:1 v/v) can also be used to improve the solubility of the polar headgroup.

  • Dissolution: Add the appropriate volume of solvent to the weighed DPPS powder in a glass vial.

  • Mixing: Vortex gently until the solution is clear and all solid material has dissolved. Mild warming (to ~30°C) or sonication in a bath sonicator can aid dissolution if necessary.

  • Inert Atmosphere: Once dissolved, flush the headspace of the vial with argon or nitrogen to displace oxygen and moisture.

  • Sealing and Storage: Securely seal the vial with a Teflon-lined cap and store at -20°C.[6]

Protocol 3.3: Preparing Aqueous Dispersions (Liposomes)
  • Film Formation: Start with DPPS dissolved in an organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Drying: Place the flask under high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES) at a temperature above the lipid's phase transition temperature (Tm for DPPS is ~51°C).

  • Vesicle Formation: Agitate the flask by vortexing or swirling to disperse the lipid film, forming multilamellar vesicles (MLVs). The solution will appear milky.

  • Sizing (Optional): To create unilamellar vesicles of a defined size, the MLV suspension can be subjected to probe sonication, bath sonication, or extrusion through polycarbonate membranes of a specific pore size.

  • Storage: Use the aqueous suspension immediately for best results. If short-term storage is necessary, store at 4-8°C.[3]

Section 4: Troubleshooting Guide

Question: My reconstituted DPPS in organic solvent appears cloudy or has a precipitate, even after warming. What's wrong?

  • Possible Cause 1: Incomplete Dissolution. DPPS can sometimes be slow to dissolve completely. Try sonicating the vial in a bath sonicator for 5-10 minutes.

  • Possible Cause 2: Solvent Contamination. The solvent may contain excess water. Use fresh, anhydrous-grade solvent for reconstitution.

  • Possible Cause 3: Degradation. If the lipid has hydrolyzed, the resulting Lyso-PS may have different solubility characteristics. This is more likely if the lipid was improperly stored or handled (e.g., exposed to moisture). It is best to assess the lipid's integrity via TLC (see next question).

Question: I'm seeing inconsistent or unexpected results in my cell-based/biophysical assay. Could my DPPS be degraded?

  • Answer: Yes, this is a strong possibility. The presence of Lyso-PS can significantly alter membrane properties such as fluidity, permeability, and surface charge.[3] This can lead to increased cell lysis, altered protein binding, or non-reproducible vesicle characteristics. It is crucial to verify the integrity of your DPPS stock.

Question: How can I quickly check the purity and integrity of my stored DPPS?

  • Answer: Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess DPPS integrity. Degraded DPPS will show an additional spot corresponding to the more polar Lyso-PS.

cluster_workflow TLC Integrity Check Workflow Start Stored DPPS Sample Spot Spot sample & standard on TLC plate Start->Spot Develop Develop plate in chloroform:methanol:water (65:25:4) Spot->Develop Visualize Visualize spots (e.g., iodine vapor or phosphomolybdic acid stain) Develop->Visualize Analyze Analyze Chromatogram Visualize->Analyze Good Single spot matching standard: Use DPPS Analyze->Good Integrity OK Bad Multiple spots (DPPS + Lyso-PS): Discard DPPS Analyze->Bad Degradation Detected

Caption: Workflow for assessing DPPS integrity using Thin-Layer Chromatography.

Question: I accidentally stored my DPPS powder at 4°C for a week instead of -20°C. Is it still usable?

  • Answer: As a dry powder, DPPS is relatively stable.[5][6] While not ideal, storage at 4°C for a short period is unlikely to cause significant degradation, provided the vial was never opened and remained perfectly sealed from moisture. Before use, perform a TLC integrity check against a reliable standard to be certain. If the vial was opened during this time, the risk of moisture absorption and hydrolysis is much higher.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for long-term storage of DPPS?

  • A high-purity grade of chloroform is generally recommended. Storing the dissolved lipid under an inert atmosphere of argon or nitrogen will further protect it and extend its shelf life.[5][6]

Q2: Can I use plastic tubes (e.g., Eppendorf tubes) to store my DPPS in chloroform?

  • No. Organic solvents like chloroform can extract plasticizers and other contaminants from polymer tubes, which can interfere with your experiments.[5] Always use glass vials with Teflon-lined caps for storing lipids in organic solvents.

Q3: How many freeze-thaw cycles can a DPPS solution in organic solvent withstand?

  • While there is no exact number, it is best practice to minimize freeze-thaw cycles. When you first reconstitute your DPPS, consider aliquoting it into several smaller, single-use glass vials. This prevents the need to thaw the entire stock for each experiment.

Q4: Why is it so important to warm the DPPS powder to room temperature before opening the vial?

  • This prevents atmospheric water from condensing onto the cold, hygroscopic lipid powder.[5][6] This moisture is sufficient to initiate hydrolytic degradation, compromising the entire stock.

Q5: What are the primary visual signs of DPPS degradation?

  • In powder form, degraded DPPS might become gummy or discolored due to moisture absorption.[5] In an aqueous suspension, degraded lipids can lead to changes in the turbidity or cause vesicles to aggregate and precipitate over time. On a TLC plate, the appearance of a second, more polar spot (Lyso-PS) is the clearest indicator of degradation.

References

Avoiding hydrolysis of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine during experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS)

A Guide to Preventing and Troubleshooting Hydrolytic Degradation

Welcome to the technical support guide for this compound (DPPS). As Senior Application Scientists, we understand that the stability of phospholipids is paramount to the success and reproducibility of your research. This guide is designed to provide you with an in-depth understanding of the challenges associated with DPPS hydrolysis and to offer field-proven protocols to ensure its integrity throughout your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: My experiment is yielding inconsistent results. Could DPPS degradation be the cause?

A1: Absolutely. The chemical integrity of DPPS is critical, and its degradation is a common source of experimental variability. DPPS has two primary sites susceptible to hydrolysis: the ester bonds at the sn-1 and sn-2 positions and the phosphodiester bond linking the glycerol backbone to the serine headgroup.

Hydrolysis at these sites leads to the formation of 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (Lyso-PS) and palmitic acid. The accumulation of these degradation products can drastically alter the biophysical properties of your system (e.g., liposome fluidity, surface charge, and stability), leading to unreliable and non-reproducible results.

To visualize the vulnerable points on the molecule, refer to the diagram below.

Caption: Vulnerable sites for hydrolytic cleavage in the DPPS molecule.

Part 2: Proactive Stability Control - Storage and Handling

Q2: What are the correct procedures for storing and handling DPPS powder to prevent degradation before I even start my experiment?

A2: The stability of DPPS begins the moment it arrives in your lab. The powdered form is the most stable, but only under specific conditions.

Core Principle: Minimize exposure to moisture, oxygen, and elevated temperatures.

Step-by-Step Storage Protocol:

  • Inspect on Arrival: Ensure the product is a free-flowing powder and the container seal is intact.

  • Inert Atmosphere: Before storing, flush the vial headspace with a dry, inert gas like argon or nitrogen. This displaces moisture and oxygen, which can contribute to hydrolysis and other degradation pathways over long-term storage.

  • Temperature Control: Store the powdered DPPS at or below -20°C. This temperature is well below the freezing point of water and significantly slows the rate of any potential chemical reactions.

  • Desiccation: Store the vial inside a desiccator or a sealed bag containing a desiccant pouch to protect it from ambient moisture, especially in frost-free freezers which undergo temperature cycles.

  • Weighing Procedure: When you need to weigh the powder, allow the vial to equilibrate to room temperature for at least 30-60 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold lipid powder. Weigh out the required amount quickly and re-flush the vial with inert gas before re-sealing and returning to the freezer.

Q3: I need to prepare a DPPS stock solution. Which solvent should I use and how should I store it?

A3: Preparing a stable stock solution requires careful solvent selection and storage.

Expertise-Driven Solvent Choice: The goal is to dissolve the lipid while minimizing chemical interactions that could promote hydrolysis.

  • Recommended: A mixture of chloroform and methanol (e.g., 2:1 or 9:1 v/v) is the standard for dissolving phospholipids like DPPS. Chloroform is an excellent solvent for the acyl chains, while methanol improves the solubility of the polar headgroup.

  • Avoid: Do not use solvents containing significant amounts of water or reactive impurities. Ensure you are using high-purity, spectroscopy-grade solvents.

Stock Solution Stability Data:

Solvent SystemStorage Temp.Max. Recommended StorageKey Considerations
Chloroform/Methanol (9:1, v/v)-20°CUp to 6 monthsEnsure glass container with PTFE-lined cap.
Chloroform-20°CUp to 3 monthsMay not fully solvate the headgroup, potential for aggregation.
Ethanol-20°CNot RecommendedCan participate in transesterification of the fatty acid chains.

Part 3: Troubleshooting In-Experiment Hydrolysis

Q4: My DPPS is in an aqueous buffer for liposome preparation. How do I prevent hydrolysis during hydration and extrusion?

A4: The moment DPPS is hydrated, the risk of hydrolysis increases significantly. The key variables to control are pH, temperature, and time .

The Causality Behind Buffer Choice: The rate of ester bond hydrolysis is catalyzed by both acid and base. The reaction rate is at its minimum in the pH range of 6.0-7.0. Therefore, maintaining a buffer within this range is the single most important factor for stability in aqueous media.

Optimized Liposome Preparation Workflow:

Caption: Workflow for preparing liposomes while minimizing DPPS hydrolysis.

Protocol Details & Trustworthiness:

  • Buffer Selection: Use a buffer with a stable pKa near neutral, such as HEPES or PBS, and always pH-meter verify it before use.

  • Temperature: Hydrate the lipid film at a temperature significantly above the main phase transition temperature (Tm) of DPPS (~51°C). A common practice is to use a water bath set to 60-65°C. This ensures the lipids are in a fluid state, promoting efficient and uniform hydration.

  • Time: Keep the duration of the hydration and extrusion steps as short as is reasonably possible. Do not leave liposome preparations at elevated temperatures for extended periods. Once formed, store the liposomes at 4°C and aim to use them within 1-2 days.

Part 4: Quality Control & Verification

Q5: How can I definitively check if my DPPS has degraded?

A5: A self-validating system requires a reliable method to assess purity. Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for this purpose.

Principle of TLC for Lipid Analysis: TLC separates lipids based on their polarity. The non-polar acyl chains have a low affinity for the polar silica plate and travel further with the mobile phase. The polar headgroups interact more strongly with the silica, slowing their movement.

  • DPPS: Moderately polar.

  • Palmitic Acid (FFA): Less polar than DPPS, will have a higher Rf value.

  • Lyso-PS: More polar than DPPS due to the free hydroxyl group, will have a lower Rf value.

Step-by-Step TLC Protocol for DPPS Purity Check:

  • Plate Activation: Bake a silica gel TLC plate at 110°C for 30-60 minutes to remove adsorbed water. Let it cool in a desiccator.

  • Spotting: Dissolve a small amount of your DPPS sample (from powder or a dried aliquot of your stock) in chloroform/methanol. Spot a small, concentrated dot onto the TLC plate origin, about 1 cm from the bottom. Also spot a fresh, high-purity DPPS standard if available.

  • Mobile Phase: Prepare a solvent system of Chloroform : Methanol : Acetic Acid (65:25:4, v/v/v) . This mobile phase provides good separation for phospholipids and their degradation products.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below your spotted samples. Cover the chamber and allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front. Allow it to dry completely in a fume hood.

    • Stain the plate. A common stain is a phosphomolybdic acid solution or an iodine chamber. Lipids will appear as dark spots.

  • Interpretation: A pure DPPS sample should show a single, tight spot. The presence of additional spots corresponding to Lyso-PS (lower Rf) or free fatty acids (higher Rf) indicates degradation.

This verification step provides you with direct, visual evidence of the integrity of your material, ensuring your experimental foundation is sound.

Technical Support Center: Achieving High-Quality Unilamellar DPPS Vesicles via Extrusion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the preparation of 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) unilamellar vesicles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for forming stable, uniformly sized DPPS vesicles using the extrusion method. As your Senior Application Scientist, I will walk you through the critical parameters, from initial lipid film hydration to final vesicle characterization, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter when extruding DPPS vesicles?

A1: The single most critical parameter is temperature . Extrusion must be performed at a temperature significantly above the gel-to-liquid crystalline phase transition temperature (Tm) of DPPS, which is 54°C.[1] Operating below this temperature will result in the lipid being in a rigid gel state, making it extremely difficult, if not impossible, to pass through the polycarbonate membrane pores.[2] This leads to high back pressure, frequent membrane clogging, and a heterogeneous vesicle population.

Q2: Why is my DPPS lipid suspension clogging the extruder membrane?

A2: Clogging during the extrusion of DPPS vesicles is a common issue and can be attributed to several factors:

  • Incorrect Temperature: As mentioned in Q1, extruding below the Tm of 54°C is a primary cause of clogging.[2][3]

  • Inadequate Hydration: If the initial lipid film is not fully hydrated, large, non-compliant lipid aggregates can block the membrane pores.[4][5]

  • Lipid Concentration is Too High: Highly concentrated lipid suspensions (typically >25 mg/mL) can be viscous and lead to clogging.[3]

  • Extrusion Pressure is Too High: Applying excessive pressure can force aggregates into the membrane pores, causing irreversible clogging.

Q3: How many extrusion passes are recommended for achieving unilamellar vesicles?

A3: A minimum of 10-20 passes through the polycarbonate membrane is generally recommended to ensure the formation of a homogenous population of unilamellar vesicles.[2][6][7] An odd number of passes is often suggested to ensure the entire sample has passed through the membrane an equal number of times. The goal is to progressively reduce the size and lamellarity of the vesicles with each pass.[8]

Q4: What is the expected size and polydispersity of extruded DPPS vesicles?

A4: The final vesicle size is primarily determined by the pore size of the polycarbonate membrane used. For instance, extruding through a 100 nm pore size membrane will typically yield Large Unilamellar Vesicles (LUVs) with a mean diameter slightly larger than the pore size, often in the range of 110-130 nm.[9] A well-prepared sample should have a low Polydispersity Index (PDI) of <0.1, indicating a narrow and uniform size distribution.

Q5: How should I store my prepared DPPS vesicles?

A5: For short-term storage (up to a week), keeping the vesicles at 4°C is often suitable.[10] However, for long-term stability, storage at -80°C is recommended to prevent lipid hydrolysis and vesicle fusion.[11][12] It is crucial to be aware that freeze-thaw cycles can disrupt vesicle integrity, so it's best to store them in single-use aliquots.[13] The stability of vesicles can also be influenced by the buffer composition and the inclusion of cryoprotectants for frozen storage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High back pressure during extrusion 1. Extrusion temperature is below the Tm of DPPS (54°C).2. Lipid concentration is too high.3. Incomplete hydration of the lipid film.1. Ensure the extruder and lipid suspension are maintained at a temperature of 60-65°C throughout the process.[2][3]2. Dilute the lipid suspension to a concentration of 10-20 mg/mL.[8]3. Increase hydration time and ensure vigorous vortexing to form a milky suspension of multilamellar vesicles (MLVs) before extrusion.[14]
Vesicle size is too large or polydisperse (High PDI) 1. Insufficient number of extrusion passes.2. Membrane is damaged or not properly seated in the extruder.3. Extrusion was performed too quickly.1. Increase the number of passes through the membrane to at least 11 or 21 times.[6]2. Disassemble the extruder, inspect the membrane for tears, and reassemble carefully.3. Apply gentle, steady pressure during extrusion to allow for gradual vesicle size reduction.
Low sample recovery after extrusion 1. Significant dead volume in the extruder.2. Leakage from the extruder assembly.1. Pre-wet the extruder with buffer to minimize dead volume before loading the lipid suspension.[15]2. Ensure all connections on the extruder are tight and the O-rings are intact and properly seated.
Vesicles aggregate over time 1. Suboptimal buffer conditions (pH, ionic strength).2. High vesicle concentration.3. Storage temperature is inappropriate.1. For anionic lipids like DPPS, maintain a neutral to slightly basic buffer pH (7.0-8.0) to ensure sufficient headgroup repulsion. Low ionic strength buffers can sometimes lead to aggregation.[8]2. Dilute the final vesicle suspension if aggregation is observed.3. Store at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage.[11][13]

Experimental Protocols

Protocol 1: Preparation of DPPS Lipid Film
  • Lipid Dissolution: Dissolve the DPPS lipid powder in chloroform or a chloroform:methanol mixture in a round-bottom flask to achieve a clear solution.[8][16]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • High-Vacuum Drying: Place the flask under high vacuum for at least 2 hours to ensure complete removal of any residual solvent, which is critical for proper vesicle formation.[4][17]

Protocol 2: Hydration and Extrusion
  • Hydration: Add the desired aqueous buffer (pre-heated to 60-65°C) to the dried lipid film. Hydrate for 30-60 minutes at this temperature with intermittent vigorous vortexing. The resulting suspension should appear milky, indicating the formation of multilamellar vesicles (MLVs).[14][15]

  • Optional Freeze-Thaw Cycles: To increase encapsulation efficiency and create more uniform MLVs, subject the suspension to 3-5 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (60-65°C).[15]

  • Extruder Assembly: Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[2]

  • Extrusion: Heat the extruder to 60-65°C. Load the MLV suspension into one of the syringes and pass it back and forth through the membrane for a minimum of 11-21 times.[6][15] The final extrusion should result in a translucent solution.

Visualizing the Workflow

DPPS Vesicle Extrusion Workflow

G cluster_0 Step 1: Lipid Film Preparation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion A Dissolve DPPS in Chloroform B Rotary Evaporation A->B C High Vacuum Drying B->C D Add Aqueous Buffer (> Tm of DPPS) C->D Hydrate Film E Vortex & Incubate (Formation of MLVs) D->E F Optional: Freeze-Thaw Cycles E->F G Load MLVs into Extruder (> Tm of DPPS) F->G Size Reduction H Pass Through Membrane (11-21 times) G->H I Collect Unilamellar Vesicles (LUVs) H->I

Caption: Workflow for preparing unilamellar DPPS vesicles.

From Multilamellar to Unilamellar Vesicle

G MLV MLV ULV ULV MLV->ULV Extrusion (> Tm) >10 Passes

Caption: Transformation of vesicles during extrusion.

References

Impact of buffer pH on the stability of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS)

Welcome to the technical support guide for this compound (DPPS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges related to the stability of DPPS, with a specific focus on the critical role of buffer pH. Our goal is to empower you with the knowledge to optimize your experimental design, ensure the integrity of your formulations, and achieve reproducible results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical behavior of DPPS in aqueous environments.

Q1: What is the chemical structure of DPPS, and how does buffer pH influence its charge?

A: this compound (DPPS) is an anionic phospholipid. Its headgroup contains three ionizable groups: a phosphate, a carboxyl group, and an amine group. The net charge of the headgroup is highly dependent on the surrounding pH due to the different pKa values of these groups.[1]

  • Phosphate Group: pKa ~ 2.6

  • Carboxyl Group: pKa ~ 5.5

  • Amine Group: pKa ~ 11.5

At physiological pH (~7.4), the phosphate and carboxyl groups are deprotonated (negatively charged), while the amine group is protonated (positively charged), resulting in a net charge of -1.[2] As the pH decreases, the carboxyl group becomes protonated, and at a pH of around 4.4, the lipid can become zwitterionic (net neutral charge).[1] This pH-dependent charge is a critical factor in the stability of DPPS-containing formulations like liposomes.

DPPS_Structure Figure 1: DPPS structure with ionizable groups. cluster_glycerol Glycerol Backbone cluster_headgroup Phosphoserine Headgroup glycerol Glycerol c1 sn-1 glycerol->c1 O-CO-(CH₂)₁₄CH₃ c2 sn-2 glycerol->c2 O-CO-(CH₂)₁₄CH₃ c3 sn-3 glycerol->c3 O-P phosphate Phosphate (pKa ~2.6) O⁻ c3->phosphate serine Serine phosphate->serine O-CH₂-CH carboxyl Carboxyl (pKa ~5.5) COO⁻ serine->carboxyl amine Amine (pKa ~11.5) NH₃⁺ serine->amine

Caption: Figure 1: DPPS structure with ionizable groups.

Q2: What are the primary chemical degradation pathways for DPPS in aqueous buffers?

A: The most significant degradation pathway for DPPS, like other glycerophospholipids, is hydrolysis . This can occur at two main locations:

  • Ester Bond Hydrolysis: The ester linkages connecting the two palmitoyl fatty acid chains to the glycerol backbone can be cleaved. This process is catalyzed by both acid and base, exhibiting a U-shaped rate profile with the minimum rate typically occurring in the slightly acidic pH range (pH 4-6).[3][4] Hydrolysis of one fatty acid chain results in the formation of lyso-phosphatidylserine.[5]

  • Phosphodiester Bond Hydrolysis: The phosphodiester bond in the headgroup can also undergo hydrolysis, though this is generally slower than ester hydrolysis under most conditions.

Because the palmitoyl chains of DPPS are saturated, degradation via oxidation is not a concern, unlike phospholipids with unsaturated acyl chains.

Q3: What is the recommended pH range for preparing and storing DPPS-containing formulations?

A: For optimal chemical and physical stability, a pH range of 6.0 to 7.5 is generally recommended. In this range, DPPS carries a stable negative charge, which promotes electrostatic repulsion between liposomes, preventing aggregation.[6] Furthermore, this range is close to the region of minimum ester hydrolysis, thus enhancing chemical stability. Both highly acidic (pH < 4) and alkaline (pH > 8) conditions should be avoided, as they can significantly accelerate hydrolysis and may lead to formulation instability.[7][8]

Q4: How does the choice of buffer species affect DPPS stability?

A: The buffer species can influence stability beyond just maintaining pH. Some buffer components can participate in or catalyze hydrolysis reactions. For instance, buffers containing nucleophilic species may accelerate degradation. It is advisable to use common, non-nucleophilic biological buffers such as HEPES, MES, or phosphate-buffered saline (PBS). When formulating, always validate the stability of DPPS in your chosen buffer system by conducting a preliminary stability study.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: My DPPS liposome formulation is aggregating and precipitating out of solution.

  • Underlying Cause: This issue is most often related to the surface charge of the liposomes. When the pH of the solution approaches the isoelectric point of DPPS, the net negative charge is neutralized. This loss of electrostatic repulsion allows van der Waals forces to dominate, leading to aggregation and eventual precipitation.[9][10][11]

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your liposome suspension. It is likely in the range of pH 3.5 - 5.0, where the carboxyl group is protonated.

    • Adjust pH: Carefully adjust the pH of the suspension to above 6.0 using a dilute solution of NaOH (e.g., 0.1 M). This will ensure the carboxyl group is deprotonated, restoring the net negative charge and electrostatic repulsion.

    • Monitor Particle Size: Use Dynamic Light Scattering (DLS) to monitor the particle size (Z-average) and Polydispersity Index (PDI) before and after pH adjustment. A stable formulation should have a consistent, monomodal size distribution.

    • Buffer Selection: Ensure your buffer has sufficient capacity to maintain the target pH, especially if other components in your formulation are acidic or basic.

Aggregation_Troubleshooting start Problem: DPPS Formulation Aggregates check_ph Measure pH of the suspension start->check_ph is_ph_low Is pH between 3.5 and 5.0? check_ph->is_ph_low adjust_ph Adjust pH to > 6.0 with dilute NaOH is_ph_low->adjust_ph Yes re_evaluate pH is not the primary issue. Investigate other factors: - Lipid concentration - Ionic strength - Temperature is_ph_low->re_evaluate No verify_stability Verify stability with DLS (Size, PDI, Zeta Potential) adjust_ph->verify_stability stable Solution Stable: Problem Resolved verify_stability->stable

Caption: Figure 2: Troubleshooting aggregation in DPPS formulations.

Problem: HPLC analysis shows a progressive loss of DPPS and the appearance of new peaks over time.

  • Underlying Cause: This is a clear indication of chemical degradation, most likely due to hydrolysis of the ester bonds. The rate of hydrolysis is highly pH-dependent.[12] The new peaks likely correspond to lyso-DPPS and/or free palmitic acid.

  • Troubleshooting Steps:

    • Identify Degradation Products: If possible, use LC-MS to identify the mass of the degradation products to confirm the degradation pathway (e.g., hydrolysis).[13][14]

    • Review Buffer pH: Confirm the pH of the buffer used for storage and experimentation. If it is in the acidic (< 5) or alkaline (> 8) range, it is likely accelerating hydrolysis.

    • Conduct a pH Stability Study: To find the optimal pH for your specific formulation, perform a forced degradation study. This involves incubating your formulation in buffers of varying pH (e.g., 4, 5, 6, 7, 8) at an elevated temperature (e.g., 40°C) and monitoring the degradation rate over time with a stability-indicating HPLC method.[15][16] This will empirically determine the pH of maximum stability.

    • Control Storage Conditions: Store stock solutions and formulations at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term) and under an inert atmosphere (e.g., argon) to prevent any potential oxidative degradation of other components.[17]

Experimental Protocols

Protocol 1: Forced Degradation Study for Determining Optimal DPPS Stability

This protocol provides a framework to systematically evaluate the impact of pH on the chemical stability of DPPS.

Objective: To identify the buffer pH at which DPPS exhibits the lowest rate of hydrolysis.

Materials:

  • This compound (DPPS)

  • Buffer solutions (e.g., citrate for pH 4-5, phosphate for pH 6-8, borate for pH 9) at 50 mM concentration.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., ELSD or CAD).

  • Temperature-controlled incubator.

Methodology:

  • Preparation of DPPS Stock: Prepare a concentrated stock solution of DPPS in an appropriate organic solvent (e.g., chloroform/methanol).

  • Sample Preparation:

    • Aliquot the stock solution into several glass vials and evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid films with the different pH buffers (pH 4, 5, 6, 7, 8, 9) to a final DPPS concentration of 1 mg/mL.

    • Vortex and sonicate briefly to ensure complete dispersion.

  • Initial Analysis (T=0): Immediately take an aliquot from each sample, dilute appropriately, and analyze using a validated, stability-indicating HPLC method to determine the initial peak area of intact DPPS.

  • Incubation: Place the sealed vials in an incubator set to 40°C. This elevated temperature will accelerate degradation to provide data within a reasonable timeframe.[16]

  • Time-Point Analysis: At specified time points (e.g., 24, 48, 72, 144 hours), remove an aliquot from each vial and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of DPPS remaining at each time point relative to T=0.

    • Plot the percentage of remaining DPPS vs. time for each pH.

    • Determine the degradation rate constant (k) for each pH by fitting the data to a first-order decay model.

    • Plot the degradation rate constant (k) vs. pH to identify the pH of maximum stability (lowest k value).

Forced_Degradation_Workflow cluster_loop Time-Point Sampling start Prepare DPPS Lipid Film hydrate Hydrate with Buffers (pH 4, 5, 6, 7, 8, 9) start->hydrate t0_analysis Analyze T=0 Samples via HPLC hydrate->t0_analysis incubate Incubate Samples at 40°C t0_analysis->incubate time_points Take Aliquots at 24, 48, 72... hours incubate->time_points hplc_analysis Analyze Samples via HPLC time_points->hplc_analysis data_analysis Calculate % Remaining DPPS hplc_analysis->data_analysis plot_data Plot Degradation Rate vs. pH data_analysis->plot_data result Identify pH of Maximum Stability plot_data->result

Caption: Figure 3: Workflow for a forced degradation study.

Data Summary: Expected Impact of pH on DPPS Stability

The following table summarizes the expected relative degradation rates based on the principles of ester hydrolysis. Actual rates must be determined experimentally.

Buffer pHExpected Primary Charge StateExpected Relative Degradation RatePrimary Rationale
4.0Zwitterionic (Net Neutral)Moderate to HighAcid-catalyzed ester hydrolysis. Potential for aggregation.[1]
6.5Net Negative (-1)Low (Optimal) Close to the pH of minimum ester hydrolysis. Good electrostatic stability.
7.4Net Negative (-1)LowGood stability, but slightly higher hydrolysis rate than at pH 6.5.
9.0Net Negative (-2)HighBase-catalyzed ester hydrolysis becomes significant.[8]

References

Removing organic solvents from DPPS lipid films.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Solvent Removal in DPPS Film Preparation

1,2-dipalmitoyl-sn-glycero-3-phosphoserine (DPPS) is an anionic phospholipid integral to the formulation of liposomes and model biological membranes for research in drug delivery, vaccine development, and cell membrane studies.[1][2][3] The foundational step in preparing these vesicular systems is the creation of a thin, uniform lipid film by evaporating the organic solvent used to dissolve and mix the lipid components.[4]

The complete and meticulous removal of these organic solvents is not a trivial procedural step; it is a critical determinant of the final liposome quality. Residual solvents can introduce significant artifacts, altering membrane fluidity, permeability, and stability, which in turn affects encapsulation efficiency and experimental reproducibility.[5][6] Furthermore, many solvents like chloroform are toxic, and their presence in a final formulation for biological use is a major safety concern.[7]

This guide provides a comprehensive resource for researchers, offering detailed protocols, frequently asked questions, and a troubleshooting guide to navigate the challenges of obtaining a solvent-free DPPS lipid film, ensuring the integrity and success of your subsequent experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of organic solvents from my DPPS film so critical?

Residual organic solvents can significantly compromise the structural and functional integrity of the resulting liposomes. Even trace amounts can:

  • Disrupt Bilayer Formation: Solvents trapped within the lipid film can interfere with the self-assembly of DPPS molecules during hydration, leading to improperly formed vesicles, aggregates, or failure of the film to hydrate at all.[4]

  • Alter Membrane Properties: The presence of solvents can increase membrane fluidity and permeability, potentially causing premature leakage of encapsulated drugs or molecules.[6]

  • Introduce Toxicity: Solvents such as chloroform are cytotoxic.[7] Their presence in formulations intended for in vivo or cell culture applications is unacceptable and can lead to erroneous experimental outcomes.

  • Cause Inconsistent Results: The amount of trapped solvent can be highly variable, leading to poor reproducibility between batches. Research has shown that vacuum drying can be unpredictable in its ability to completely remove solvents like chloroform.[8][9]

Q2: What are the best organic solvents for dissolving DPPS?

Chloroform is a common choice due to its excellent ability to dissolve a wide range of lipids, including DPPS.[2][10] Often, a mixture of chloroform and methanol is used to ensure the complete dissolution of all components in a mixed-lipid formulation. However, due to the difficulty in removing chloroform and its toxicity, some protocols suggest alternatives if lyophilization is the intended drying method. For lyophilization, solvents such as tertiary butanol or cyclohexane are preferred as they have higher freezing points and are more amenable to the freeze-drying process.[11]

Q3: What are the primary methods for removing the bulk of the organic solvent?

The initial, or "bulk," removal of solvent is typically achieved by one of two methods, depending on the volume:

  • Nitrogen or Argon Stream: For small volumes (typically <1 mL), a gentle stream of an inert gas like nitrogen or argon is directed onto the surface of the lipid solution.[12] This accelerates evaporation. It is crucial to rotate the vial during this process to create a thin, even film on the vessel walls, which maximizes the surface area for subsequent drying steps.[4][13]

  • Rotary Evaporation: For larger volumes (>1 mL), a rotary evaporator is the standard method. The rotation of the flask under reduced pressure spreads the lipid solution into a thin film, allowing for efficient and controlled solvent removal.

Q4: Is a nitrogen stream or rotary evaporation enough?

No. These methods only remove the bulk solvent. Organic solvents can become trapped within the lipid matrix.[14] A secondary, more rigorous drying step under high vacuum is essential to remove these final traces.[12][14] Skipping this step is a common source of experimental failure.

Q5: How can I confirm that all residual solvent has been removed?

While a properly formed, dry, and non-oily film is a good visual indicator, it is not definitive. The most reliable method for quantifying residual solvents is Headspace Gas Chromatography (HS-GC) .[7][8][15] This technique is highly sensitive and is the standard in the pharmaceutical industry for ensuring products meet the safety limits for residual solvents outlined in pharmacopeias like the USP <467>.[16][17]

Troubleshooting Guide: Common Issues in DPPS Film Preparation

ProblemProbable Cause(s)Recommended Solution(s)
The dried lipid deposit is a clump or crystal at the bottom of the vial, not a thin film. 1. The solvent was evaporated without rotating the vessel.[13] 2. The nitrogen/argon stream was too strong, splashing the solution.[12]1. Redissolve and Repeat: Add a small amount of fresh solvent to completely redissolve the lipid.[13] 2. Ensure Rotation: Manually and continuously roll/swirl the vial while evaporating under a gentle gas stream. For larger volumes, use a rotary evaporator. The goal is to maximize the surface area of the film.[4]
The lipid film appears oily, wet, or smells of solvent after initial drying. The initial bulk solvent removal is incomplete, or a secondary high-vacuum step was skipped.Proceed immediately to high-vacuum desiccation. Place the vial/flask on a high-vacuum manifold (pressure <100 mTorr) for a minimum of 4 hours, though overnight is strongly recommended to ensure complete removal.[10][18]
The lipid film fails to hydrate, or hydrates poorly, leaving chunks of lipid behind. This is a classic sign of residual organic solvent. The solvent interferes with the ability of water molecules to intercalate between the lipid headgroups, a process essential for swelling and vesicle formation.[19]The film must be dried more thoroughly. If the film was already under vacuum, increase the duration. It is very difficult to remove trapped chloroform, and extended drying times may be necessary.[8][9] Consider preparing a new film with stricter adherence to the drying protocol.
Liposome characteristics (e.g., size, encapsulation efficiency) are inconsistent between batches. Inconsistent and incomplete solvent removal is a primary cause of batch-to-batch variability. Even small differences in residual solvent can alter the self-assembly process and final membrane properties.1. Standardize the Protocol: Ensure the duration and vacuum pressure of the final drying step are identical for every preparation. 2. Implement QC: If possible, use an analytical technique like HS-GC to quantify residual solvent in a sample from each batch to ensure it is below a defined acceptable limit.[7][20]

Core Experimental Protocols

Protocol 1: Nitrogen/Argon Stream Evaporation & High-Vacuum Desiccation (For volumes < 1 mL)
  • Dissolution: Dissolve the weighed DPPS lipid(s) in a suitable organic solvent (e.g., chloroform) in a glass vial with a rounded bottom. Ensure the final volume is less than 1 mL.

  • Film Formation: In a fume hood, direct a gentle stream of nitrogen or argon gas into the vial at an angle, avoiding direct contact with the liquid surface which could cause splashing.[12]

  • Rotation: Continuously rotate and tilt the vial by hand to coat the lower walls with the lipid solution as the solvent evaporates. This action is critical for forming a thin, even film.[13]

  • Visual Endpoint: Continue until a thin, transparent-to-white film is visible and all liquid solvent is gone. The vial will feel cold during evaporation; allow it to return to room temperature.

  • High-Vacuum Drying: Immediately transfer the vial to a desiccator or manifold connected to a high-vacuum line (e.g., a Schlenk line or freeze-dryer vacuum pump).

  • Desiccation: Dry the film under high vacuum for at least 4 hours, with overnight drying being the gold standard for thorough solvent removal.[18]

  • Storage: After drying, break the vacuum with an inert gas (nitrogen or argon), cap the vial tightly, seal with parafilm, and store at -20°C until ready for hydration.[21]

Protocol 2: Rotary Evaporation & High-Vacuum Desiccation (For volumes > 1 mL)
  • Dissolution: Dissolve the DPPS lipid(s) in the organic solvent in a round-bottom flask appropriately sized for your rotary evaporator.

  • Rotary Evaporation: Attach the flask to the rotary evaporator. Set the rotation speed to create a stable film (e.g., 100-150 RPM). Apply a vacuum and, if necessary, use a water bath set to a temperature below the solvent's boiling point to facilitate evaporation.

  • Visual Endpoint: Continue until a uniform, dry lipid film coats the inside of the flask.

  • High-Vacuum Drying: Disconnect the flask from the rotary evaporator and immediately connect it to a high-vacuum line.

  • Desiccation: Dry the film under high vacuum for at least 4 hours to overnight to remove any trapped solvent traces.

  • Storage: Break the vacuum with an inert gas, stopper the flask, and store at -20°C.

Visualization of Key Processes

Decision-Making for Solvent Removal

The choice of solvent removal technique depends primarily on the sample volume and the desired final preparation method (e.g., standard hydration vs. lyophilization).

G start_node Start: DPPS Dissolved in Organic Solvent q1 What is the solvent volume? start_node->q1 proc_n2 1. Use Nitrogen/Argon Stream (with constant rotation) q1->proc_n2 < 1 mL proc_rotovap 1. Use Rotary Evaporator q1->proc_rotovap > 1 mL q2 Is the solvent lyophilization-compatible? (e.g., t-butanol, cyclohexane) proc_lyo 1. Freeze Sample 2. Lyophilize (Freeze-Dry) q2->proc_lyo Yes end_node Solvent-Free DPPS Film Ready for Hydration q2->end_node No proc_vac 2. Place under High Vacuum (Minimum 4h, Overnight Recommended) proc_n2->proc_vac proc_rotovap->proc_vac proc_lyo->end_node proc_vac->q2

Caption: Decision tree for selecting a solvent removal method.

Standard Workflow for Lipid Film Preparation

This workflow illustrates the essential stages from initial lipid dissolution to the final, hydration-ready film, emphasizing the critical two-step nature of solvent removal.

G start 1. Dissolve DPPS in Appropriate Organic Solvent bulk_removal 2. Bulk Solvent Removal start->bulk_removal n2_stream Nitrogen/Argon Stream (for < 1 mL) bulk_removal->n2_stream Small Scale rotovap Rotary Evaporation (for > 1 mL) bulk_removal->rotovap Large Scale critical_step 3. High-Vacuum Desiccation (CRITICAL STEP) n2_stream->critical_step rotovap->critical_step verification 4. Verification (Optional but Recommended) critical_step->verification visual Visual Inspection: Film should be dry, uniform, non-oily verification->visual analytical Analytical Confirmation: Headspace GC for quantification verification->analytical finish 5. Final Product: Solvent-Free DPPS Film visual->finish analytical->finish

Caption: Standard workflow for preparing solvent-free lipid films.

References

Technical Support Center: Characterizing the Lamellarity of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) Vesicles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) vesicles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on determining the lamellarity of DPPS vesicles. Lamellarity, the number of lipid bilayers in a vesicle, is a critical parameter that influences encapsulation efficiency, drug release kinetics, and cellular uptake.[1][2][3] Therefore, accurate characterization of vesicle lamellarity is essential for quality control and the successful application of liposomal formulations.[1][3]

This resource offers troubleshooting advice and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why is determining the lamellarity of my DPPS vesicles so important?

A1: The lamellarity of your DPPS vesicles directly impacts their physicochemical properties and, consequently, their performance in your application. Key factors influenced by lamellarity include:

  • Encapsulation Efficiency: The number of bilayers dictates the available volume for encapsulating aqueous drugs and the surface area for incorporating lipophilic drugs.[1][2]

  • Drug Release Kinetics: The lamellar structure governs the diffusion rate of encapsulated substances out of the vesicle.[2][3]

  • Cellular Interaction: The intracellular fate and processing of the liposome-drug complex can be affected by its lamellarity.[1]

Therefore, precise lamellarity determination is a critical aspect of quality control for any liposome-based formulation.[1]

Q2: What are the primary methods for determining the lamellarity of DPPS vesicles?

A2: Several well-established techniques can be employed to characterize the lamellarity of DPPS vesicles. The most common and reliable methods are:

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): This is a direct imaging technique that provides high-resolution visualization of individual vesicles, allowing for the direct counting of lipid bilayers.[1][4][5] It is considered one of the most precise methods for determining lamellarity, size, and shape.[4][6][7]

  • Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique that provides information about the internal structure of vesicles.[1][8] The presence of well-defined, periodic scattering peaks is indicative of multilamellar structures.[8]

  • ³¹P-Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: This spectroscopic method can differentiate between phospholipids in the inner and outer leaflets of the vesicle bilayer.[1][2] By using a shift reagent that interacts only with the outer layer, the ratio of inner to outer phospholipids can be determined, providing a measure of lamellarity.[1][2]

Q3: My DPPS vesicles, prepared by extrusion, are showing a higher than expected lamellarity. What could be the cause?

A3: While extrusion is a common method for producing unilamellar vesicles, it is not always completely effective. Several factors can contribute to the presence of multilamellar or oligolamellar vesicles in an extruded sample:

  • Insufficient Extrusion Cycles: A single pass through the extruder membrane may not be enough to fully disrupt multilamellar structures. Increasing the number of extrusion cycles (typically 10-21 passes) can improve the unilamellarity of the vesicle population.

  • Lipid Composition: The inherent properties of DPPS, including its charge and packing characteristics, can influence the efficiency of lamellarity reduction during extrusion.

  • Hydration Method: The initial formation of multilamellar vesicles (MLVs) during the hydration of the lipid film can be robust. The method and extent of agitation during hydration can impact the subsequent ease of disruption by extrusion.

  • Lipid Concentration: High lipid concentrations can increase the likelihood of vesicle fusion and the reformation of multilamellar structures post-extrusion.

It is important to note that even with optimized extrusion protocols, a small population of multilamellar vesicles may remain.[9][10] Therefore, it is crucial to characterize the lamellarity of your final preparation.

Q4: Can Dynamic Light Scattering (DLS) be used to determine lamellarity?

A4: No, Dynamic Light Scattering (DLS) is not a suitable technique for determining vesicle lamellarity. DLS measures the hydrodynamic diameter of particles in suspension and provides information on size distribution and polydispersity.[11] While a uniform size distribution is desirable, it does not guarantee that the vesicles are unilamellar.[10] A sample can have a narrow size distribution as measured by DLS but still contain a significant population of multilamellar vesicles.[10]

II. Troubleshooting Guide

Problem 1: Inconsistent or ambiguous results from ³¹P-NMR lamellarity analysis.
  • Possible Cause: The concentration of the paramagnetic shift reagent (e.g., Mn²⁺) is not optimized.

    • Troubleshooting Tip: The interaction of shift reagents with the phospholipid headgroups can be sensitive to concentration.[11] Perform a titration of the shift reagent to determine the optimal concentration that provides maximal quenching of the outer leaflet signal without causing vesicle aggregation or fusion. The type of buffer and its ionic strength can also influence the interaction, so ensure these are consistent across experiments.[12][13]

  • Possible Cause: The vesicle suspension is too concentrated, leading to peak broadening.

    • Troubleshooting Tip: Multilamellar vesicles (MLVs) can give rise to broad peaks in ³¹P-NMR spectra due to restricted anisotropic motion.[2] If your sample is highly concentrated, this effect can be exacerbated. Try diluting your sample and re-acquiring the spectrum.

  • Possible Cause: The pH of the sample is affecting the shift reagent's interaction with the lipid headgroups.

    • Troubleshooting Tip: The charge of the DPPS headgroup is pH-dependent. Ensure that the pH of your vesicle suspension is controlled and consistent. Variations in pH can alter the surface charge of the vesicles and affect the binding of the shift reagent.[12][13]

Problem 2: Difficulty in obtaining clear Cryo-TEM images with sufficient vesicle density.
  • Possible Cause: The concentration of the vesicle suspension is too low.

    • Troubleshooting Tip: Achieving a high density of liposomes in the holes of the TEM grid can be challenging, especially with dilute samples.[4] A long-incubation method, where the grid is incubated with the sample for an extended period, can help increase the number of vesicles adsorbed to the grid.[4][6]

  • Possible Cause: The vitrification process is suboptimal, leading to ice crystal formation.

    • Troubleshooting Tip: The goal of vitrification is to rapidly freeze the sample to prevent the formation of ice crystals, which can damage the vesicles.[5] Ensure your plunge-freezing apparatus is working correctly and that the blotting conditions (blotting time, force, and humidity) are optimized to create a thin, uniform film of the vesicle suspension.

Problem 3: SAXS data is difficult to interpret, and lamellarity cannot be definitively determined.
  • Possible Cause: The scattering data from purely unilamellar vesicles is obscuring the signal from a small population of multilamellar vesicles.

    • Troubleshooting Tip: The scattering profile of a unilamellar vesicle is different from that of a multilamellar vesicle, which exhibits characteristic Bragg peaks.[9][10] If the proportion of multilamellar vesicles is low, these peaks may be broad and have low intensity.[9] Advanced data analysis models that can account for both unilamellar and multilamellar structures may be necessary to accurately interpret the data.[14]

  • Possible Cause: The concentration of the vesicle suspension is too low, resulting in a poor signal-to-noise ratio.

    • Troubleshooting Tip: SAXS is a bulk technique, and a sufficient concentration of vesicles is required to obtain a strong scattering signal. If your signal is weak, consider concentrating your sample. However, be mindful that increasing the concentration could potentially induce vesicle aggregation.

III. Experimental Protocols

Protocol 1: Lamellarity Determination by Cryo-Transmission Electron Microscopy (Cryo-TEM)

This protocol outlines the basic steps for preparing DPPS vesicle samples for Cryo-TEM analysis.

Materials:

  • DPPS vesicle suspension

  • TEM grids with a holey carbon film

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane

  • Liquid nitrogen

  • Cryo-transfer holder

  • Transmission electron microscope equipped with a cryo-stage

Procedure:

  • Glow Discharge the TEM Grids: To make the carbon film hydrophilic, glow discharge the TEM grids immediately before use.

  • Sample Application: Apply a small aliquot (3-4 µL) of the DPPS vesicle suspension to the shiny side of the glow-discharged grid.

  • Blotting: In the plunge-freezing apparatus, blot the excess liquid from the grid to create a thin film of the suspension across the holes in the carbon film. The blotting time is a critical parameter and needs to be optimized.

  • Vitrification: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This freezes the sample in a vitreous (non-crystalline) state.[5]

  • Storage: Transfer the vitrified grid to a liquid nitrogen storage dewar until it is ready for imaging.

  • Imaging: Load the grid into a cryo-transfer holder under liquid nitrogen and transfer it to the electron microscope. Image the vesicles under low-dose conditions to minimize radiation damage.

  • Analysis: Acquire images at a suitable magnification to clearly visualize the bilayers of individual vesicles. The number of bilayers can then be manually counted for a representative population of vesicles.

Protocol 2: Lamellarity Determination by ³¹P-NMR Spectroscopy

This protocol provides a general procedure for using ³¹P-NMR with a shift reagent to determine the lamellarity of DPPS vesicles.

Materials:

  • DPPS vesicle suspension

  • NMR tubes

  • Deuterated buffer (e.g., D₂O)

  • Paramagnetic shift reagent stock solution (e.g., MnCl₂)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare the DPPS vesicle suspension in a deuterated buffer to provide a lock signal for the NMR spectrometer.

  • Acquire Initial Spectrum: Transfer an aliquot of the vesicle suspension to an NMR tube and acquire a ³¹P-NMR spectrum. This spectrum will show a single peak corresponding to all the phosphorus nuclei in the sample. Integrate this peak to get the total signal intensity (I_total).

  • Add Shift Reagent: Add a small, precise volume of the shift reagent stock solution to the NMR tube. The final concentration of the shift reagent needs to be optimized for your specific system.

  • Acquire Second Spectrum: After thorough mixing, acquire another ³¹P-NMR spectrum. The signal from the phospholipids on the outer leaflet will be broadened and significantly reduced in intensity due to the interaction with the paramagnetic ions.[1][2]

  • Data Analysis: Integrate the remaining sharp peak, which corresponds to the phospholipids in the inner leaflets (I_inner).

  • Calculate Lamellarity: The ratio of the signal from the inner leaflets to the total signal can be used to calculate the percentage of inaccessible phospholipids and thus provide an indication of lamellarity.

IV. Visualization of Experimental Workflow

Vesicle_Lamellarity_Characterization_Workflow cluster_prep Vesicle Preparation cluster_char Lamellarity Characterization cluster_analysis Data Analysis & Interpretation prep DPPS Vesicle Preparation (e.g., Extrusion) cryo_tem Cryo-TEM prep->cryo_tem Direct Imaging saxs SAXS prep->saxs Scattering Analysis nmr ³¹P-NMR prep->nmr Spectroscopic Analysis analysis Lamellarity Determination cryo_tem->analysis saxs->analysis nmr->analysis

Caption: Workflow for DPPS vesicle lamellarity characterization.

V. Quantitative Data Summary

TechniqueInformation ProvidedAdvantagesLimitations
Cryo-TEM Direct visualization of vesicle morphology, size, and lamellarity.[5]High resolution, direct evidence of lamellarity.[4][6][7]Can be low-throughput, requires specialized equipment, potential for sample preparation artifacts.[4]
SAXS Information on bilayer thickness, and the presence and spacing of multiple bilayers.[8]Provides bulk information on the sample, can be performed in a variety of sample environments.Indirect method, data analysis can be complex, may not be sensitive to very low populations of multilamellar vesicles.[9]
³¹P-NMR Ratio of phospholipids in the inner versus outer leaflets.[1][2]Provides quantitative information on lamellarity, non-destructive.Indirect method, sensitive to experimental conditions (e.g., pH, ion concentration), may not be suitable for all lipid compositions.[12][13][15]

VI. Concluding Remarks

The accurate characterization of DPPS vesicle lamellarity is a non-negotiable step in the development of reliable and effective liposomal formulations. This guide has provided a comprehensive overview of the key techniques, troubleshooting strategies, and practical protocols to assist you in this critical aspect of your research. By understanding the principles behind each method and being aware of the potential pitfalls, you can ensure the generation of high-quality, reproducible data.

VII. References

  • CD Bioparticles. Lamellarity Determination. --INVALID-LINK--

  • National Institutes of Health (NIH). Cryo-EM sample preparation method for extremely low concentration liposomes. --INVALID-LINK--

  • ResearchGate. SAXS and cryoEM of lipid vesicles reveal extensive multilamellarity... --INVALID-LINK--

  • Xenocs. Small-Angle X-ray Scattering for the characterization of liposomes in pharmaceutical applications. --INVALID-LINK--

  • Mtoz Biolabs. Liposomes Structure Characterization Service | Cryo-EM. --INVALID-LINK--

  • ResearchGate. SAXS and cryoEM of lipid vesicles reveal extensive multilamellarity... --INVALID-LINK--

  • Creative Biostructure. Liposome Lamellarity Analysis. --INVALID-LINK--

  • CD Formulation. Liposome Lamellarity Analysis. --INVALID-LINK--

  • IOPscience. Determination of Lamellarity: Significance and symbolism. --INVALID-LINK--

  • ResearchGate. How can I determine whether the prepared liposomal vesicle is unilamellar or not? --INVALID-LINK--

  • National Institutes of Health (NIH). Global small-angle X-ray scattering data analysis for multilamellar vesicles. --INVALID-LINK--

  • National Institutes of Health (NIH). Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study. --INVALID-LINK--

  • PubMed. Parameters influencing the determination of liposome lamellarity by 31P-NMR. --INVALID-LINK--

  • Sci-Hub. Parameters influencing the determination of liposome lamellarity by 31P-NMR. --INVALID-LINK--

  • bioRxiv. Cryo-EM sample preparation method for extremely low concentration liposomes. --INVALID-LINK--

  • SciSpace. Cryo-EM sample preparation method for extremely low concentration liposomes. --INVALID-LINK--

  • ResearchGate. Request PDF: Parameters influencing the determination of liposome lamellarity by 31P-NMR. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Phospholipid Selection: Comparing 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) with Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of phospholipids is a critical decision that profoundly influences the outcomes of experiments ranging from fundamental membrane biophysics to the formulation of life-saving therapeutics. This guide provides an in-depth, objective comparison of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) with three other widely used phospholipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and phosphatidylinositol (PI). By delving into their distinct physicochemical properties, biological roles, and performance in key applications, this guide aims to equip you with the field-proven insights necessary to make informed decisions for your research and development endeavors.

At a Glance: A Structural and Physicochemical Overview

The fundamental differences between these four phospholipids lie in their head groups and fatty acid chains, which in turn dictate their behavior in aqueous environments and their biological functions.

This compound (DPPS) is an anionic phospholipid characterized by a serine head group and two saturated 16-carbon palmitoyl chains. The presence of both a carboxyl and an amine group in the serine headgroup allows for unique intermolecular interactions.[1]

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a zwitterionic phospholipid with a phosphocholine head group and the same saturated 16-carbon palmitoyl chains as DPPS.[2] This shared acyl chain composition makes it an excellent direct comparator to elucidate the influence of the head group.

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) also possesses a phosphocholine head group but features two unsaturated 18-carbon oleoyl chains, each with a cis-double bond.[2] This seemingly subtle difference in fatty acid saturation has profound consequences for membrane fluidity.

Phosphatidylinositol (PI) is an anionic phospholipid distinguished by its bulky and polar inositol head group.[3] It is a precursor to a variety of phosphorylated derivatives, collectively known as phosphoinositides, which are crucial in cell signaling.[3][4]

The following diagram illustrates the structural differences between these phospholipids:

G cluster_DPPS DPPS cluster_DPPC DPPC cluster_DOPC DOPC cluster_PI PI DPPS_node Glycerol Backbone + Two Palmitoyl Chains (16:0) + Phospho-L-Serine Head Group DPPC_node Glycerol Backbone + Two Palmitoyl Chains (16:0) + Phosphocholine Head Group DOPC_node Glycerol Backbone + Two Oleoyl Chains (18:1) + Phosphocholine Head Group PI_node Glycerol Backbone + Two Fatty Acid Chains + Phosphoinositol Head Group G cluster_Healthy Healthy Cell cluster_Apoptotic Apoptotic Cell Healthy_Cell PS on Inner Leaflet Apoptotic_Cell PS on Outer Leaflet Healthy_Cell->Apoptotic_Cell Apoptotic Stimulus Phagocyte Phagocyte Apoptotic_Cell->Phagocyte "Eat-Me" Signal Engulfment Engulfment Phagocyte->Engulfment Engulfment G Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C Receptor->PLC activates PIP2 PIP2 (in membrane) PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG (in membrane) PIP2->DAG Calcium_Release Ca2+ Release from ER IP3->Calcium_Release PKC_Activation Protein Kinase C Activation DAG->PKC_Activation

References

A Senior Application Scientist's Guide to the Validation of DPPS Purity Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of DPPS Purity in Scientific Research

1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) is a vital synthetic phospholipid extensively used by researchers and drug development professionals.[1] Its applications range from the creation of model cell membranes for studying cellular processes to its use as a key component in liposomal drug delivery systems.[1] The purity of DPPS is paramount, as impurities can significantly alter the physicochemical properties of membranes and affect the stability and efficacy of drug formulations. This guide provides an in-depth, objective comparison of thin-layer chromatography (TLC) with other analytical techniques for the validation of DPPS purity, supported by experimental data and protocols.

Section 1: The Fundamentals of DPPS Purity Assessment

The validation of DPPS purity involves the detection and quantification of any unwanted chemical species. Impurities in synthetic phospholipids can arise from the starting materials, side reactions during synthesis, or degradation during storage.[2][3][4] Common impurities include lysophospholipids (where one of the fatty acid chains is missing), free fatty acids, and stereochemical impurities.[3][4]

Why Thin-Layer Chromatography?

Thin-layer chromatography is a widely adopted technique for the separation and identification of lipids due to its simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.[5][6][7] The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat carrier) and a mobile phase (a solvent or mixture of solvents).[5] For phospholipids like DPPS, the separation is primarily based on the polarity of their head groups.[8]

Section 2: Experimental Protocol for DPPS Purity Validation by TLC

This section details a robust, self-validating protocol for the analysis of DPPS purity. The rationale behind each step is explained to ensure a deep understanding of the methodology.

Materials and Reagents:
  • High-Performance Thin-Layer Chromatography (HPTLC) silica gel 60 plates

  • DPPS standard (≥99% purity)

  • Chloroform, Methanol, Water, Ammonium Hydroxide (analytical grade)

  • Developing tank lined with filter paper

  • Sample application device (e.g., capillary tubes or automated spotter)

  • Visualization reagents:

    • Primuline spray (for non-destructive visualization)[9]

    • Molybdenum blue spray (for phosphorus-containing compounds)[10]

    • Ninhydrin spray (for primary amines)[10]

  • UV lamp

  • Heating plate

Step-by-Step Methodology:
  • Plate Activation: Activate the HPTLC plate by heating it at 110°C for 30 minutes. This removes adsorbed water from the silica gel, ensuring reproducible results.

  • Solvent System Preparation: Prepare the mobile phase. A common solvent system for general phospholipid separation is Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v).[11] This system effectively separates phospholipids based on the charge and polarity of their head groups.[8]

  • Chamber Equilibration: Line the developing tank with filter paper and add the mobile phase to a depth of about 0.5 cm. Close the tank and allow it to equilibrate for at least 30 minutes. This saturates the tank atmosphere with solvent vapors, leading to better and more uniform development of the chromatogram.

  • Sample Preparation: Dissolve the DPPS sample and the DPPS standard in chloroform to a concentration of 1-2 mg/mL.

  • Sample Application: Using a capillary tube or an automated spotter, apply 1-2 µL of the sample and standard solutions as small spots or narrow bands onto the HPTLC plate, about 1.5 cm from the bottom edge.

  • Chromatogram Development: Place the HPTLC plate in the equilibrated developing tank. Ensure the solvent level is below the sample spots.[5] Allow the mobile phase to ascend the plate until it is about 1 cm from the top.

  • Plate Drying: Remove the plate from the tank and mark the solvent front. Dry the plate in a fume hood to completely evaporate the mobile phase.

  • Visualization:

    • Non-destructive: Lightly spray the plate with a 0.05% solution of primuline in acetone/water (80:20 v/v) and view under UV light.[9] Phospholipids will appear as fluorescent spots. This allows for the subsequent extraction of the lipid spots for further analysis if needed.

    • Destructive:

      • Molybdenum Blue: Spray the plate with a molybdenum blue reagent.[10] Phosphorus-containing compounds, like DPPS and lysophospholipids, will appear as blue spots.[10]

      • Ninhydrin: Spray with a ninhydrin solution and heat at 100-110°C for 5-10 minutes.[10][11] Compounds with a primary amine group, such as DPPS and phosphatidylserine, will appear as purple or pink spots.[10]

Workflow Diagram:

TLC_Workflow A Plate Activation (110°C, 30 min) E Sample Application A->E B Solvent System Preparation (Chloroform:Methanol:NH4OH) C Chamber Equilibration (30 min) B->C F Chromatogram Development C->F D Sample Preparation (DPPS in Chloroform) D->E E->F G Plate Drying F->G H Visualization (UV/Staining) G->H I Data Analysis (Rf Calculation) H->I

Caption: Experimental workflow for TLC analysis of DPPS.

Section 3: Data Interpretation and Validation

The primary method for identifying compounds in TLC is by their Retention Factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[12]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected Results:

Under the described conditions, DPPS will appear as a single, well-defined spot. The presence of additional spots indicates impurities.

Compound Expected Rf Value (Approximate) Visualization with Molybdenum Blue Visualization with Ninhydrin
DPPS 0.1 - 0.2Positive (Blue)Positive (Purple/Pink)
Lysophosphatidylserine Lower than DPPSPositive (Blue)Positive (Purple/Pink)
Free Fatty Acids Higher than DPPSNegativeNegative
Other Phospholipids (e.g., PC, PE) VariesPositive (Blue)PE: Positive, PC: Negative

Note: Rf values are relative and can be influenced by experimental conditions such as temperature, humidity, and the specific batch of silica gel plates.[8]

System Validation:

A valid TLC system for purity assessment should demonstrate:

  • Specificity: The ability to separate the main component (DPPS) from potential impurities. This is confirmed by the appearance of distinct spots for different compounds.

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected. This can be determined by spotting serial dilutions of a known impurity.

TLC_Separation cluster_0 TLC Plate origin Origin solvent_front Solvent Front origin->solvent_front Migration spot1 DPPS spot2 Lyso-PS spot3 FFA

Caption: Principle of TLC separation of DPPS and impurities.

Section 4: Comparative Analysis of Purity Assessment Methods

While TLC is a valuable tool, other analytical techniques offer different advantages. The choice of method often depends on the specific requirements of the analysis, such as the need for quantification, high resolution, or structural elucidation.

Method Principle Advantages Disadvantages Application
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary and mobile phase.Simple, rapid, cost-effective, high throughput.[5][6]Lower resolution and sensitivity than HPLC, primarily qualitative.Routine purity checks, screening of multiple samples.
High-Performance Liquid Chromatography (HPLC) High-pressure separation on a column with a packed stationary phase.High resolution and sensitivity, quantitative.[13]More complex, expensive, lower throughput than TLC.Precise quantification of impurities, method validation.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Excellent for analyzing fatty acid composition after derivatization.Requires derivatization for non-volatile phospholipids, high temperatures can cause degradation.Determination of fatty acid profile of DPPS.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.Provides molecular weight and structural information.[14]Can be complex to interpret, often coupled with a separation technique (LC-MS, GC-MS).Identification of unknown impurities, confirmation of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with a magnetic field.Provides detailed structural information, can determine enantiomeric purity.[15]Lower sensitivity, requires highly pure samples and specialized equipment.Structural elucidation, determination of stereochemical purity.[15]

Decision-Making Framework:

Decision_Tree start Purity Assessment Needed q1 Qualitative Screening? start->q1 q2 Quantitative Analysis? q1->q2 No tlc Use TLC q1->tlc Yes q3 Structural ID Needed? q2->q3 No hplc Use HPLC q2->hplc Yes q4 Fatty Acid Profile? q3->q4 No ms Use MS/NMR q3->ms Yes gc Use GC q4->gc Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion: An Integrated Approach to Purity Validation

Thin-layer chromatography is an indispensable tool for the rapid and cost-effective initial assessment of DPPS purity. Its simplicity and high throughput make it ideal for routine quality control. However, for a comprehensive purity profile, especially in a regulatory context, a multi-faceted approach is recommended. HPLC is superior for precise quantification of impurities, while MS and NMR are invaluable for the definitive identification of unknown impurities and the assessment of stereochemical purity. By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a robust and efficient strategy for the validation of DPPS purity, ensuring the quality and reliability of their scientific work.

References

A Researcher's Comparative Guide to the Mass Spectrometry Analysis of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of lipidomics and membrane biology, the precise analysis of phospholipids is paramount. This guide provides an in-depth, objective comparison of mass spectrometry-based techniques for the characterization of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (PDPS), a vital, saturated phosphatidylserine. We will explore the nuances of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, benchmark their performance against alternative methods, and provide actionable experimental protocols.

Introduction to this compound (PDPS)

This compound, a phospholipid with two palmitic acid (16:0) tails, is a fundamental component of cellular membranes.[1] Its saturated nature imparts specific biophysical properties to lipid bilayers, influencing membrane fluidity and protein interactions. The serine headgroup, with its primary amine and carboxylic acid moieties, plays a crucial role in cell signaling pathways, including apoptosis, where its externalization on the cell surface acts as an "eat me" signal.[1] Given its biological significance and use in the formulation of liposomes for drug delivery, accurate and reliable analytical methods for its characterization are essential.[2]

Mass Spectrometry: The Gold Standard for PDPS Analysis

Mass spectrometry has emerged as the preeminent analytical tool for phospholipid analysis due to its unparalleled sensitivity, specificity, and ability to provide detailed structural information.[3] Unlike bulk analytical methods, mass spectrometry can distinguish between different phospholipid species based on their mass-to-charge ratio (m/z), offering a granular view of the lipidome.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical for the successful mass spectrometric analysis of phospholipids. "Soft" ionization methods are preferred as they minimize fragmentation of the analyte, preserving the intact molecular ion for detection.[4]

dot graph "Ionization_Techniques" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

MS [label="Mass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Soft_Ionization [label="Soft Ionization", fillcolor="#FBBC05", fontcolor="#202124"]; ESI [label="Electrospray Ionization (ESI)"]; MALDI [label="Matrix-Assisted Laser\nDesorption/Ionization (MALDI)"];

MS -> Soft_Ionization [label=" employs"]; Soft_Ionization -> ESI; Soft_Ionization -> MALDI; } Caption: Soft ionization methods in mass spectrometry.

Electrospray Ionization (ESI): ESI is a solution-based technique where the analyte is ionized directly from a liquid phase. It is particularly well-suited for coupling with liquid chromatography (LC) for the analysis of complex mixtures.[4] For phosphatidylserines like PDPS, ESI is typically performed in negative ion mode, which readily deprotonates the phosphate group, yielding a prominent [M-H]⁻ ion.[2]

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte.[4] MALDI is a rapid, high-throughput technique that is tolerant of salts and other impurities in the sample.[5]

Fragmentation Analysis: Unraveling the Structure of PDPS

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating the molecular ion and subjecting it to fragmentation, characteristic product ions are generated that provide information about the headgroup and fatty acyl chains.

Negative Ion Mode ESI-MS/MS of PDPS:

In negative ion mode, the most characteristic fragmentation of phosphatidylserines is the neutral loss of the serine headgroup, which corresponds to a loss of 87 Daltons (Da).[2] For PDPS, with a monoisotopic mass of approximately 735.5 Da, the deprotonated molecule [M-H]⁻ is observed at an m/z of 734.5. Upon collision-induced dissociation (CID), this precursor ion will readily lose the serine headgroup to produce a prominent product ion at m/z 647.5.

dot graph "ESI_Fragmentation" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Precursor [label="[M-H]⁻\nm/z 734.5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="[M-H-87]⁻\nm/z 647.5"]; Serine [label="Neutral Loss\nof Serine Headgroup\n(87 Da)"];

Precursor -> Product [label="CID"]; Precursor -> Serine [style=dashed]; } Caption: Negative ion ESI-MS/MS fragmentation of PDPS.

Further fragmentation can lead to the loss of the palmitoyl chains as either free fatty acids (palmitic acid, 256.2 Da) or ketenes.

Positive Ion Mode MALDI-TOF MS of PDPS:

In positive ion mode, PDPS is often detected as a sodiated adduct [M+Na]⁺. The fragmentation in positive mode can be more complex, but often involves the loss of the entire phosphoserine headgroup.

Below is a representative positive ion MALDI-TOF mass spectrum of a dipalmitoyl phosphatidylserine (DPPS), showcasing the prominent sodiated molecular ion.

(Note: A representative MALDI-TOF spectrum image would be inserted here in a full publication.)

Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality mass spectra. A common method for extracting phospholipids from biological matrices is the Bligh-Dyer method.[6]

Protocol for Lipid Extraction (Bligh-Dyer):

  • Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).

  • Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v).[3]

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for MS analysis (e.g., methanol or chloroform/methanol).

LC-MS/MS Protocol for PDPS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or Orbitrap mass spectrometer with an ESI source

Chromatographic Conditions: [3]

  • Column: C18 reversed-phase column

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: Linear gradient from 30% B to 100% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C

Mass Spectrometry Conditions (Negative Ion Mode): [2]

  • Ion Source: ESI

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Desolvation Temperature: 150 °C

  • Source Temperature: 80 °C

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor the transition of the precursor ion [M-H]⁻ at m/z 734.5 to the product ion at m/z 647.5 (neutral loss of 87 Da).[3]

MALDI-TOF Protocol for PDPS Analysis

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Sample Preparation: [7][8]

  • Prepare a stock solution of PDPS at 1 mg/mL in chloroform or methanol.

  • Prepare a matrix solution. 2,5-dihydroxybenzoic acid (DHB) is a common matrix for phospholipids, typically prepared at 10-30 mg/mL in a solvent like 60% methanol.[7][8]

  • Mix the PDPS solution with the matrix solution in a 1:1 to 1:10 ratio (analyte:matrix).

  • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry to form co-crystals.

Mass Spectrometry Conditions: [7]

  • Ion Source: MALDI

  • Mode: Positive or negative ion reflector mode

  • Laser: Nitrogen laser (337 nm)

  • Laser Fluence: Adjust to just above the ionization threshold to minimize fragmentation.

Performance Comparison with Alternative Techniques

While mass spectrometry is a powerful tool, other analytical techniques are also employed for phospholipid analysis. Here, we compare the performance of mass spectrometry with High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Thin-Layer Chromatography (TLC) with densitometry.

FeatureMass Spectrometry (LC-MS/MS)HPLC-ELSDTLC with Densitometry
Specificity Very High (can distinguish isomers)Moderate (separates by class)Low to Moderate
Sensitivity Very High (picomole to femtomole)Moderate (nanogram to microgram)[9]Low to Moderate (microgram)[10]
Quantitative Accuracy High (with internal standards)Moderate (non-linear response)[11]Moderate (variable staining)[10]
Structural Information High (fragmentation provides detailed structure)NoneNone
Throughput Moderate to HighModerateHigh
Cost HighModerateLow

HPLC-ELSD: This technique separates phospholipid classes based on their polarity, and the detector provides a response proportional to the mass of the analyte.[12] However, the response can be non-linear and varies between different lipid classes, making accurate quantification challenging without proper calibration for each class.[11] Furthermore, it provides no structural information beyond the chromatographic retention time.

TLC with Densitometry: TLC is a simple and cost-effective method for separating phospholipid classes.[13] After separation, the lipids are visualized using a staining reagent, and their abundance is estimated by measuring the density of the spots.[14] This method is generally less sensitive and quantitative than mass spectrometry and HPLC-ELSD.[10]

dot graph "Technique_Comparison" { layout=neato; node [shape=ellipse, style=filled, fontcolor="#202124"]; edge [color="#5F6368"];

MS [label="Mass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; HPLC_ELSD [label="HPLC-ELSD", fillcolor="#FBBC05", pos="-1.5,0!"]; TLC [label="TLC-Densitometry", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,0!"];

MS -> HPLC_ELSD [label="Higher Specificity\n& Sensitivity"]; MS -> TLC [label="Superior Structural Info\n& Quantification"]; HPLC_ELSD -> TLC [label="Better Resolution\n& Quantification"]; } Caption: Hierarchical comparison of analytical techniques.

Conclusion: The Unrivaled Power of Mass Spectrometry

For the in-depth analysis of this compound, mass spectrometry, particularly when coupled with liquid chromatography, stands as the superior analytical choice. Its ability to provide precise molecular weight, detailed structural information through fragmentation, and accurate quantification surpasses the capabilities of alternative methods like HPLC-ELSD and TLC-densitometry. While ESI and MALDI each offer distinct advantages in terms of sample introduction and throughput, both are powerful tools for the sensitive and specific characterization of PDPS. By understanding the principles behind these techniques and employing robust experimental protocols, researchers can confidently and accurately unravel the complexities of this vital phospholipid in their scientific investigations.

References

A Comparative Guide to Synthetic vs. Natural 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced drug delivery systems and membrane biophysics research, the choice of phospholipids is a critical determinant of experimental outcomes and therapeutic efficacy. Among these, 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS), an anionic phospholipid, plays a pivotal role in the formulation of liposomes and artificial membranes.[1] This guide provides an in-depth comparative analysis of synthetic and natural DPPS, offering a comprehensive overview of their physicochemical properties, purity profiles, stability, and performance in biological systems. Through a detailed examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.

Introduction: The Significance of DPPS in Scientific Research

This compound is a phospholipid characterized by a glycerol backbone, two palmitic acid chains, and a phosphoserine head group.[2] Its anionic nature at physiological pH is crucial for its role in various biological processes and its utility in pharmaceutical formulations.[3] DPPS is integral to the structure and function of cell membranes and is particularly important in the development of liposomal drug delivery systems, where it can influence vesicle stability, surface charge, and interaction with target cells.[4][5] The choice between synthetic and naturally derived DPPS can have profound implications for the reproducibility of research and the performance of drug products.

Physicochemical Characterization: A Head-to-Head Comparison

The origin of DPPS, whether through chemical synthesis or extraction from natural sources, dictates its fundamental physicochemical properties. Synthetic DPPS offers high purity and a well-defined molecular structure, while natural DPPS, typically derived from sources like bovine cortex, presents a more heterogeneous composition.[3][6]

PropertySynthetic DPPSNatural DPPS
Purity High (typically ≥99%)[7]Variable, depends on purification[8]
Fatty Acid Composition Homogeneous (C16:0 at sn-1 and sn-2)Heterogeneous (mixture of fatty acids)[9]
Stereochemistry Defined (racemic or enantiomerically pure)L-serine, but with mixed fatty acids
Potential Contaminants Residual solvents, catalystsOther lipids, proteins, endotoxins[10]
Lot-to-Lot Consistency HighCan be variable
Purity and Composition Analysis

The purity and composition of DPPS are paramount for consistent and reliable experimental results. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a powerful technique for separating and quantifying different phospholipid classes.[1][11]

Experimental Protocol: HPLC Analysis of DPPS Purity

This protocol outlines a method for the analysis of DPPS purity using HPLC with ELSD.

  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of the DPPS sample (synthetic or natural) in 1 mL of a chloroform:methanol (2:1, v/v) solution.

    • Further dilute the sample with the mobile phase to a final concentration of 100 µg/mL.

  • HPLC Conditions:

    • Column: Silica-based column (e.g., Spherisorb, 10 cm)

    • Mobile Phase: A gradient of hexane, isopropanol, and water. A simplified ternary mobile phase can be used to separate major phospholipid classes.[1]

    • Flow Rate: 1.25 mL/min

    • Detector: Evaporative Light Scattering Detector (ELSD) with a drift tube temperature of 105°C and nitrogen gas flow of 2.5 L/min.[1]

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of DPPS as the percentage of the main peak area relative to the total peak area.

Graphviz Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh DPPS Sample B Dissolve in Chloroform:Methanol A->B C Dilute with Mobile Phase B->C D Inject Sample C->D E Separation on Silica Column D->E F Detection by ELSD E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Caption: Workflow for HPLC purity analysis of DPPS.

Structural Confirmation and Fatty Acid Profiling

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) provides detailed structural information and allows for the identification and quantification of different fatty acid species within the DPPS molecule.[12] For natural DPPS, this is crucial for understanding the heterogeneity of the sample.

Experimental Protocol: LC-MS/MS Analysis of DPPS

This protocol provides a general framework for the LC-MS/MS analysis of DPPS.

  • Sample Preparation:

    • Extract lipids from the sample using a modified Folch method.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile/isopropanol/water).

  • LC-MS/MS Conditions:

    • LC System: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of aqueous ammonium formate/formic acid and an organic solvent mixture (e.g., acetonitrile/isopropanol).[12]

    • MS System: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) operated in both positive and negative ion modes.

    • MS/MS Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ions and obtain characteristic fragment ions for structural elucidation.

  • Data Analysis:

    • Identify the precursor ion corresponding to DPPS.

    • Analyze the fragmentation pattern to confirm the headgroup and identify the fatty acyl chains.

    • Quantify the different fatty acid species in natural DPPS by comparing their peak intensities.

Chiral Purity

The stereochemistry of the phosphoserine headgroup is critical for biological recognition and function. Synthetic DPPS can be produced as a racemic mixture or as a specific enantiomer, while natural DPPS is expected to be in the L-configuration. Chiral HPLC can be employed to determine the enantiomeric purity of DPPS.[4]

Thermal Behavior and Stability

The thermal properties of DPPS are important for the design and stability of liposomal formulations. Differential Scanning Calorimetry (DSC) is a key technique to study the phase transition behavior of phospholipids.

Experimental Protocol: DSC Analysis of DPPS Liposomes

This protocol describes the preparation of liposomes and their analysis by DSC.

  • Liposome Preparation (Thin-Film Hydration Method):

    • Dissolve a known amount of DPPS in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with a buffer solution (e.g., PBS, pH 7.4) at a temperature above the phase transition temperature of DPPS.

    • Extrude the liposome suspension through polycarbonate membranes of defined pore size to obtain unilamellar vesicles.

  • DSC Analysis:

    • Load the liposome suspension into a DSC sample pan.

    • Use the hydration buffer as a reference.

    • Scan the sample and reference over a defined temperature range (e.g., 20°C to 80°C) at a constant heating rate (e.g., 1°C/min).

  • Data Analysis:

    • Determine the main phase transition temperature (Tm) from the peak of the endothermic transition.

    • Calculate the enthalpy of the transition (ΔH) from the area under the peak.

Graphviz Diagram: DSC Analysis Workflow

DSC_Workflow cluster_liposome Liposome Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis A Dissolve DPPS B Form Thin Film A->B C Hydrate Film B->C D Extrude C->D E Load Sample & Reference D->E F Temperature Scan E->F G Determine Tm F->G H Calculate ΔH G->H

Caption: Workflow for DSC analysis of DPPS liposomes.

Stability Under Stress Conditions

Forced degradation studies are essential to understand the stability of DPPS under various stress conditions, such as exposure to heat, light, acid, base, and oxidation.[13] These studies help in identifying potential degradation products and establishing appropriate storage conditions.

Performance in Biological Systems

The ultimate test of a phospholipid for drug delivery applications is its performance in a biological context. The source of DPPS can influence the in vitro and in vivo behavior of liposomes.

In Vitro Cellular Uptake

The interaction of DPPS-containing liposomes with cells is a critical factor in drug delivery. The purity and fatty acid composition of DPPS can affect cellular uptake mechanisms and efficiency.

Experimental Protocol: In Vitro Cellular Uptake of DPPS Liposomes

This protocol outlines a method to compare the cellular uptake of liposomes formulated with synthetic versus natural DPPS.

  • Cell Culture:

    • Culture a relevant cell line (e.g., Caco-2 for oral delivery, or a cancer cell line for targeted therapy) to confluency.

  • Liposome Preparation:

    • Prepare fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye) with either synthetic or natural DPPS.

  • Uptake Assay:

    • Incubate the cells with the liposomal formulations for a defined period.

    • Wash the cells to remove non-internalized liposomes.

    • Lyse the cells and measure the fluorescence intensity using a plate reader or quantify uptake using flow cytometry or fluorescence microscopy.

  • Data Analysis:

    • Compare the fluorescence intensity between cells treated with liposomes containing synthetic versus natural DPPS to determine relative uptake efficiency.

In Vivo Biodistribution

The in vivo fate of liposomes is a key determinant of their therapeutic efficacy and toxicity. The source of DPPS can impact the circulation time and organ distribution of liposomes.[14]

Conclusion and Recommendations

The choice between synthetic and natural this compound is a critical decision that should be guided by the specific requirements of the application.

  • For applications requiring high purity, well-defined composition, and excellent lot-to-lot consistency, synthetic DPPS is the preferred choice. This is particularly important for the development of parenteral drug products where stringent regulatory standards must be met.[3]

  • Natural DPPS may be a cost-effective option for some research applications where the heterogeneity of the fatty acid composition is not a critical factor. However, researchers must be aware of the potential for variability between batches and the presence of impurities that could influence experimental outcomes.[8]

Ultimately, a thorough characterization of the chosen DPPS using the analytical techniques outlined in this guide is essential to ensure the quality, consistency, and reliability of research and drug development efforts.

References

A Head-to-Head Comparison for Formulation Scientists: DPPS vs. DPPC in Lipid-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Understanding the Critical Differences Between 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

In the realm of lipid-based drug delivery systems, the choice of phospholipids is a critical determinant of a formulation's ultimate success. Among the myriad of available options, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) has long been a workhorse, valued for its biocompatibility and well-characterized properties. However, for formulations requiring specific surface charge characteristics and altered membrane dynamics, 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) presents a compelling alternative. This guide provides a detailed, evidence-based comparison of these two structurally similar yet functionally distinct phospholipids to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

At a Glance: Key Differentiators

While both DPPS and DPPC share identical dipalmitoyl acyl chains, their polar headgroups are the source of their profound differences in physicochemical behavior. DPPC possesses a zwitterionic phosphocholine headgroup, rendering it electrically neutral at physiological pH. In contrast, DPPS features an anionic phosphoserine headgroup, conferring a net negative charge to lipid bilayers and liposomes. This fundamental distinction in charge governs a cascade of downstream properties, from membrane packing and phase behavior to interactions with biological moieties.

PropertyDPPS (1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine)DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)Significance in Formulation
Headgroup Phospho-L-serine[1][2][3]Phosphocholine[4][5][6]Determines surface charge, intermolecular interactions, and biological identity.
Charge Anionic (net negative)[1][2]Zwitterionic (neutral)[4][6]Influences liposome stability, protein adsorption, and cellular uptake pathways.
Phase Transition Temp (Tm) ~54°C[7][8]~41°C[9][10][11][12][13][14][15][16][17]Dictates membrane fluidity at physiological temperatures and is crucial for thermosensitive release strategies.
Zeta Potential Highly negativeNear-neutral to slightly negative[18][19][20][21][22]A key indicator of colloidal stability; highly charged surfaces can prevent aggregation.
Membrane Rigidity More rigid headgroup region[7]Less rigid headgroup regionAffects drug retention and release kinetics.

Delving Deeper: A Comparative Analysis

Molecular Structure and its Implications

The seemingly subtle difference in the headgroup—a serine versus a choline moiety—has profound implications for membrane architecture. The phosphoserine headgroup of DPPS, with its carboxyl and amine groups, can participate in a network of intermolecular hydrogen bonds, leading to a more rigid and tightly packed headgroup region compared to the phosphocholine headgroup of DPPC.[7] This increased rigidity contributes to the higher phase transition temperature of DPPS.

Diagram: Molecular Structures of DPPS and DPPC

cluster_DPPS DPPS cluster_DPPC DPPC DPPS_node 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine DPPS_head Anionic Headgroup (Phosphoserine) DPPS_node->DPPS_head Polar Region DPPS_tails Saturated Acyl Chains (Dipalmitoyl) DPPS_node->DPPS_tails Nonpolar Region DPPC_node 1,2-dipalmitoyl-sn-glycero-3-phosphocholine DPPC_head Zwitterionic Headgroup (Phosphocholine) DPPC_node->DPPC_head Polar Region DPPC_tails Saturated Acyl Chains (Dipalmitoyl) DPPC_node->DPPC_tails Nonpolar Region

Caption: Structural comparison of DPPS and DPPC, highlighting the difference in their polar headgroups.

Thermotropic Behavior: The Significance of Phase Transition

The gel-to-liquid crystalline phase transition temperature (Tm) is a cornerstone of lipid characterization. DPPC's Tm of approximately 41°C means that at physiological temperature (37°C), it exists in a more ordered, gel-like state, which can be advantageous for creating stable, low-permeability membranes for sustained drug release.[21][23] This property is also exploited in thermosensitive liposomes, which are designed to release their payload when heated to their Tm.[16][23]

In contrast, DPPS exhibits a significantly higher Tm of around 54°C.[7][8] This indicates that at physiological temperatures, DPPS membranes are even more rigid and less permeable than their DPPC counterparts. This enhanced rigidity can be beneficial for maximizing drug retention but may necessitate the inclusion of other lipids to modulate membrane fluidity for certain applications.

Differential Scanning Calorimetry (DSC) is the gold standard for determining the Tm of lipid formulations. A typical DSC thermogram for pure DPPC liposomes shows a sharp endothermic peak at its Tm.[13][20] The inclusion of DPPS in a DPPC membrane has been shown to broaden this transition, indicating a decrease in the cooperativity of the phase transition.[11]

Surface Charge and Colloidal Stability

The zeta potential of a liposomal formulation is a critical indicator of its colloidal stability. Particles with a high absolute zeta potential (typically > |30| mV) tend to repel each other, preventing aggregation and increasing shelf-life.

DPPC liposomes, being zwitterionic, generally exhibit a near-neutral or slightly negative zeta potential in low ionic strength solutions.[3][18][24] This can sometimes be insufficient to prevent aggregation, especially at high concentrations or in the presence of certain ions.

Conversely, the anionic nature of DPPS imparts a high negative zeta potential to liposomes. This strong negative surface charge provides excellent electrostatic stabilization, making DPPS-containing liposomes highly resistant to aggregation. This is a significant advantage for developing stable, injectable formulations.

Performance in Drug Delivery Applications

Drug Encapsulation and Release

The choice between DPPS and DPPC can significantly impact drug encapsulation efficiency (EE) and release kinetics, particularly for charged drug molecules. The anionic surface of DPPS liposomes can enhance the encapsulation of cationic drugs through electrostatic interactions.

The rigidity of the lipid bilayer is also a key factor. The more rigid nature of both DPPC and DPPS membranes at physiological temperature contributes to slower drug release profiles.[21] However, the even greater rigidity of DPPS membranes may lead to further sustained release, which can be desirable for long-acting formulations. For thermosensitive applications, the lower Tm of DPPC makes it a more suitable primary lipid.[23]

Protein Interactions and the Biological Fate

Upon administration, liposomes are rapidly coated with plasma proteins, forming a "protein corona" that dictates their biological fate. The composition of this protein corona is heavily influenced by the liposome's surface properties, including charge.

Neutral or near-neutral DPPC liposomes tend to adsorb a variety of proteins, which can lead to recognition by the mononuclear phagocyte system (MPS) and rapid clearance from circulation.[18] The highly negative surface of DPPS-containing liposomes will interact differently with plasma proteins. While it may repel some negatively charged proteins like albumin, it can attract positively charged proteins, leading to a distinct protein corona and potentially different circulation times and biodistribution profiles.

Experimental Protocols: A Guide to Comparative Characterization

To empirically evaluate the differences between DPPS and DPPC in your own formulations, the following experimental workflows are recommended.

I. Liposome Preparation: Thin-Film Hydration Method

This is a robust and widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized.[4][25]

  • Lipid Film Formation: Dissolve DPPS or DPPC (and any other lipid components) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add an aqueous buffer (containing the hydrophilic drug, if applicable) pre-heated to a temperature above the lipid's Tm (e.g., >60°C for DPPS, >45°C for DPPC).

  • Vesicle Formation: Agitate the flask to hydrate the lipid film, leading to the formation of MLVs.

  • Sizing (Optional but Recommended): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to probe sonication or, preferably, extrusion through polycarbonate membranes with defined pore sizes.[19][26]

Diagram: Liposome Preparation Workflow

A Dissolve Lipids in Organic Solvent B Rotary Evaporation (Lipid Film Formation) A->B C Vacuum Drying B->C D Hydration with Aqueous Buffer C->D E Formation of Multilamellar Vesicles (MLVs) D->E F Extrusion or Sonication (Sizing) E->F G Unilamellar Vesicles (LUVs/SUVs) F->G

Caption: A typical workflow for preparing unilamellar liposomes using the thin-film hydration method followed by sizing.

II. Physicochemical Characterization
  • Particle Size and Zeta Potential:

    • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

    • Procedure: Dilute the liposome suspension in an appropriate buffer and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Expected Outcome: DPPS liposomes will exhibit a significantly more negative zeta potential than DPPC liposomes. A PDI < 0.3 is generally considered acceptable for a monodisperse population.[2]

  • Phase Transition Analysis:

    • Technique: Differential Scanning Calorimetry (DSC).

    • Procedure: Place a known concentration of the liposome suspension in a DSC sample pan and scan across a temperature range that encompasses the expected Tm (e.g., 20°C to 70°C).

    • Expected Outcome: A sharp endothermic peak will be observed at the Tm. The Tm for DPPS will be significantly higher than for DPPC.[9][11]

III. Drug Encapsulation and Release Studies
  • Encapsulation Efficiency (EE%):

    • Procedure:

      • Separate the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or dialysis.

      • Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.

      • Calculate EE% using the formula: (Amount of encapsulated drug / Total amount of drug) x 100.

  • In Vitro Drug Release:

    • Procedure:

      • Place the drug-loaded liposomes in a dialysis bag against a large volume of release buffer at 37°C with gentle stirring.

      • At predetermined time points, collect samples from the release buffer and quantify the amount of released drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Expected Outcome: Both formulations will likely show sustained release, with DPPS potentially exhibiting a slower release rate due to its higher membrane rigidity.

Conclusion: Making the Right Choice for Your Formulation

The decision to use DPPS or DPPC is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific requirements of the drug delivery system.

  • Choose DPPC when:

    • A neutral surface charge is desired.

    • The formulation is intended for thermosensitive release applications, leveraging its lower Tm.

    • A well-established, biocompatible lipid with extensive regulatory precedence is preferred.

  • Choose DPPS when:

    • A negative surface charge is required to enhance colloidal stability through electrostatic repulsion.

    • Encapsulation of cationic drugs is a primary goal.

    • A more rigid membrane with lower permeability and potentially more sustained release is needed.

By understanding the fundamental differences in their molecular structure and how these translate into distinct physicochemical and biological properties, researchers can harness the unique attributes of both DPPS and DPPC to design more effective and stable lipid-based drug delivery systems.

References

A Comparative Guide to the Structural Elucidation of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural confirmation of phospholipids is a critical step in ensuring the quality, efficacy, and safety of lipid-based formulations and research materials. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS), a key component in various biological and pharmaceutical systems.

The Central Role of DPPS and the Imperative for Structural Verification

This compound is a phospholipid characterized by a glycerol backbone, two palmitic acid chains at the sn-1 and sn-2 positions, and a phosphoserine headgroup at the sn-3 position. Its amphipathic nature allows it to form stable lipid bilayers, making it a valuable component in the preparation of liposomes for drug delivery and in studies of membrane dynamics. Given its multifaceted applications, unambiguous confirmation of its molecular structure is paramount.

This guide will navigate the intricacies of utilizing NMR spectroscopy as a primary tool for the complete structural assignment of DPPS, while also providing a comparative analysis with mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

NMR Spectroscopy: A Definitive Approach for DPPS Structural Elucidation

NMR spectroscopy stands as a uniquely powerful, non-destructive technique that provides a holistic view of the molecular architecture of DPPS. Through a suite of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC) experiments, a complete and unambiguous assignment of every atom in the molecule can be achieved.

Deciphering the DPPS Structure with a Multi-Nuclear NMR Strategy

A comprehensive NMR analysis of DPPS involves the acquisition and interpretation of several spectra, each providing a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): This is often the starting point for structural analysis. The ¹H NMR spectrum of DPPS reveals distinct signals for protons in different chemical environments. Key regions include the fatty acid chain protons (terminal methyl, methylene chain, and α- and β-methylene protons), the glycerol backbone protons, and the protons of the serine headgroup. The integration of these signals provides quantitative information about the number of protons in each environment.

  • ¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR, ¹³C NMR provides crucial information about the carbon skeleton of the molecule.[1] Distinct signals are observed for the carbonyl carbons of the ester linkages, the carbons of the glycerol backbone, the carbons of the fatty acid chains, and the carbons of the serine headgroup. This allows for the confirmation of the number and types of carbon atoms present.

  • ³¹P NMR (Phosphorus-31 NMR): As DPPS contains a single phosphorus atom, ³¹P NMR is a highly specific and sensitive technique for probing the chemical environment of the phosphate group.[1] The chemical shift of the ³¹P signal can provide information about the ionization state and intermolecular interactions of the phosphoserine headgroup. For phosphatidylserine, a single peak is expected, and its precise chemical shift is sensitive to factors like pH and the presence of metal ions.[2][3]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, typically over two to three bonds. For DPPS, COSY is invaluable for tracing the connectivity of protons within the glycerol backbone and the serine headgroup, as well as along the fatty acid chains. For example, it allows for the unambiguous assignment of the sn-1, sn-2, and sn-3 protons of the glycerol moiety by observing their correlations.[4][5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms.[6] By mapping the ¹H signals to their corresponding ¹³C signals, HSQC provides definitive assignments for all protonated carbons in the DPPS molecule. This is particularly useful for resolving ambiguities in the crowded methylene region of the ¹H spectrum.

Visualizing the NMR Workflow for DPPS Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation DPPS DPPS Sample Solvent CDCl3/MeOD/Buffer DPPS->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1 1H NMR NMR_Spec->H1 C13 13C NMR NMR_Spec->C13 P31 31P NMR NMR_Spec->P31 COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC Processing Spectral Processing H1->Processing C13->Processing P31->Processing COSY->Processing HSQC->Processing Assignment Signal Assignment Processing->Assignment Structure Final Structure Assignment->Structure

Caption: Workflow for NMR-based structural elucidation of DPPS.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and can be advantageous in specific contexts.

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Detailed 3D structure, atomic connectivity, stereochemistry, quantitation.[1]Molecular weight, elemental composition, fragmentation patterns for substructure identification.[7][8]Purity, separation of lipid classes, quantification.[9][10]
Strengths Unambiguous structure determination, non-destructive.[11]High sensitivity (sub-picomole), rapid analysis.[11]Excellent for purity assessment and quantification of known compounds.[9]
Weaknesses Lower sensitivity, longer acquisition times, potential for signal overlap.[1]Provides limited information on stereochemistry and isomeric differentiation, potential for ion suppression.Does not provide structural information beyond retention time comparison with standards.
Sample Requirements Milligram quantities, soluble sample.Microgram to nanogram quantities.Microgram quantities, soluble sample.
Typical Application Primary technique for de novo structure elucidation and confirmation.Molecular weight confirmation, identification in complex mixtures, lipidomics.Quality control, purity analysis, formulation analysis.
Mass Spectrometry (MS) in DPPS Analysis

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a powerful tool for determining the molecular weight of DPPS. Tandem MS (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. For phosphatidylserine, characteristic fragmentation includes the neutral loss of the serine headgroup (87 Da) and the loss of the fatty acyl chains.[7][8] This allows for the confirmation of the headgroup and the identification of the fatty acid constituents. However, MS alone cannot definitively determine the positions of the fatty acids on the glycerol backbone (sn-1 vs. sn-2) or provide information on the stereochemistry of the glycerol and serine moieties.

High-Performance Liquid Chromatography (HPLC) for DPPS Purity Assessment

HPLC, often coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is an excellent method for assessing the purity of a DPPS sample and for separating it from other lipids.[9][10] By comparing the retention time of the sample to that of a known standard, the identity of the compound can be suggested. However, HPLC does not provide direct structural information. Its primary role in the context of structural elucidation is to confirm the sample's purity prior to more detailed analysis by NMR or MS.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the DPPS sample.

    • Dissolve the sample in a solvent system suitable for phospholipids, such as a mixture of deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD) (e.g., 2:1 v/v). For improved resolution, a buffered aqueous solution can be added to create a two-phase system or a micellar solution.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment with a 30° or 45° pulse angle.

    • Acquire data over a spectral width of approximately 12 ppm.

    • Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire data over a spectral width of approximately 200 ppm.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance and lower gyromagnetic ratio of ¹³C.

  • ³¹P NMR Acquisition:

    • Use a proton-decoupled single-pulse experiment.

    • Acquire data over a spectral width of approximately 50 ppm.

    • A relaxation delay of 5-10 seconds is typically sufficient.

    • Usually, 128-256 scans provide a high-quality spectrum.

  • 2D COSY Acquisition:

    • Use a gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Acquire data with a spectral width of approximately 10 ppm in both dimensions.

    • Typically, 256-512 increments in the indirect dimension and 8-16 scans per increment are sufficient.

  • 2D HSQC Acquisition:

    • Use a gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Set the spectral width in the ¹H dimension to ~10 ppm and in the ¹³C dimension to ~160 ppm.

    • Acquire data with 256-512 increments in the indirect dimension and 16-32 scans per increment.

Protocol 2: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of DPPS (e.g., 10 µg/mL) in a solvent such as methanol or a chloroform/methanol mixture.

    • An acidic or basic modifier may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes. For phosphatidylserine, the negative ion mode is often more informative.[7][8]

    • For MS/MS analysis, select the parent ion of interest and apply collision-induced dissociation (CID) to generate fragment ions.

Protocol 3: HPLC-ELSD Analysis
  • Chromatographic Conditions:

    • Use a normal-phase silica or diol column.

    • Employ a gradient elution with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or isooctane), a polar solvent (e.g., isopropanol), and an aqueous component.[9][12]

    • Set the ELSD drift tube temperature and nebulizer gas flow according to the manufacturer's recommendations.

  • Analysis:

    • Inject a known concentration of the DPPS sample.

    • Identify the peak corresponding to DPPS by comparing its retention time to a standard.

    • Quantify the purity by measuring the peak area relative to the total area of all peaks.

Conclusion: An Integrated Approach for Definitive Structural Confirmation

For the unequivocal structural elucidation of this compound, NMR spectroscopy is the gold standard, providing a complete and detailed picture of the molecule's architecture. While mass spectrometry offers high sensitivity for molecular weight determination and confirmation of key structural motifs, and HPLC excels at purity assessment, neither can replace the comprehensive structural information provided by a suite of NMR experiments. Therefore, for researchers and professionals in drug development, an integrated analytical approach is recommended. This involves using HPLC to establish purity, MS to confirm molecular weight and fatty acid composition, and a full complement of NMR experiments for definitive and unambiguous structural confirmation. This rigorous approach ensures the highest level of confidence in the identity and quality of DPPS for its intended applications.

References

A Comparative Guide to L-Serine vs. D-Serine Headgroups in Dipalmitoylphosphatidylserine (DPPS)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Subtle Power of Chirality in Membrane Biology

Phosphatidylserine (PS) is a crucial anionic phospholipid, most famously known for its role as a key "eat-me" signal on the surface of apoptotic cells and its involvement in cellular signaling pathways.[1] In mammalian cell membranes, PS is typically sequestered in the inner leaflet of the plasma membrane, and its exposure on the outer leaflet triggers significant physiological responses, including blood coagulation and phagocytosis.[2][3] The structure of PS features a glycerol backbone, two fatty acid tails (in this case, dipalmitoyl chains), and a polar headgroup consisting of a phosphate group linked to the amino acid serine.

While L-serine is the overwhelmingly predominant enantiomer used in protein synthesis and lipid biosynthesis in nature, its mirror image, D-serine, has emerged from relative obscurity to be recognized as a critical neuromodulator, acting as a co-agonist at NMDA receptors in the brain.[4][5][6][7] This fundamental difference in the biological roles of free L- and D-serine raises a critical question for membrane biophysicists and drug developers: How does the stereochemistry of the serine headgroup in dipalmitoylphosphatidylserine (DPPS)—L-DPPS versus D-DPPS—affect the properties of the lipid bilayer and its biological interactions?

This guide provides an in-depth comparison of L-DPPS and D-DPPS, synthesizing experimental findings to elucidate how a simple change in chirality at the headgroup can cascade into significant alterations in membrane biophysics, protein interactions, and cellular responses.

Molecular Structure: A Mirror Image with Profound Consequences

The fundamental difference between L-DPPS and D-DPPS lies in the three-dimensional arrangement of the atoms in the serine headgroup. They are non-superimposable mirror images of each other, a property known as chirality. While naturally occurring phospholipids in bacteria and eukaryotes are almost exclusively built from the L-chiral form, the existence of stereospecific enzymes and biological effects related to D-amino acids necessitates a deeper look into the impact of this chirality within the membrane context.[8]

G cluster_L L-Dipalmitoylphosphatidylserine (L-DPPS) cluster_D D-Dipalmitoylphosphatidylserine (D-DPPS) L_Head L-Serine Headgroup (Natural Isomer) L_Glycerol sn-Glycerol Backbone L_Head->L_Glycerol Phosphate Linker D_Head D-Serine Headgroup (Synthetic Isomer) L_Head->D_Head   Chiral Mirror Images    L_Tails Dipalmitoyl Acyl Chains L_Glycerol->L_Tails D_Glycerol sn-Glycerol Backbone D_Head->D_Glycerol Phosphate Linker D_Tails Dipalmitoyl Acyl Chains D_Glycerol->D_Tails

Caption: Molecular organization of L-DPPS vs. D-DPPS isomers.

Biophysical Properties: How Chirality Shapes the Membrane Landscape

The orientation of the amine and carboxyl groups in the serine headgroup dictates the network of hydrogen bonds and electrostatic interactions at the membrane-water interface. These subtle molecular differences translate into measurable changes in the collective biophysical properties of the lipid bilayer.

While comprehensive studies directly comparing the thermotropic phase behavior of pure L-DPPS and D-DPPS are not extensively documented in the reviewed literature, principles derived from studies on free amino acids and other chiral lipids allow for informed analysis. For instance, racemic DL-serine crystals exhibit stronger intermolecular hydrogen bonds and are less soluble than their pure L- or D-enantiomer counterparts, suggesting that heterochiral interactions can be thermodynamically distinct from homochiral ones.[9] This principle may extend to the lipid headgroups, influencing membrane packing and phase transitions.

Table 1: Comparative Analysis of L-DPPS vs. D-DPPS Membrane Properties

PropertyL-DPPS (Natural)D-DPPS (Unnatural)Experimental Rationale & Causality
Lipid Packing Tighter lateral interactions in certain phases.[10]Potentially altered packing due to different headgroup orientation and H-bonding network.The stereochemistry of the headgroup influences the optimal arrangement of adjacent lipid molecules, affecting lateral forces and packing density.
Phase Behavior Forms characteristic gel (Lβ) and liquid crystalline (Lα) phases.[10]Expected to exhibit similar phases but potentially with shifted transition temperatures (Tm).Changes in intermolecular hydrogen bonding and hydration at the headgroup can alter the energy required to transition from an ordered to a disordered state.
Hydration Shell Well-hydrated headgroup with water penetrating towards the glycerol moiety.[10]Hydration is likely similar, but the specific geometry of water-lipid H-bonds will differ.The spatial arrangement of H-bond donors and acceptors (amine, carboxyl, phosphate) dictates the structure of the surrounding water molecules.
Protein Interaction Exhibits stereospecific binding to various proteins (e.g., coagulation factors, PKC).[1][2]Shows altered or inhibited binding to proteins evolved to recognize the L-isomer.[2]Protein binding pockets are chiral and have evolved to recognize the specific 3D conformation of L-PS, leading to high stereoselectivity.

Stereospecific Interactions and Biological Consequences

The most dramatic differences between L-DPPS and D-DPPS emerge in their interactions with the chiral machinery of biology—proteins. Life has evolved to recognize and interact with L-phosphatidylserine specifically.

Case Study 1: Blood Coagulation

The initiation of the blood coagulation cascade is highly dependent on the presence of anionic phospholipids, primarily PS.[2] An elegant study involving the chemical synthesis of all four possible stereoisomers of PS demonstrated that the activity of the Tissue Factor-Factor VIIa (TF-FVIIa) coagulation initiation complex is stereoselective.[2] The study revealed that alterations to the chirality of either the serine headgroup or the glycerol backbone reduced the procoagulant activity of the complex, highlighting the importance of optimal protein-lipid interactions that are dependent on the natural L-configuration.[2]

Case Study 2: Platelet Function

A direct comparison of the effects of exogenous L-PS versus D-PS on platelet function revealed starkly different outcomes.[3] While both isomers were incorporated into platelet membranes to a similar extent, their downstream effects diverged significantly:

  • D-PS Enrichment: In otherwise unstimulated platelets, the uptake of D-PS induced the secretion of granules and the production of Platelet-Activating Factor (PAF).[3]

  • L-PS Enrichment: Conversely, the uptake of the natural L-PS isomer had an inhibitory effect, decreasing both δ-granule secretion and the amount of PAF manufactured.[3]

This finding is profound, as it suggests that the D-isomer not only fails to replicate the function of the L-isomer but actively triggers an opposing cellular response. This could be due to D-PS disrupting the native stereospecific interactions that regulate platelet quiescence or by initiating a novel, non-physiological signaling cascade.

Experimental Methodologies for Characterization

To dissect the differences between L- and D-DPPS, researchers employ a suite of biophysical and computational techniques. Each provides a unique piece of the puzzle, from bulk thermodynamic properties to atomic-level structural details.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermotropic phase behavior of lipid vesicles, specifically the main phase transition temperature (Tm) from the gel (Lβ) to the liquid-crystalline (Lα) phase.

Step-by-Step Methodology:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) of pure L-DPPS and D-DPPS by hydrating a dry lipid film with buffer above its Tm.

  • Sample Loading: Accurately load a known amount of the lipid dispersion into a DSC sample pan. Use buffer as a reference.

  • Thermal Scan: Heat the sample and reference pans at a constant rate (e.g., 1-2°C/min) over a temperature range that brackets the expected phase transition.

  • Data Analysis: The phase transition is observed as an endothermic peak on the thermogram. The peak's apex corresponds to the Tm, and the area under the peak corresponds to the transition enthalpy (ΔH).

  • Comparison: Compare the Tm and ΔH values for L-DPPS and D-DPPS to quantify differences in thermal stability.

G A Prepare L-DPPS & D-DPPS Liposomes B Load Samples into DSC Pans A->B C Perform Thermal Scan (Heating/Cooling Cycles) B->C D Acquire Thermogram (Heat Flow vs. Temp) C->D E Analyze Tm & ΔH for each isomer D->E F Compare Biophysical Properties E->F

Caption: Workflow for DSC analysis of DPPS isomers.

Protocol 2: X-Ray Diffraction (XRD)

XRD provides detailed structural information about the organization of lipids in a bilayer, including the bilayer thickness (d-spacing) and the lateral packing of the acyl chains.[11][12]

Step-by-Step Methodology:

  • Sample Preparation: Prepare oriented multilayer samples of L-DPPS and D-DPPS on a solid substrate (e.g., glass or silicon wafer).

  • Hydration: Hydrate the samples in a chamber with controlled relative humidity and temperature.

  • Data Acquisition: Mount the sample in an X-ray diffractometer.[13]

    • Small-Angle X-ray Scattering (SAXS): Collect diffraction patterns at small angles to measure the lamellar repeat distance (d-spacing), which relates to the bilayer thickness plus the inter-bilayer water layer.[14]

    • Wide-Angle X-ray Scattering (WAXS): Collect patterns at wider angles to determine the lateral packing of the acyl chains (e.g., hexagonal packing in the Lα phase).[12]

  • Data Analysis: Analyze the positions and intensities of the Bragg peaks to calculate structural parameters for each isomer under identical conditions.[11]

G A Prepare Oriented Multilayer Samples B Control T° and Relative Humidity A->B C Expose to X-ray Beam B->C D Collect Diffraction Data (SAXS & WAXS) C->D E Calculate Bilayer Thickness & Chain Packing D->E F Compare Structural Parameters E->F

Caption: Experimental workflow for X-ray diffraction studies.

Protocol 3: Molecular Dynamics (MD) Simulations

MD simulations offer an atomic-level view of membrane dynamics, allowing for the detailed investigation of hydrogen bonding networks, lipid conformation, and interactions with water that are difficult to probe experimentally.[15][16]

Step-by-Step Methodology:

  • System Setup: Computationally build two separate membrane systems: one with pure L-DPPS and another with pure D-DPPS. Solvate each bilayer with a water box and add counter-ions (e.g., Na+) to neutralize the system's charge.[15]

  • Equilibration: Run a series of energy minimization and equilibration steps to allow the system to relax to a stable, low-energy state.

  • Production Run: Perform a long-timescale simulation (hundreds of nanoseconds) to sample the conformational space of the lipids and water.[16]

  • Trajectory Analysis: Analyze the resulting trajectories to calculate and compare properties such as:

    • Area per lipid.

    • Bilayer thickness.

    • Deuterium order parameters of the acyl chains.

    • Headgroup orientation and tilt angles.

    • Radial distribution functions for water and ions around the headgroup.

    • Hydrogen bond lifetimes and networks between lipids and water.

G A Build L-DPPS and D-DPPS Bilayer Systems B Solvate with Water & Add Counter-ions A->B C Equilibrate System (Minimize Energy) B->C D Run Production MD Simulation C->D E Analyze Trajectories for Key Properties D->E F Compare Atomic-Level Behavior of Isomers E->F

Caption: Workflow for comparative MD simulations.

Conclusion and Future Directions

The stereochemistry of the serine headgroup in dipalmitoylphosphatidylserine is far from a trivial detail. The choice between an L- and D-serine headgroup fundamentally alters the lipid's interaction with its environment, leading to distinct biophysical properties and, most critically, divergent biological outcomes. Experimental evidence clearly shows that biological systems, particularly proteins involved in signaling and hemostasis, can readily distinguish between L-DPPS and D-DPPS, often with opposing functional consequences.[2][3]

For researchers in drug development, these findings carry significant weight. When designing liposomal formulations or therapeutics that interact with PS, the stereochemistry of the lipid must be considered a critical quality attribute. Using the unnatural D-isomer could lead to unpredictable efficacy, altered pharmacokinetics, or unexpected immunogenicity. Conversely, the unique biological effects triggered by D-PS, such as platelet activation, could potentially be exploited for novel therapeutic applications.

Future research should focus on obtaining high-resolution structural data of proteins in complex with both L- and D-DPPS to visualize the atomic basis of stereospecific recognition. Furthermore, a systematic comparison of the thermotropic and mechanical properties of L- vs. D-DPPS membranes would provide invaluable data for refining computational models and better predicting the behavior of chiral lipid systems. Understanding this subtle yet powerful aspect of molecular chirality will undoubtedly unlock new possibilities in membrane science and rational drug design.

References

A Senior Application Scientist's Guide to the Characterization of DPPS Monolayers at the Air-Water Interface

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the characterization of dipalmitoylphosphatidylserine (DPPS) monolayers at the air-water interface, a critical model system in the study of biological membranes and drug delivery systems. We will delve into the key experimental techniques, compare the properties of DPPS to the well-studied dipalmitoylphosphatidylcholine (DPPC), and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of DPPS Monolayers

Phospholipid monolayers at the air-water interface serve as elegant and powerful models for studying the intricate behavior of biological membranes. Among the myriad of phospholipids, dipalmitoylphosphatidylserine (DPPS) holds particular importance due to the unique properties conferred by its negatively charged headgroup. This charge plays a crucial role in a variety of cellular processes, including cell signaling, apoptosis, and interactions with proteins and peptides. Understanding the behavior of DPPS in a simplified monolayer system provides invaluable insights into its function in the more complex environment of a cell membrane.

This guide will focus on the essential techniques used to characterize DPPS monolayers, with a comparative analysis against dipalmitoylphosphatidylcholine (DPPC), its zwitterionic counterpart. This comparison will highlight the profound influence of the headgroup on the physicochemical properties of the monolayer.

Key Characterization Techniques

The characterization of phospholipid monolayers relies on a suite of complementary techniques that probe their thermodynamic, morphological, and mechanical properties. Here, we discuss the foundational methods.

Langmuir Trough and Surface Pressure-Area Isotherms

The Langmuir trough is the cornerstone instrument for studying insoluble monolayers at the air-water interface. It allows for the precise control of the surface area available to the lipid molecules and the simultaneous measurement of the surface pressure (Π), which is the reduction in the surface tension of the pure subphase (e.g., water) caused by the presence of the monolayer.

The resulting surface pressure-area (Π-A) isotherm is a fundamental characterization of the monolayer, revealing its different phases as it is compressed. A typical isotherm for a phospholipid like DPPS or DPPC will show distinct regions corresponding to the gas (G), liquid-expanded (LE), liquid-condensed (LC), and solid (S) phases, as well as coexistence regions between these phases.[1][2]

Brewster Angle Microscopy (BAM)

Brewster Angle Microscopy is a non-invasive optical technique that allows for the direct visualization of the monolayer morphology at the air-water interface.[3][4] It operates on the principle of light reflection at the Brewster angle, where p-polarized light is not reflected from a pure liquid surface.[5] The presence of a monolayer alters the refractive index of the interface, leading to reflection and allowing for the visualization of different phases and domain structures with high contrast and without the need for fluorescent probes.[4]

Atomic Force Microscopy (AFM)

To investigate the monolayer structure at the nanoscale, Langmuir-Blodgett (LB) or Langmuir-Schaefer (LS) techniques are employed to transfer the monolayer from the air-water interface onto a solid substrate, such as freshly cleaved mica.[6][7] Atomic Force Microscopy can then be used to image the topography of the transferred film with sub-nanometer resolution, revealing details about molecular packing, domain morphology, and the presence of defects.[8]

Comparative Analysis: DPPS vs. DPPC Monolayers

The primary difference between DPPS and DPPC lies in their headgroups: DPPS has a negatively charged serine headgroup, while DPPC has a zwitterionic phosphocholine headgroup. This seemingly small difference leads to significant variations in their monolayer properties.

Surface Pressure-Area Isotherms

A direct comparison of the Π-A isotherms of DPPS and DPPC reveals key differences in their phase behavior.

  • Collapse Pressure: Pure DPPS monolayers typically exhibit a lower collapse pressure (around 60 mN/m) compared to pure DPPC monolayers, which can reach pressures closer to 70 mN/m.[9] This suggests that the electrostatic repulsions between the negatively charged serine headgroups in DPPS lead to a less stable monolayer at high compression compared to the zwitterionic DPPC. The collapse of DPPS monolayers is often irreversible, forming folds, while DPPC can exhibit a more reversible collapse.[9]

  • Phase Transitions: The liquid-expanded to liquid-condensed phase transition in DPPC is characterized by a distinct plateau in the isotherm.[10] While DPPS also undergoes phase transitions, the electrostatic repulsions can lead to a more expanded monolayer and alter the shape and position of the transition regions.

  • Molecular Area: Due to the electrostatic repulsion between the headgroups, DPPS molecules tend to occupy a larger area per molecule in the liquid-expanded phase compared to DPPC under the same conditions. In the more condensed phases, the packing is more influenced by the van der Waals interactions between the acyl chains, leading to more similar molecular areas. For DPPC, the area per molecule in the liquid-condensed phase is around 0.48 nm², while in the liquid-expanded phase it is approximately 0.74 nm².[11]

PropertyDPPSDPPCReference(s)
Collapse Pressure (Πc) ~60 mN/m~70 mN/m[9]
Headgroup Charge NegativeZwitterionicN/A
Monolayer Stability Less stable at high compressionMore stable at high compression[9]
Collapse Behavior Irreversible foldingReversible folding[9]
Area per Molecule (LC phase) Similar to DPPC~0.48 nm²/molecule[11]
Area per Molecule (LE phase) Larger than DPPC~0.74 nm²/molecule[11]
Compression Modulus

The compression modulus (Cs-1), calculated from the slope of the Π-A isotherm, provides information about the fluidity and compressibility of the monolayer. A higher compression modulus indicates a more rigid, less compressible monolayer.

Generally, in the liquid-condensed phase, both DPPS and DPPC will exhibit high compression moduli, indicative of a well-ordered, solid-like state. However, the presence of electrostatic repulsion in DPPS monolayers can lead to a lower compression modulus in the liquid-expanded phase compared to DPPC, indicating a more fluid and compressible monolayer. For DPPC, the compression modulus in the liquid-condensed phase can be upwards of 110 mN/m.[1]

Monolayer Morphology (BAM and AFM)

Brewster Angle Microscopy and Atomic Force Microscopy reveal distinct morphological differences between DPPS and DPPC monolayers.

  • DPPC: In the LE-LC coexistence region, DPPC monolayers famously form characteristic kidney-bean or spiral-shaped domains of the LC phase within the surrounding LE phase. These domains grow and eventually merge as the monolayer is further compressed.

  • DPPS: The morphology of DPPS domains can be significantly different. The electrostatic repulsion between the headgroups can lead to more irregular or fractal-like domain shapes. The overall homogeneity of the monolayer can also be affected by the charged nature of the headgroup.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments discussed.

Langmuir Trough Experiment: Π-A Isotherm Measurement

This protocol outlines the procedure for obtaining a surface pressure-area isotherm of a phospholipid monolayer.

LangmuirTroughWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Clean Langmuir Trough prep2 Fill with Ultrapure Water prep1->prep2 prep3 Prepare Phospholipid Solution (e.g., 1 mg/mL in chloroform) prep2->prep3 exp1 Spread Phospholipid Solution prep3->exp1 exp2 Allow Solvent Evaporation (10-15 min) exp1->exp2 exp3 Compress Monolayer with Barriers exp2->exp3 exp4 Record Surface Pressure vs. Area exp3->exp4 an1 Plot Π-A Isotherm exp4->an1 an2 Determine Phase Transitions, Collapse Pressure, and Area per Molecule an1->an2 an3 Calculate Compression Modulus an2->an3

Caption: Workflow for obtaining a surface pressure-area isotherm.

Methodology:

  • Trough Cleaning: Meticulously clean the Langmuir trough and barriers with a high-purity solvent (e.g., chloroform, followed by ethanol) and then rinse thoroughly with ultrapure water. The cleanliness is paramount for accurate results.

  • Subphase: Fill the trough with ultrapure water. The water quality should be high (resistivity > 18 MΩ·cm).

  • Phospholipid Solution: Prepare a solution of DPPS or DPPC in a volatile, water-immiscible solvent like chloroform at a concentration of approximately 1 mg/mL.

  • Spreading: Using a microsyringe, carefully deposit small droplets of the phospholipid solution onto the air-water interface at multiple locations.

  • Solvent Evaporation: Allow at least 10-15 minutes for the solvent to evaporate completely.

  • Compression: Begin compressing the monolayer at a constant rate (e.g., 10 cm²/min) using the barriers.

  • Data Acquisition: Continuously record the surface pressure as a function of the mean molecular area to generate the Π-A isotherm.

Brewster Angle Microscopy (BAM) Imaging

This protocol describes how to obtain real-time images of the monolayer morphology during compression.

BAM_Workflow cluster_setup Setup cluster_imaging Imaging cluster_correlation Correlation setup1 Integrate BAM with Langmuir Trough setup2 Align Laser at Brewster Angle (~53° for air-water) setup1->setup2 setup3 Focus Microscope on the Interface setup2->setup3 img1 Prepare and Spread Monolayer as per 4.1 setup3->img1 img2 Start Monolayer Compression img1->img2 img3 Record BAM Images at Key Surface Pressures img2->img3 corr1 Correlate BAM Images with Π-A Isotherm Features img3->corr1 corr2 Analyze Domain Morphology, Size, and Distribution corr1->corr2

Caption: Workflow for Brewster Angle Microscopy imaging.

Methodology:

  • Integration: The BAM instrument should be mounted on the Langmuir trough, allowing for simultaneous isotherm measurement and imaging.

  • Alignment: Align the p-polarized laser to strike the air-water interface at the Brewster angle (approximately 53° for an air-water interface).[5]

  • Focusing: Focus the microscope on the interface to obtain a clear image. A clean water surface should appear dark.

  • Monolayer Preparation and Compression: Prepare and compress the DPPS or DPPC monolayer as described in the Langmuir trough protocol (Section 4.1).

  • Image Acquisition: Capture images at various surface pressures, paying close attention to the regions of phase transitions as identified on the Π-A isotherm.

Atomic Force Microscopy (AFM) of Langmuir-Blodgett Films

This protocol details the transfer of a monolayer to a solid substrate for high-resolution imaging.

AFM_Workflow cluster_transfer Langmuir-Blodgett Transfer cluster_afm AFM Imaging cluster_analysis_afm Analysis lb1 Prepare Monolayer to Desired Surface Pressure lb2 Vertically Dip a Hydrophilic Substrate (Mica) lb1->lb2 lb3 Withdraw Substrate at a Constant Speed (e.g., 1 mm/min) lb2->lb3 afm1 Mount the LB Film in the AFM lb3->afm1 afm2 Engage the Tip in Tapping or Contact Mode afm1->afm2 afm3 Scan the Surface to Acquire Topographical Images afm2->afm3 ana1 Analyze Topography, Domain Height, and Defects afm3->ana1 ana2 Measure Roughness and Molecular Packing ana1->ana2

Caption: Workflow for AFM imaging of Langmuir-Blodgett films.

Methodology:

  • Monolayer Preparation: Prepare the DPPS or DPPC monolayer on the Langmuir trough and compress it to the desired surface pressure for transfer (typically in the liquid-condensed phase).

  • Substrate Preparation: Use a freshly cleaved mica sheet as the hydrophilic substrate.

  • Langmuir-Blodgett Deposition: Vertically dip the mica substrate through the monolayer into the subphase and then withdraw it at a slow, constant speed (e.g., 1 mm/min).[6] The monolayer will transfer onto the substrate during withdrawal.

  • AFM Imaging: Mount the prepared LB film in the AFM. Image the surface in air using either tapping mode or contact mode. For soft phospholipid films, tapping mode is often preferred to minimize sample damage.

  • Image Analysis: Analyze the AFM images to determine the topography, domain heights, and the presence of any defects in the transferred monolayer.

Conclusion

The characterization of DPPS monolayers at the air-water interface provides fundamental insights into the behavior of negatively charged phospholipids in biological and synthetic systems. Through the combined use of Langmuir trough measurements, Brewster Angle Microscopy, and Atomic Force Microscopy, a comprehensive understanding of their thermodynamic, morphological, and structural properties can be achieved. The comparison with DPPC highlights the critical role of the headgroup in dictating monolayer behavior, with the electrostatic interactions of the DPPS serine headgroup leading to distinct differences in stability, phase transitions, and domain morphology. The protocols provided in this guide offer a robust framework for researchers to conduct these essential characterizations with precision and reproducibility.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine (DPPS). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we use, including their final disposal. This document synthesizes regulatory standards with field-proven insights to ensure your disposal practices are safe, compliant, and scientifically sound.

The Principle of Prudent Disposal: Hazard Assessment

The foundational step in any chemical disposal procedure is a thorough hazard assessment. This compound is a phospholipid, a class of compounds often not classified as hazardous waste under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). For instance, a Safety Data Sheet (SDS) for a mixture of phospholipids indicates the material is not considered a hazardous waste as defined by 40 CFR 372.[1]

However, this is not a universal rule for all related lipids. A safety data sheet for a structurally similar compound, 1,2-Dipalmitoyl-rac-glycerol, notes that it is considered a hazardous substance, very toxic to aquatic life, and must be disposed of as hazardous waste.[2]

Core Directive: Given this variability, the most trustworthy and compliant approach is to treat this compound waste as hazardous until a formal determination is made by your institution's Environmental Health and Safety (EHS) department. [3][4] The Occupational Safety and Health Administration (OSHA) mandates that laboratories establish a written Chemical Hygiene Plan (CHP) outlining procedures for the safe handling and disposal of all chemicals.[5] Always consult the specific SDS provided by the manufacturer for your product and adhere to your institution's CHP.

Universal Laboratory Waste Management Protocols

All chemical waste, regardless of its perceived hazard level, must be managed according to established federal and institutional guidelines to ensure safety and compliance.[3][6]

  • Waste Minimization : Federal regulations require institutions to implement strategies to reduce the volume of chemical waste generated.[3] This can be achieved by reducing the scale of operations or reusing surplus materials where appropriate.[6]

  • Segregation : Never mix different waste streams.[6][7] The most critical factor in disposing of DPPS solutions is the solvent used. Mixing halogenated and non-halogenated solvents, for example, can create a more complex and costly disposal challenge.[8]

  • Containerization : Use sturdy, leak-proof containers that are chemically compatible with the waste.[7][9] For instance, do not store acids in metal containers.[9] All containers must be kept sealed except when adding waste.[7]

  • Labeling : Proper labeling is a cornerstone of laboratory safety and regulatory compliance. Each waste container must be clearly marked with the words "Hazardous Waste," the full chemical name(s) of the contents, their relative concentrations, and the date accumulation began.[8][10]

  • Storage : Store all hazardous waste in a designated Satellite Accumulation Area (SAA), which should be under the direct supervision of laboratory personnel.[3][9]

Step-by-Step Disposal Procedures for DPPS Waste

The correct disposal pathway for this compound is dictated by its physical state and the solvent system in which it is used.

Protocol 1: Solid DPPS Waste (Powder)

This procedure applies to expired raw material, unused compound, or residue from weighing.

  • Personal Protective Equipment (PPE) : At a minimum, wear a laboratory coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Containerization : Carefully transfer the solid DPPS waste into a chemically compatible, sealable container. A wide-mouth plastic container is often suitable.

  • Labeling : Affix a hazardous waste label to the container. Clearly write "this compound," the approximate quantity, and the date.

  • Storage & Collection : Store the sealed container in your lab's designated SAA.[3] Contact your institution's EHS department for waste pickup.

Protocol 2: DPPS in Non-Halogenated Organic Solvents (e.g., Ethanol, Methanol)

This waste must be segregated into the "non-halogenated organic solvent" stream.

  • PPE : Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. Conduct all transfers within a certified chemical fume hood.

  • Segregation : Identify the designated waste container for non-halogenated organic solvents. Do not mix with halogenated solvent waste. [8]

  • Containerization : Carefully pour the DPPS solution into the designated waste container, using a funnel to prevent spills.

  • Labeling : Ensure the waste container label is updated to include "this compound" and its concentration.

  • Storage & Collection : Securely cap the container and return it to the SAA. Follow institutional procedures for EHS waste collection.[8]

Protocol 3: DPPS in Halogenated Organic Solvents (e.g., Chloroform, Dichloromethane)

This waste must be disposed of in the "halogenated organic solvent" stream.

  • PPE : Use a lab coat, safety glasses, and gloves rated for halogenated solvents. All transfers must occur inside a chemical fume hood.

  • Segregation : This is a critical step. Locate the specific waste container for halogenated organic solvents. Mixing waste streams is a common and costly compliance error.[8]

  • Containerization : Transfer the DPPS solution into the correct container, using a funnel.

  • Labeling : Accurately list all chemical components, including "this compound" and the solvent, with their concentrations on the waste label.

  • Storage & Collection : Tightly seal the container and store it in the SAA for EHS pickup.[8]

Protocol 4: DPPS in Aqueous Suspensions (e.g., Liposome Formulations)

Due to the low water solubility of lipids, drain disposal is generally not permitted as it can lead to plumbing blockages.[8]

  • Consult EHS : Always consult your EHS department for guidance on aqueous waste containing lipids. They will almost certainly require this waste to be collected.[8]

  • Containerization : Collect the aqueous suspension in a designated aqueous waste container.

  • Labeling : Label the container with all components, including buffer constituents and "this compound."

  • Storage & Collection : Store the sealed container in your lab's SAA for EHS pickup.

Quantitative Data and Safety Summary

AttributeSpecificationRationale & References
Primary Regulation EPA RCRA (40 CFR), OSHA 29 CFR 1910.1450Governs hazardous waste management and laboratory chemical safety plans.[5][11]
Minimum PPE Safety glasses, lab coat, chemical-resistant glovesStandard laboratory practice to prevent skin and eye contact.[6]
Waste Classification Treat as hazardous pending EHS determinationA conservative approach is required due to conflicting data for similar compounds.[2][3]
Solid Waste Stream Solid Chemical WasteFor collection by EHS.
Solvent Waste Streams Halogenated or Non-Halogenated Organic SolventsSegregation is critical for cost-effective and compliant disposal.[8]
Aqueous Waste Stream Aqueous Chemical Waste (No Drain Disposal)Low solubility poses a risk to plumbing; collection is required.[8]
Storage Location Designated Satellite Accumulation Area (SAA)Required by EPA regulations to ensure proper oversight and safety.[3][10]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_protocols Disposal Protocols cluster_solvent_type cluster_streams Final Waste Stream & Container cluster_end start Identify the physical state of the This compound waste solid_waste Solid (Powder) start->solid_waste aqueous_waste Aqueous Suspension start->aqueous_waste solvent_waste Dissolved in Organic Solvent start->solvent_waste solid_container Container: Solid Chemical Waste solid_waste->solid_container aqueous_container Container: Aqueous Chemical Waste aqueous_waste->aqueous_container non_halo Non-Halogenated Solvent (e.g., Ethanol) solvent_waste->non_halo Is solvent halogenated? No halo Halogenated Solvent (e.g., Chloroform) solvent_waste->halo Yes non_halo_container Container: Non-Halogenated Organic Solvent Waste non_halo->non_halo_container halo_container Container: Halogenated Organic Solvent Waste halo->halo_container label_store 1. Label Container Correctly 2. Store in Satellite Accumulation Area 3. Contact EHS for Pickup solid_container->label_store aqueous_container->label_store non_halo_container->label_store halo_container->label_store

Caption: Decision workflow for segregating DPPS waste.

Emergency Procedures for Spills

In the event of a spill, immediately alert personnel in the area and follow your institution's established emergency response plan.

  • Minor Spill (Solid) : If you are trained and it is safe to do so, sweep up the material carefully to avoid creating dust. Place it in a sealed, labeled container for hazardous waste disposal.

  • Minor Spill (Liquid) : Absorb the spill with a compatible absorbent material. Collect the contaminated absorbent into a sealed, labeled container for disposal via the appropriate solvent waste stream.

  • Major Spill : Evacuate the area and notify your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a straightforward process when guided by the foundational principles of hazard assessment, segregation, and institutional compliance. By treating this and all laboratory chemicals with a high degree of care through their entire lifecycle, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment. Always prioritize the guidance from your institution's EHS department as the ultimate authority on waste management.

References

Navigating the Safe Handling of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is a cornerstone of both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine, a key phospholipid in various research applications. By providing a framework grounded in scientific principles, this document aims to be the preferred resource for ensuring laboratory safety and proper chemical management.

Understanding the Hazard Profile: A Conservative Approach

Phosphatidylserine, as a class of compounds, is generally recognized as having low toxicity. Studies on phosphatidylserine as a dietary supplement have reported only mild side effects, such as insomnia and stomach upset, at high doses[2][3]. However, the physical form of this compound as a fine powder necessitates careful handling to minimize inhalation and direct contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is essential.

Core Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is paramount to mitigate any potential risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory to protect against accidental splashes or airborne particles.
Hand Protection Nitrile or Latex GlovesRecommended for incidental splash protection. Nitrile gloves generally offer good resistance to a variety of chemicals, including weak acids and bases, and some organic solvents[4]. Always inspect gloves for any signs of degradation before use and change them frequently.
Body Protection Laboratory CoatA fully buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 RespiratorRecommended when handling the powder outside of a certified chemical fume hood or when there is a potential for generating dust. An N95 respirator will filter at least 95% of airborne particles[5].

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise plan for the entire lifecycle of this compound in the laboratory is crucial for maintaining a safe working environment and ensuring regulatory compliance.

Experimental Workflow: From Receipt to Use

The following diagram outlines the recommended workflow for handling this compound powder.

experimental_workflow cluster_prep Preparation cluster_handling Handling (in a Fume Hood) cluster_cleanup Cleanup and Disposal receive Receive and Inspect (Check for container integrity) store Store at ≤ -16°C (In a tightly sealed container) receive->store equilibrate Equilibrate to Room Temperature (Before opening to prevent condensation) store->equilibrate weigh Weigh Powder (Use anti-static weigh paper) equilibrate->weigh dissolve Dissolve in Solvent (Add powder to solvent) weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Area (Wipe with appropriate solvent) use->decontaminate dispose_solid Dispose of Solid Waste (Gloves, weigh paper, etc. in designated waste) decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste (Follow institutional guidelines) decontaminate->dispose_liquid

Caption: Experimental workflow for handling powdered this compound.
Step-by-Step Handling Procedures:

  • Preparation: Upon receipt, inspect the container for any damage. Store the compound at or below -16°C in a tightly sealed container to maintain its stability. Before use, allow the container to equilibrate to room temperature to prevent condensation, which can affect the quality of the hygroscopic powder.

  • Handling in a Controlled Environment: All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Weighing: Use an anti-static weigh boat or paper to prevent the powder from dispersing due to static electricity.

  • Dissolving: When preparing solutions, slowly add the powder to the solvent to avoid splashing and aerosol generation.

  • Post-Handling: After handling, thoroughly wipe down the work area with a suitable solvent to decontaminate the surfaces.

Disposal Plan: A Commitment to Environmental Responsibility

Based on the available data for similar compounds, this compound is not expected to be classified as a hazardous waste[1]. However, it is imperative to adhere to all local, state, and federal regulations for chemical disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of waste generated from experiments involving this compound.

disposal_workflow cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated solid_waste Contaminated Gloves, Weigh Paper, etc. start->solid_waste liquid_waste Unused Solutions start->liquid_waste non_hazardous_solid Dispose in Designated Non-Hazardous Solid Waste Container solid_waste->non_hazardous_solid check_institutional_policy Consult Institutional Chemical Hygiene Plan liquid_waste->check_institutional_policy hazardous_liquid Dispose as Hazardous Liquid Waste check_institutional_policy->hazardous_liquid Contains Hazardous Solvents non_hazardous_liquid Dispose as Non-Hazardous Liquid Waste (as per policy) check_institutional_policy->non_hazardous_liquid Aqueous/Non-Hazardous Solvents

Caption: Disposal workflow for waste containing this compound.

Disposal Procedures:

  • Solid Waste: Unused powder and contaminated solid materials, such as weighing paper, pipette tips, and gloves, should be collected in a clearly labeled container for non-hazardous solid chemical waste. This container should then be disposed of according to your institution's guidelines for solid waste[6][7][8].

  • Liquid Waste: The disposal of liquid waste will depend on the solvent used. If the solvent is non-hazardous (e.g., aqueous buffers), it may be permissible to dispose of it down the drain with copious amounts of water, in accordance with institutional policies. If a hazardous solvent is used, the waste must be collected in a designated hazardous liquid waste container and disposed of through your institution's environmental health and safety office. Never pour organic solvents down the drain.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The defaced, empty container can then be discarded as regular laboratory glass or plastic waste.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the safety of their laboratory environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。